Danegaptide Hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPMNACLWKFRQ-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659497 | |
| Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943133-81-1 | |
| Record name | L-Proline, glycyl-4-(benzoylamino)-, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943133-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Danegaptide Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danegaptide Hydrochloride (formerly known as ZP1609 or GAP-134) is a dipeptide analogue of the antiarrhythmic peptide rotigaptide.[1][2] It is a second-generation, orally bioavailable small molecule designed as a gap junction modifier.[3][4] Its primary mechanism of action revolves around the modulation of gap junction channels, particularly those comprised of connexin43 (Cx43), a protein crucial for direct intercellular communication in various tissues, including the heart, brain, and retina.[2][5] Danegaptide enhances gap junctional intercellular communication (GJIC), especially under pathological conditions where such communication is compromised.[5][6] Additionally, emerging evidence indicates a role for Danegaptide in blocking hemichannel activity, which is implicated in inflammatory and fibrotic processes.[2][7] This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Gap Junction Modulation
The principal pharmacological effect of Danegaptide is the enhancement of gap junction conductance.[6] Gap junctions are intercellular channels formed by the docking of two hemichannels (connexons), each contributed by an adjacent cell. These channels permit the passage of ions, second messengers, and small metabolites, thereby coordinating cellular activity.[1]
Danegaptide is thought to prevent the closure of Cx43-containing gap junctions, a phenomenon often observed during pathological states like ischemia or high-glucose stress.[5][8] By maintaining cell-cell coupling, Danegaptide helps preserve tissue homeostasis and protect against cellular damage and apoptosis.[2][8]
Dual Function: Hemichannel Blockade
Beyond its effects on gap junctions, Danegaptide has been shown to inhibit the activity of un-docked hemichannels.[2] Under pathological conditions, Cx43 hemichannels can open and release signaling molecules like ATP into the extracellular space, triggering inflammatory and fibrotic cascades.[7][9] Danegaptide can block this pathological ATP release, thereby mitigating these downstream detrimental effects.[2][7]
Molecular Signaling Pathway
While the precise molecular interactions are still under investigation, a leading hypothesis suggests an indirect mechanism of action. Danegaptide is not believed to be membrane-permeable and likely does not bind directly to the connexin protein itself.[1] The proposed pathway is as follows:
-
Receptor Binding: Danegaptide is hypothesized to bind to an as-yet-unidentified G-protein coupled receptor (GPCR) on the cell surface.[1]
-
PKC Activation: This binding event is thought to initiate a downstream signaling cascade that leads to the activation of Protein Kinase C (PKC).[1]
-
Cx43 Phosphorylation: Activated PKC then phosphorylates Cx43 at Serine 368 (S368). This specific phosphorylation event is associated with an increase in gap junction conductance and the stabilization of the channels in an open state.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating Danegaptide's efficacy.
| Assay Type | Cell/Model System | Condition | Danegaptide Concentration | Observed Effect | Reference |
| Gap Junction Coupling | Astrocytes | In vitro | 1 µg/mL | 1.8-fold increase in dye coupling | [5] |
| Hemichannel Activity (ATP Release) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 50 nM | Partial negation of ATP release (from 3.60 µM to 1.90 µM) | [7] |
| Hemichannel Activity (ATP Release) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 100 nM | Significant negation of ATP release (from 3.60 µM to 0.79 µM) | [7] |
| Hemichannel Activity (Dye Uptake) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 50 nM | Blunted dye uptake increase (from 355% to 166% of control) | [7] |
| Hemichannel Activity (Dye Uptake) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 100 nM | Blunted dye uptake increase (from 355% to 148% of control) | [7] |
| Model System | Indication | Danegaptide Administration | Key Finding | Reference |
| Dog Model | Atrial Fibrillation | Oral administration | Biologically active at an average plasma concentration of 250 nM | [10] |
| Mouse Model | Ischemic Stroke (tMCAO) | 75 µg/kg IV, then 300 µg/kg IP | Significant decrease in infarct volume | [5] |
| Pig Model | Myocardial Ischemia/Reperfusion | 75 μg/kg IV bolus + 57 μg/kg/min infusion | Reduced infarct size, comparable to ischemic postconditioning | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are overviews of key experimental protocols used to characterize Danegaptide's mechanism of action.
Scrape-Loading / Dye Transfer (SL/DT) Assay for Gap Junction Coupling
This technique assesses GJIC by observing the transfer of a gap junction-permeable fluorescent dye between adjacent cells.
Detailed Steps:
-
Cell Culture: Plate cells and grow to a confluent monolayer.
-
Dye Preparation: Prepare a solution containing a low molecular weight, gap junction-permeable dye (e.g., Lucifer Yellow) and a high molecular weight, impermeable dye (e.g., Rhodamine Dextran) as a control to identify the initially loaded cells.
-
Scraping: Remove culture medium, add the dye solution, and make a scrape across the monolayer with a sharp instrument (e.g., a syringe needle).[11]
-
Incubation: Allow a short incubation period (typically 2-8 minutes) for the dye to transfer from the loaded cells to their neighbors via gap junctions.[11]
-
Wash and Fix: Thoroughly wash the cells to remove extracellular dye and then fix them with paraformaldehyde.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy. GJIC is quantified by measuring the area or distance of Lucifer Yellow fluorescence extending from the line of cells that also contain Rhodamine Dextran. An increase in this distance in Danegaptide-treated cells compared to controls indicates enhanced coupling.
ATP Release Assay for Hemichannel Activity
This assay measures the release of ATP from cells, a key indicator of hemichannel opening.
Detailed Steps:
-
Cell Culture: Seed cells in a multi-well plate and culture to confluence.
-
Treatment: Treat cells with a stimulus known to open hemichannels (e.g., TGFβ1, low-calcium solution) in the presence or absence of Danegaptide.[7]
-
Sample Collection: After incubation, collect the extracellular medium (supernatant) from each well.
-
ATP Measurement: Use a commercially available ATP assay kit, which typically employs a luciferin-luciferase reaction. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Quantification: Measure the light output (luminescence) with a luminometer. The amount of light is directly proportional to the ATP concentration in the sample.[7]
-
Analysis: Compare the ATP concentrations from Danegaptide-treated samples to controls. A reduction in stimulus-induced ATP release indicates hemichannel blockade.
From Molecular Action to Therapeutic Potential
The mechanism of action of Danegaptide provides a clear rationale for its investigation in various diseases characterized by compromised intercellular communication and pathological hemichannel activity.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on Connexin Gap Junction and Hemichannels in Diabetic Retinopathy | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 12. researchgate.net [researchgate.net]
Danegaptide Hydrochloride and its Interaction with Connexin 43: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danegaptide Hydrochloride, a dipeptide analog of rotigaptide, is a promising therapeutic agent that modulates the function of Connexin 43 (Cx43). Cx43 is the primary protein constituent of gap junctions in various tissues, including the heart and brain, and plays a critical role in intercellular communication.[1][2] Alterations in Cx43 expression and function are implicated in a range of pathologies, such as cardiac arrhythmias, ischemic injury, and neuroinflammatory disorders.[1][2][3] Danegaptide has been shown to selectively enhance Cx43 gap junctional communication without significantly affecting hemichannel activity under normal physiological conditions, suggesting a favorable therapeutic window.[4][5][6] This technical guide provides an in-depth overview of the interaction between this compound and Cx43, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows.
Introduction to Connexin 43
Connexin 43 is a transmembrane protein that oligomerizes into hexameric structures called connexons or hemichannels.[7][8] These hemichannels can dock with their counterparts on adjacent cells to form gap junction channels, which facilitate the direct passage of ions and small molecules (<1.5 kDa) between cells.[7][8] This intercellular communication is vital for coordinated cellular activity, such as synchronous cardiomyocyte contraction and glial cell network function in the central nervous system.[1][7]
Cx43 can also exist as undocked hemichannels on the cell surface. While typically closed under physiological conditions, pathological stimuli can trigger their opening, leading to the release of signaling molecules like ATP and glutamate, which can exacerbate tissue injury and inflammation.[1][2] Therefore, therapeutic strategies often aim to enhance gap junction coupling while minimizing or inhibiting hemichannel opening.
Diagram: Connexin 43 Structure and Channel Formation
Caption: Structure of a Connexin 43 monomer and its assembly into channels.
This compound: Mechanism of Action
Danegaptide is a dipeptide that enhances Cx43 gap junctional coupling.[4][5][6] Its mechanism is thought to involve the modulation of Cx43 phosphorylation, a key regulatory process in gap junction assembly and gating.[9] Specifically, Danegaptide has been shown to increase the phosphorylation of Cx43 at Serine 368 (S368) in aged mice, which is associated with preserved Cx43 expression and reduced cardiac fibrosis.[9] Unlike some other gap junction modulators, Danegaptide does not appear to alter the total expression level of Cx43 protein.[5][10]
A critical aspect of Danegaptide's therapeutic potential is its differential effect on gap junctions versus hemichannels. Studies have consistently shown that while Danegaptide enhances gap junction communication, it does not significantly affect Cx43 hemichannel activity under basal conditions.[4][5][6] However, in pathological contexts, such as in the presence of pro-fibrotic cytokines, Danegaptide can inhibit hemichannel-mediated dye uptake and ATP release.[11][12] This selective action makes Danegaptide a promising candidate for treating conditions where enhanced cell-cell communication is beneficial, and pathological hemichannel opening is detrimental.
Diagram: Proposed Signaling Pathway for Danegaptide Action
Caption: Hypothesized signaling pathway for Danegaptide's modulation of Cx43.
Quantitative Data on Danegaptide-Cx43 Interaction
The following tables summarize key quantitative findings from preclinical studies investigating the effects of Danegaptide on Cx43 function.
Table 1: Effect of Danegaptide on Astrocyte Gap Junctional Coupling
| Concentration (µg/mL) | Fold Increase in Dye Coupling (vs. Control) | Statistical Significance (p-value) | Reference |
| 1.0 | 1.8 | 0.0097 | [5] |
Table 2: Effect of Danegaptide on Ischemic Injury
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Pig Ischemia/Reperfusion | Danegaptide (75 µg/kg bolus + 57 µg/kg/min infusion) | Infarct Size (% of area at risk) | 25 ± 5% (vs. 46 ± 4% in control) | [13] |
| Mouse tMCAO | Danegaptide | Infarct Volume | Significant decrease | [4][5][6][10] |
Table 3: Effect of Danegaptide on TGFβ1-Induced Changes in Human Proximal Tubule Epithelial Cells
| Parameter | TGFβ1 Treatment | TGFβ1 + Danegaptide (100 nM) | Reference |
| Carboxyfluorescein Dye Uptake (% of control) | 354.9 ± 32.6% | 147.6 ± 18.1% | [11] |
| p16 mRNA Expression (% of control) | 358.8 ± 21.1% | 193 ± 18.5% | [11] |
| p21 mRNA Expression (% of control) | 221.8 ± 12.9% | 142.2 ± 6.2% | [11] |
| Cyclin D1 mRNA Expression (% of control) | 253.2 ± 7.7% | 132.9 ± 15.0% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the Danegaptide-Cx43 interaction.
Scrape-Loading Dye Transfer Assay (for Gap Junction Coupling)
This assay measures the extent of intercellular communication through gap junctions.
-
Cell Culture: Plate astrocytes to confluence.
-
Treatment: Incubate cells with varying concentrations of Danegaptide (e.g., 0.01, 0.1, 1.0, 10.0 µg/mL) for a specified duration (e.g., 20 minutes).[4]
-
Scraping: Create a mechanical scrape across the cell monolayer using a scalpel blade in the presence of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., rhodamine-dextran).
-
Incubation: Allow the dyes to transfer between cells for a defined period.
-
Imaging: Acquire fluorescence images of the scrape line.
-
Analysis: Quantify the area of Lucifer Yellow diffusion away from the scrape line, normalized to the rhodamine-dextran signal to account for cell damage. An increase in the diffusion area indicates enhanced gap junctional coupling.
Diagram: Scrape-Loading Dye Transfer Assay Workflow
Caption: Workflow for the scrape-loading dye transfer assay.
Ethidium Bromide Uptake Assay (for Hemichannel Activity)
This assay assesses the permeability of the cell membrane to ethidium bromide (EtBr) through open hemichannels.
-
Cell Culture: Culture astrocytes on glass coverslips.
-
Treatment: Expose cells to Danegaptide (e.g., 1 µg/mL) or a positive control for hemichannel opening (e.g., Ca²⁺/Mg²⁺-free solution).[4]
-
Dye Application: Add EtBr to the culture medium.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the uptake of EtBr into the cells.
-
Analysis: Measure the rate of increase in intracellular fluorescence. A significant increase compared to the control indicates hemichannel opening. In studies with Danegaptide, the rate of EtBr uptake was not significantly different from the control, indicating no effect on basal hemichannel activity.[4][5]
Western Blotting (for Cx43 Protein Expression)
This technique is used to determine if Danegaptide treatment alters the total amount of Cx43 protein.
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific for Cx43, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., γ-tubulin or GAPDH) is used for normalization.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity for Cx43 relative to the loading control. Studies have shown no marked changes in Cx43 protein levels in astrocytes exposed to Danegaptide.[10]
Conclusion and Future Directions
This compound is a selective modulator of Cx43 function, enhancing gap junctional communication with minimal impact on hemichannel activity under normal conditions. This profile makes it an attractive therapeutic candidate for diseases characterized by impaired intercellular coupling and pathological hemichannel opening. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the nuanced mechanisms of Danegaptide's action and its potential clinical applications.
Future research should focus on elucidating the precise molecular interactions between Danegaptide and its binding partners, further exploring its effects under various pathological conditions, and translating the promising preclinical findings into clinical efficacy. The development of orally available analogs like GAP-134 also represents a significant step towards broader clinical utility.
References
- 1. Frontiers | Research progress of connexin 43 in cardiovascular diseases [frontiersin.org]
- 2. Research progress of connexin 43 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of connexin 43 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Connexin 43: Roles in the Pathophysiology of Cardiovascular Diseases and Attractive Target for New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antiarrhythmic dipeptide ZP1609 (danegaptide) when given at reperfusion reduces myocardial infarct size in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Danegaptide Hydrochloride: A Gap Junction Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danegaptide Hydrochloride (also known as GAP-134 and ZP1609) is a second-generation, orally bioavailable small molecule that acts as a selective gap junction modifier.[1][2][3] This dipeptide analogue of the antiarrhythmic peptide rotigaptide enhances gap junction conductance and intercellular coupling, facilitating the direct transfer of ions and small molecules between adjacent cells.[2][4] Its primary mechanism of action involves the modulation of connexin 43 (Cx43), the most abundant gap junction protein in humans.[5] By stabilizing Cx43 channels, Danegaptide has shown therapeutic potential in a range of preclinical and clinical settings, including cardiovascular diseases, neurological disorders, and diabetic complications.[3][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Chemical Properties and Structure
This compound is a synthetic dipeptide with the following chemical and physical properties:
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride | [4] |
| Synonyms | GAP-134 Hydrochloride, ZP 1609 Hydrochloride | [1][6] |
| Molecular Formula | C₁₄H₁₈ClN₃O₄ | [6][7][8] |
| Molecular Weight | 327.76 g/mol | [6][7] |
| CAS Number | 943133-81-1 | [6] |
| Solubility | Soluble in water (50 mg/mL) and DMSO (50 mg/mL) | [3] |
The chemical structure of Danegaptide free base is presented below:
Chemical Structure of Danegaptide
Caption: Chemical structure of Danegaptide.
Mechanism of Action: Modulating Gap Junctions
Danegaptide's primary pharmacological effect is the modulation of gap junctions, specifically those composed of Connexin 43 (Cx43).[5] Gap junctions are intercellular channels that allow for the direct passage of ions, second messengers, and small metabolites between adjacent cells, thereby coordinating cellular activities within a tissue.[5]
Danegaptide is believed to enhance gap junctional intercellular communication (GJIC) by increasing the open probability of Cx43 channels and promoting their clustering at the cell membrane. This leads to improved cell-to-cell coupling and communication.[2][4]
Caption: Danegaptide's mechanism of action.
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of Danegaptide has been evaluated in various disease models. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy Data
| Disease Model | Species | Treatment | Key Finding | Reference |
| Atrial Fibrillation | Dog | Danegaptide | Reduced AF duration and overall AF burden. | [2] |
| Ischemic Reperfusion Brain Injury | Mouse | Danegaptide | Significant decrease in infarct volume. | [3][9] |
| CaCl₂-induced Conduction Block | Mouse | 5-20 mg/kg p.o. | Significantly prolonged time to conduction block. | [1][6] |
| TGFβ1-induced Renal Cell Damage | Human Proximal Tubule Epithelial Cells (in vitro) | 100 nM Danegaptide | Attenuated TGFβ1-induced increases in Collagen I, Collagen IV, Fibronectin, and Laminin expression. | [10] |
Table 2: Clinical Trial Data
| Study Phase | Condition | N | Treatment Groups | Primary Outcome | Key Results | Reference |
| Phase 2 (NCT01977755) | Acute Myocardial Infarction (STEMI) | 585 (243 in per-protocol analysis) | Danegaptide (High Dose), Danegaptide (Low Dose), Placebo | Myocardial Salvage Index | No significant difference in myocardial salvage index, final infarct size, or left ventricular ejection fraction compared to placebo. | [11][12] |
| Phase 1b | Non-proliferative Diabetic Retinopathy (NPDR) with edema | 24 | Danegaptide (dose-escalation) | Safety, Tolerability, Pharmacokinetics | Well-tolerated with no dose-limiting toxicities. Early signs of clinical activity with reductions in retinal vascular leakage and improvements in anatomical parameters. | [13][14][15][16] |
| Phase 1 (NCT00510029) | Arrhythmia | Not specified | Single Ascending Dose (IV) | Safety, Tolerability, Pharmacokinetics | Completed. | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Danegaptide.
Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication
This assay is used to assess the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.[18][19][20]
Objective: To qualitatively and quantitatively assess GJIC in cultured cells treated with Danegaptide.
Materials:
-
Cultured cells (e.g., human proximal tubule epithelial cells)
-
Lucifer Yellow CH (fluorescent dye, MW 457.2)
-
Rhodamine Dextran (high MW marker dye, MW 10,000)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Surgical blade or needle
-
Fluorescence microscope
Procedure:
-
Seed cells in a culture dish and grow to confluency.
-
Wash the cell monolayer three times with PBS.
-
Prepare a solution of Lucifer Yellow and Rhodamine Dextran in PBS.
-
Remove the PBS and add the dye solution to the cells.
-
Using a sterile surgical blade or needle, make a single scrape across the cell monolayer.
-
Incubate for 5-10 minutes at room temperature to allow dye uptake by the cells at the edge of the scrape.
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Add fresh cell culture medium.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images at different time points to observe the transfer of Lucifer Yellow to adjacent cells. Rhodamine Dextran should remain in the initially loaded cells.
-
The extent of dye transfer can be quantified by measuring the distance of dye spread from the scrape line or by counting the number of fluorescent cells.
Caption: Scrape-loading dye transfer assay workflow.
In Vivo Mouse Model of Myocardial Infarction
This model is used to evaluate the cardioprotective effects of Danegaptide in the context of ischemia-reperfusion injury.[21][22][23][24][25]
Objective: To determine the effect of Danegaptide on infarct size and cardiac function following myocardial infarction.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthetics (e.g., isoflurane, pentobarbital)
-
Rodent ventilator
-
Surgical microscope
-
Sutures (e.g., 8-0 silk)
-
Danegaptide solution
-
Saline (vehicle control)
-
Triphenyltetrazolium chloride (TTC) stain
-
Echocardiography equipment
Procedure:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture to induce ischemia.
-
After a defined period of ischemia (e.g., 30-60 minutes), remove the ligature to allow for reperfusion.
-
Administer Danegaptide or vehicle intravenously at the onset of reperfusion.
-
Close the chest cavity and allow the animal to recover.
-
After a specified reperfusion period (e.g., 24 hours or longer), assess cardiac function using echocardiography.
-
Euthanize the animal and excise the heart.
-
Perfuse the heart and stain with TTC to delineate the infarct area (pale) from the viable myocardium (red).
-
Calculate the infarct size as a percentage of the area at risk.
Signaling Pathways Modulated by Danegaptide
Danegaptide's modulation of Cx43 has implications for several downstream signaling pathways involved in cellular stress and fibrosis.
TGF-β1 Signaling Pathway
Transforming growth factor-beta 1 (TGF-β1) is a key pro-fibrotic cytokine.[26][27][28] In the context of kidney disease, TGF-β1 can induce damage to proximal tubule epithelial cells.[10][26] Danegaptide has been shown to counteract these effects by blocking Cx43 hemichannel-mediated ATP release, which is a critical step in the inflammatory and fibrotic cascade initiated by TGF-β1.[10][26] By inhibiting this ATP release, Danegaptide can attenuate the downstream expression of pro-fibrotic markers and preserve cell junction integrity.[10][26]
Caption: Danegaptide and the TGF-β1 pathway.
Wnt/β-catenin and SIRT1-HIF-1α Signaling
Emerging evidence suggests a link between Cx43 and other crucial signaling pathways. Aberrant Wnt/β-catenin signaling is associated with fibrosis and cellular senescence.[10] Danegaptide's ability to restore cellular homeostasis may involve the modulation of this pathway. Additionally, Cx43 has been shown to regulate the sirtuin-1 hypoxia-inducible factor-1-alpha (SIRT1-HIF-1α) signaling pathway, which is involved in cellular responses to stress and has implications for diabetic kidney disease. Further research is needed to fully elucidate the direct effects of Danegaptide on these pathways.
Conclusion
This compound is a promising gap junction modifier with a well-defined mechanism of action centered on the potentiation of Connexin 43 function. Preclinical studies have demonstrated its efficacy in a variety of disease models, and while a Phase 2 clinical trial in acute myocardial infarction did not meet its primary endpoint, a recent Phase 1b trial in diabetic retinopathy has shown encouraging results. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Danegaptide and other gap junction modulators. As our understanding of the intricate roles of gap junctions in health and disease continues to grow, molecules like Danegaptide represent a valuable tool for both research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 4. Danegaptide | C14H17N3O4 | CID 16656685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]
- 14. modernretina.com [modernretina.com]
- 15. Oral danegaptide for diabetic retinopathy successfully completes phase 1b trial | Macular Degeneration Association [macularhope.org]
- 16. soundbioventures.com [soundbioventures.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. researchgate.net [researchgate.net]
- 23. transonic.com [transonic.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 26. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. TGF-β Signaling Pathways in the Development of Diabetic Retinopathy | MDPI [mdpi.com]
An In-depth Technical Guide to Danegaptide Hydrochloride: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danegaptide Hydrochloride (also known as ZP1609 and GAP-134) is a synthetic dipeptide analogue with potent gap junction modulating properties.[1] Developed as a second-generation compound derived from rotigaptide, it has been investigated for its therapeutic potential in a range of conditions, including cardiac arrhythmias, reperfusion injury following myocardial infarction, and diabetic retinopathy.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for ease of comparison. The guide also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic agent.
Discovery and Development
Danegaptide was developed by Zealand Pharma A/S and is chemically identified as (2S, 4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid.[1][3] It is a small, modified dipeptide that emerged from research aimed at improving upon the pharmacological properties of its parent compound, rotigaptide.[3] The primary goal was to create a gap junction modifier with oral bioavailability, a significant advantage for long-term therapeutic use.[1] Danegaptide has been the subject of numerous preclinical and clinical investigations to explore its efficacy in various disease models.[2][4][5]
Synthesis of this compound
While Danegaptide was synthesized by Zealand Pharma A/S with a reported purity of 99.8% as determined by HPLC, a detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents.[1] The synthesis of related pyrrolidine-2-carboxylic acid derivatives often involves multi-step processes with protection and deprotection of functional groups.
Based on its chemical structure, a plausible synthetic approach would involve the coupling of a protected glycine derivative with a suitably functionalized proline analogue, specifically (2S, 4R)-4-benzamidopyrrolidine-2-carboxylic acid. This would be followed by deprotection steps to yield the final compound. The hydrochloride salt is likely formed in the final step by treatment with hydrochloric acid.
The logical workflow for a potential synthesis is outlined below.
Mechanism of Action
Danegaptide functions as a selective, second-generation gap junction modifier, primarily targeting channels composed of Connexin 43 (Cx43).[1][3] Gap junctions are intercellular channels that allow for the direct passage of ions, small molecules, and second messengers between adjacent cells, playing a crucial role in maintaining tissue homeostasis and coordinating cellular responses.[1] In pathological conditions such as ischemia, the function of these channels is often impaired, leading to cellular uncoupling and propagation of injury.
Danegaptide is thought to enhance gap junctional intercellular communication (GJIC) by modulating the phosphorylation state of Cx43.[6] The proposed mechanism involves the binding of Danegaptide to a yet unidentified G-protein coupled receptor (GPCR). This interaction is hypothesized to activate Protein Kinase C (PKC), which in turn phosphorylates specific serine residues on the C-terminal tail of Cx43, such as S368.[6] This phosphorylation event is believed to stabilize the open conformation of the gap junction channels, thereby preventing or reversing the pathological uncoupling of cells.[6]
Interestingly, while Danegaptide enhances gap junction communication, its effect on Cx43 hemichannels (unpaired connexons that can release signaling molecules into the extracellular space) appears to be context-dependent. Some studies report that Danegaptide can reduce hemichannel-mediated dye uptake, while others have found no significant effect on hemichannel activity in astrocytes under basal conditions.[3][7] Danegaptide's effects on cardiomyocytes have been shown to be independent of mitochondrial Cx43.[1]
References
- 1. The gap junction modifier ZP1609 decreases cardiomyocyte hypercontracture following ischaemia/reperfusion independent from mitochondrial connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,4R)-1-(2-Aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | 943134-39-2 [chemicalbook.com]
- 3. 62147-27-7|Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. calpaclab.com [calpaclab.com]
The Role of Danegaptide Hydrochloride in Intercellular Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danegaptide Hydrochloride, a dipeptide analogue of the antiarrhythmic peptide rotigaptide, has emerged as a significant modulator of intercellular communication. Its primary mechanism of action revolves around the potentiation of gap junctional intercellular coupling, a process critical for maintaining tissue homeostasis and coordinating cellular responses. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Danegaptide's effects, with a particular focus on its interaction with Connexin 43 (Cx43), a key protein in the formation of gap junctions. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols for assessing its activity, and visual representations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development exploring the therapeutic potential of Danegaptide and other gap junction modulators.
Introduction
Intercellular communication is fundamental to the function of multicellular organisms, enabling coordinated activities within tissues and organs. Gap junctions, specialized intercellular channels, play a crucial role in this process by allowing the direct passage of ions, second messengers, and small metabolites between adjacent cells. These channels are formed by the docking of two hemichannels, or connexons, each composed of six connexin proteins. Connexin 43 (Cx43) is the most ubiquitously expressed connexin and is integral to cellular coupling in various tissues, including the heart, brain, and retina.
Dysregulation of gap junctional communication is implicated in the pathophysiology of numerous diseases, such as cardiac arrhythmias, ischemic injury, and neurodegenerative disorders.[1][2] Pathological conditions can lead to the closure of gap junctions, a phenomenon known as uncoupling, which disrupts tissue function and exacerbates cellular damage.
This compound (also known as ZP1609) is a second-generation gap junction modifier that has demonstrated a significant ability to enhance and preserve intercellular coupling, particularly under conditions of cellular stress.[3][4][5] This guide delves into the technical details of Danegaptide's function, providing a valuable resource for its study and therapeutic application.
Mechanism of Action
Danegaptide's primary therapeutic effect is the enhancement of gap junction conductance, which it achieves by modulating the function of Cx43.[2][4] Unlike some other gap junction modulators, Danegaptide does not appear to significantly alter the total expression levels of Cx43 protein.[5] Instead, its action is attributed to the functional modification of existing Cx43 channels, preventing their closure and promoting intercellular communication.[5]
Signaling Pathway
While the precise molecular interactions are still under investigation, a putative signaling pathway has been proposed. It is hypothesized that Danegaptide binds to an as-yet-unidentified G-protein coupled receptor (GPCR) on the cell surface. This interaction is thought to activate a downstream signaling cascade involving Protein Kinase C (PKC). Activated PKC then phosphorylates Cx43 at specific serine residues, notably Ser368. This phosphorylation event is believed to stabilize the open conformation of the gap junction channel, thereby enhancing intercellular coupling.
Effects on Cx43 Hemichannels
In addition to forming gap junctions, Cx43 can also exist as unopposed hemichannels in the plasma membrane. Under pathological conditions, these hemichannels can open and release signaling molecules like ATP into the extracellular space, contributing to cellular damage. Some studies suggest that Danegaptide may also modulate hemichannel activity, although its effects appear to be context-dependent and are a subject of ongoing research.[5][6]
Quantitative Data
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Concentration-Dependent Effect of Danegaptide on Astrocyte Coupling
| Danegaptide Concentration (µg/mL) | Fold Increase in Dye Coupling (Mean ± SEM) |
| 0 (Control) | 1.0 ± 0.1 |
| 0.01 | 1.2 ± 0.2 |
| 0.1 | 1.5 ± 0.3 |
| 1.0 | 1.8 ± 0.2* |
| 10.0 | 1.3 ± 0.2 |
| Data derived from a study on cultured astrocytes, where a significant (p = 0.0097) increase in dye coupling was observed at 1 µg/mL.[5] |
Table 2: Results of Phase II Clinical Trial in Patients with ST-Segment Elevation Myocardial Infarction (STEMI)
| Treatment Group | Myocardial Salvage Index (%) (Mean ± SD) | Final Infarct Size (g) (Mean ± SD) | Left Ventricular Ejection Fraction (%) (Mean ± SD) |
| Placebo | 66.7 ± 11.7 | 21.4 ± 15.0 | 52.1 ± 10.9 |
| Danegaptide (Low Dose) | 65.6 ± 15.6 | 18.6 ± 9.6 | 52.7 ± 10.3 |
| Danegaptide (High Dose) | 63.9 ± 14.9 | 19.6 ± 11.4 | 53.9 ± 9.5 |
| Data from a randomized clinical trial showing no significant effect of Danegaptide on the primary endpoint of myocardial salvage index (P=0.40).[1][2] |
Table 3: Effect of Danegaptide on TGFβ1-Induced Changes in Human Proximal Tubule Epithelial Cells
| Treatment | E-cadherin Expression (% of Control) | N-cadherin Expression (% of Control) | Vimentin Expression (% of Control) |
| Control | 100 | 100 | 100 |
| TGFβ1 (10 ng/mL) | 33.3 ± 3.3 | 224.4 ± 29.6 | 212.9 ± 13.0 |
| TGFβ1 + Danegaptide (100 nM) | 89.0 ± 7.6 | 161.9 ± 27.4 | 147.3 ± 8.8 |
| Danegaptide partially restored the expression of epithelial and mesenchymal markers in a model of tubular injury.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Danegaptide on intercellular coupling.
Scrape Loading Dye Transfer Assay for Gap Junctional Intercellular Communication
This assay is a robust method for assessing functional gap junctional intercellular communication in a cell population.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) with 1% Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Lucifer Yellow CH (lithium salt), 0.5% in PBS
-
4% Paraformaldehyde (PFA) in PBS
-
30-gauge needle
-
Fluorescence microscope
Procedure:
-
Culture cells to confluence on coverslips.
-
Remove the culture medium and wash the cells three times with HBSS containing 1% BSA.[3]
-
Place the coverslip in a solution of 0.5% Lucifer Yellow in PBS.
-
Gently make a single scrape across the cell monolayer with a 30-gauge needle.[3]
-
Incubate for 1-2 minutes to allow the dye to enter the scraped cells.
-
Quickly and thoroughly wash the cells three times with HBSS + 1% BSA to remove extracellular dye.
-
Return the cells to their original culture medium and incubate for an additional 2-8 minutes to allow for dye transfer through gap junctions.[3]
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Mount the coverslips and visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is indicative of the level of gap junctional intercellular communication.
Western Blot Analysis of Connexin 43 (Total and Phosphorylated)
This technique is used to determine the expression levels of total and phosphorylated Cx43.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Cx43, Rabbit anti-phospho-Cx43 (Ser368)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or tissue in lysis buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Dye Uptake Assay for Cx43 Hemichannel Activity
This assay measures the activity of Cx43 hemichannels by quantifying the uptake of a membrane-impermeant dye.
Materials:
-
Calcium-free buffer (e.g., PBS)
-
Ethidium bromide or other suitable fluorescent dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired density.
-
Wash the cells with a calcium-free buffer.
-
Incubate the cells in the calcium-free buffer containing the fluorescent dye for a specified time (e.g., 5-15 minutes). The absence of extracellular calcium promotes hemichannel opening.
-
Wash the cells thoroughly to remove extracellular dye.
-
Quantify the intracellular fluorescence using a fluorescence microscope or a plate reader. An increase in fluorescence indicates dye uptake through open hemichannels.
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) for Danegaptide Detection in Tissue
MALDI IMS is a powerful technique to visualize the spatial distribution of molecules, including drugs like Danegaptide, directly in tissue sections.
Procedure Outline:
-
Obtain frozen tissue sections (e.g., brain tissue) from animals treated with Danegaptide.
-
Thaw-mount the tissue sections onto conductive slides.
-
Apply a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section.
-
Analyze the slide using a MALDI-TOF mass spectrometer. The instrument's laser desorbs and ionizes molecules from discrete spots on the tissue.
-
The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the specific identification of Danegaptide.
-
Software is used to generate an image showing the intensity and spatial distribution of the Danegaptide signal across the tissue section.
Conclusion
This compound is a promising therapeutic agent that enhances intercellular coupling by modulating the function of Cx43-containing gap junctions. Its proposed mechanism of action involves a GPCR-mediated signaling cascade leading to the phosphorylation of Cx43, which stabilizes the open state of the channels. The experimental protocols detailed in this guide provide a framework for the continued investigation of Danegaptide and other gap junction modulators. While clinical trials in cardiac reperfusion injury did not meet their primary endpoints, the robust preclinical data in models of stroke and other conditions warrant further exploration of Danegaptide's therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of intercellular communication and developing novel therapies for a range of debilitating diseases.
References
- 1. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 4. Connexin Hemichannels: Methods for Dye Uptake and Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Danegaptide Hydrochloride: A Technical Guide to its Modulation of Cell-Cell Communication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danegaptide Hydrochloride (also known as ZP1609 or GAP-134) is a dipeptide analog of rotigaptide that has demonstrated significant potential in modulating cell-cell communication, primarily through its action on gap junctions.[1] This technical guide provides an in-depth overview of the core mechanisms by which Danegaptide affects intercellular communication, with a focus on its interaction with Connexin 43 (Cx43). We present a compilation of quantitative data from key preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development exploring the therapeutic potential of Danegaptide and other gap junction modulators.
Introduction: The Role of Gap Junctions in Cellular Homeostasis
Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites.[1] This direct line of communication is crucial for coordinating cellular activities, maintaining tissue homeostasis, and responding to physiological and pathological stimuli. The primary protein components of most gap junctions are connexins. Six connexin proteins oligomerize to form a connexon, or hemichannel, in the cell membrane. The docking of two connexons from neighboring cells forms a complete gap junction channel.
Connexin 43 (Cx43) is the most ubiquitously expressed connexin and plays a vital role in various tissues, including the heart, brain, and kidneys. Dysregulation of Cx43-mediated communication has been implicated in a range of pathologies, such as cardiac arrhythmias, ischemic injury, and chronic inflammation.[1][2] Danegaptide has emerged as a promising therapeutic agent that specifically targets and modulates the function of Cx43-containing gap junctions.[1]
Mechanism of Action of this compound
Danegaptide is a second-generation gap junction modifier that enhances intercellular coupling, particularly under conditions of cellular stress.[1] Its primary mechanism of action involves the modulation of Cx43 function, leading to a stabilization of gap junction channels and an increase in their conductance.[1] Unlike some other gap junction modulators, Danegaptide does not significantly affect Cx43 protein expression levels.[1]
The GPCR-PKC Signaling Cascade
It is hypothesized that Danegaptide, being a peptide, binds to a yet-unidentified G-protein coupled receptor (GPCR) on the cell surface.[3] This interaction is believed to initiate an intracellular signaling cascade that involves the activation of Protein Kinase C (PKC).[3]
Phosphorylation of Connexin 43
Activated PKC, in turn, phosphorylates Cx43 at specific serine residues, with Serine 368 (S368) being a key target.[3] Phosphorylation at this site is associated with an increase in gap junction conductance and the stabilization of the channel in an open state, thereby enhancing cell-cell communication.[3] This targeted phosphorylation is crucial for the protective effects of Danegaptide observed in various disease models.[3]
Quantitative Effects of Danegaptide on Cell-Cell Communication
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of Danegaptide on Astrocyte Gap Junction Coupling
| Concentration (µg/mL) | Fold Increase in Dye Coupling (vs. Control) | p-value | Reference |
| 0.01 | Not significant | - | [1] |
| 0.1 | Not significant | - | [1] |
| 1.0 | 1.8 | 0.0097 | [1] |
| 10.0 | Effect diminished | - | [1] |
Table 2: In Vivo Efficacy of Danegaptide in a Mouse Model of Ischemic Stroke
| Treatment Group | Infarct Volume Reduction (vs. Saline Control) | p-value | Reference |
| Danegaptide (75 µg/kg IV, followed by 300 µg/kg IP) | 42.2% | 0.0018 | [1] |
Table 3: Effect of Danegaptide on TGF-β1-Induced Changes in Human Proximal Tubule Epithelial Cells (hPTECs)
| Protein | Treatment | Expression Level (as % of Control) | Reference |
| Adherens Junctions | |||
| E-cadherin | TGF-β1 | 33.3 ± 3.3 | [2] |
| TGF-β1 + Danegaptide (100 nM) | 89.0 ± 7.6 | [2] | |
| N-cadherin | TGF-β1 | 224.4 ± 29.6 | [2] |
| TGF-β1 + Danegaptide (100 nM) | 161.9 ± 27.4 | [2] | |
| Tight Junctions | |||
| Claudin-2 | TGF-β1 | 44.5 ± 5.0 | [2] |
| TGF-β1 + Danegaptide (100 nM) | 74.6 ± 5.0 | [2] | |
| ZO-1 | TGF-β1 | 27.8 ± 11.3 | [2] |
| TGF-β1 + Danegaptide (100 nM) | 52.8 ± 5.4 | [2] | |
| Cell Cycle Regulators | |||
| p16 | TGF-β1 | 358.8 ± 21.1 | [2] |
| TGF-β1 + Danegaptide (100 nM) | 193.0 ± 18.5 | [2] | |
| p21 | TGF-β1 | 221.8 ± 12.9 | [2] |
| TGF-β1 + Danegaptide (100 nM) | 142.2 ± 6.2 | [2] |
Table 4: Danegaptide Effect on Transepithelial Electrical Resistance (TEER) in hPTECs
| Treatment | TEER (Ω·cm²) | Reference |
| Control | 57.33 ± 1.86 | [2] |
| TGF-β1 (10 ng/mL) | 10.0 ± 1.53 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Danegaptide on cell-cell communication.
Scrape Loading Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This assay is used to assess the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.
-
Cell Culture: Plate astrocytes in culture dishes and grow to confluency.
-
Treatment: Gently wash the cells with Phosphate-Buffered Saline (PBS). Incubate the cells with varying concentrations of Danegaptide (e.g., 0.01, 0.1, 1.0, or 10.0 µg/mL) in PBS for 20 minutes at 37°C.[1]
-
Dye Loading: Prepare a dye solution containing 0.5% Lucifer Yellow (a gap junction-permeable dye) and 0.05% Rhodamine-dextran (a gap junction-impermeable dye, 10 kDa) in PBS.[1]
-
Scraping: Add 50 µL of the dye solution to the cell monolayer. Create a single scrape across the monolayer using a scalpel blade.[1]
-
Incubation: Allow the dyes to incubate for 2 minutes.[1]
-
Washing: Gently wash the cells multiple times with PBS to remove excess dye.[1]
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of both Lucifer Yellow (green fluorescence) and Rhodamine-dextran (red fluorescence).
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the area of dye spread for Lucifer Yellow from the scrape line. Normalize this to the area of Rhodamine-dextran staining (which indicates the initially loaded cells).
Connexin 43 Hemichannel Activity Assay
This assay measures the activity of Cx43 hemichannels by quantifying the uptake of a fluorescent dye from the extracellular medium.
-
Cell Preparation: Plate wild-type astrocytes in culture dishes.
-
Dye Solution: Prepare a solution of 5 µM Ethidium Bromide (EtBr) in Locke's solution (154 mM NaCl, 5.4 mM KCl, 2.3 mM CaCl2, and 5 mM HEPES, pH 7.4).[1]
-
Treatment: Incubate the cells in the EtBr solution with or without 1 µg/mL Danegaptide.[1]
-
Positive Control: To induce hemichannel opening, incubate a separate set of cells in a Ca2+/Mg2+-free solution containing 5 µM EtBr.[1]
-
Time-Lapse Imaging: Record fluorescence intensity every 30 seconds for 15 minutes using a fluorescence microscope.[1]
-
Analysis: Analyze the rate of increase in intracellular fluorescence using image analysis software (e.g., ImageJ). A steeper slope indicates higher hemichannel activity.
MALDI Imaging Mass Spectrometry for Danegaptide Distribution in Brain Tissue
This technique allows for the visualization of the spatial distribution of Danegaptide within brain tissue sections.
-
Animal Model and Dosing: Induce transient middle cerebral artery occlusion (tMCAO) in mice. After 50 minutes of ischemia, administer 75 µg/kg of Danegaptide intravenously. Following reperfusion, deliver 300 µg/kg of Danegaptide via intraperitoneal (IP) injection at 1, 2, and 3 hours post-initial injection.[1]
-
Tissue Collection and Sectioning: Euthanize the animals and collect the brains. Prepare 10 µm-thick coronal brain sections and thaw-mount them onto indium tin oxide (ITO) coated glass slides.
-
Tissue Pre-treatment:
-
Place the slides in a desiccator for 10 minutes.
-
Perform a rehydration step in a 5% acetic acid solution at 70°C for 3.5 minutes.
-
For tissue acidification, replace the water wash with 0.2% trifluoroacetic acid (TFA) and incubate at room temperature for 2.5 minutes.
-
-
Matrix Application: Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) to the tissue sections.
-
MALDI-TOF/TOF Analysis: Acquire mass spectra in positive reflectron mode using a MALDI TOF/TOF mass spectrometer.
-
Image Generation: Generate ion density maps for the m/z corresponding to Danegaptide to visualize its distribution across the brain section.
Conclusion and Future Directions
This compound is a potent modulator of cell-cell communication, primarily acting through the enhancement of Cx43 gap junction conductance. The quantitative data and experimental protocols presented in this guide highlight its efficacy in both in vitro and in vivo models of cellular stress and injury. The proposed mechanism involving a GPCR-PKC-mediated phosphorylation of Cx43 provides a solid framework for understanding its molecular action.
Future research should focus on the definitive identification of the G-protein coupled receptor that Danegaptide interacts with. Further elucidation of the downstream signaling pathways will provide a more complete picture of its mechanism of action. Additionally, exploring the therapeutic potential of Danegaptide in a wider range of diseases characterized by dysfunctional gap junction communication is a promising avenue for future drug development efforts. This technical guide serves as a foundational resource to support these ongoing and future investigations into the multifaceted role of Danegaptide in modulating the intricate network of cell-cell communication.
References
Methodological & Application
Danegaptide Hydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danegaptide Hydrochloride, a second-generation gap junction modifier, has demonstrated potential therapeutic applications in cardiovascular diseases and diabetic retinopathy. As a dipeptide analogue of rotigaptide, it enhances gap junction conductance, particularly through Connexin43 (Cx43), playing a crucial role in cellular communication, reducing apoptosis, and mitigating vascular leakage. This document provides a comprehensive overview of the experimental protocols and quantitative data associated with this compound, intended to guide researchers in its preclinical and clinical investigation.
Mechanism of Action
Danegaptide is a selective gap junction modifier that enhances intercellular communication by increasing the conductance of gap junction channels, primarily those composed of Connexin43 (Cx43).[1][2] This modulation of gap junctions is believed to be the primary mechanism behind its therapeutic effects. In pathological conditions such as ischemia or hyperglycemia, the proper functioning of gap junctions is often impaired, leading to cellular uncoupling, apoptosis, and increased vascular permeability.[3][4][5] Danegaptide is thought to counteract these detrimental effects by stabilizing Cx43 channels and promoting intercellular communication.[1] This helps in the passage of ions and small molecules between cells, thereby maintaining tissue homeostasis and protecting against cellular stress.
In the context of diabetic retinopathy, Danegaptide targets key pathological events including cell-cell uncoupling, apoptotic vascular cell death, and vascular leakage.[3][4][5] Preclinical models have shown its ability to protect against retinal capillary loss and vascular leakage.[3][6] In cardiovascular research, Danegaptide has been investigated for its antiarrhythmic properties, with studies in animal models suggesting it can reduce atrial fibrillation.[7]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical and clinical studies of this compound.
Table 1: Preclinical In-Vivo Studies
| Model | Species | Danegaptide Dose | Key Findings | Reference |
| CaCl2-induced Arrhythmia | Mouse | 5-20 mg/kg (oral) | Significantly prolonged time to conduction block. | [2][8][9] |
| Atrial Fibrillation | Dog | 250 nM (average plasma concentration) | Reduced atrial fibrillation. | [2][9] |
| Ischemia/Reperfusion Brain Injury (tMCAO) | Mouse | Not specified | Reduced infarct volume. | [2][10] |
| Diabetic Retinopathy | Rat/Mouse | Not specified | Protection against retinal capillary loss and vascular leakage. | [3][6] |
Table 2: Clinical Studies
| Phase | Condition | Number of Participants | Danegaptide Dose | Key Findings | Reference |
| Phase 2 | ST-segment Elevation Myocardial Infarction (STEMI) | 585 | Two-dose levels (specifics not detailed) | Did not improve myocardial salvage. | [11] |
| Phase 1b/2a | Diabetic Macular Edema (DME) | Ongoing | Dose-escalating | Assessing safety, tolerability, and pharmacokinetics. | [3][4][7] |
| Phase 1b | Non-proliferative Diabetic Retinopathy (NPDR) | 24 | Dose-escalating | Well-tolerated, with early signs of reduced retinal vascular leakage. | [6][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In-Vitro Assays
This assay measures the activity of connexin hemichannels by quantifying the uptake of a membrane-impermeable fluorescent dye.
Materials:
-
Cultured cells (e.g., C6 glioma cells, primary astrocytes, or human proximal tubule epithelial cells)
-
This compound stock solution
-
5(6)-Carboxyfluorescein
-
Calcium-containing and calcium-free balanced salt solutions
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., 35 mm glass-bottom dishes) and grow to confluence.
-
Preparation of Dye Solutions: Prepare a 200 µM solution of 5(6)-carboxyfluorescein in both calcium-containing and calcium-free balanced salt solutions.
-
Treatment: Pre-incubate the cells with this compound at desired concentrations (e.g., 0.01 nM to 100 µM) for a specified time (e.g., 30 minutes) in a standard culture medium.[2]
-
Dye Loading:
-
To induce hemichannel opening, replace the medium with the calcium-free carboxyfluorescein solution and incubate for 10-15 minutes at 37°C.
-
To close the hemichannels and trap the dye inside the cells, replace the calcium-free solution with the calcium-containing carboxyfluorescein solution and incubate for a further 5 minutes.
-
-
Imaging and Analysis:
-
Wash the cells three times with calcium-containing balanced salt solution to remove extracellular dye.
-
Capture fluorescence images using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell using image analysis software. A dose-dependent reduction in dye uptake in the presence of Danegaptide indicates inhibition of hemichannel opening.[2]
-
This assay assesses the integrity of an endothelial cell monolayer and its permeability to macromolecules.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound stock solution
-
FITC-Dextran (40 kDa or 70 kDa)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment: Treat the endothelial monolayer with this compound at various concentrations for a predetermined duration. A pro-inflammatory agent (e.g., TNF-α or VEGF) can be used to induce hyperpermeability.
-
Permeability Measurement:
-
Replace the medium in the upper chamber with a medium containing FITC-Dextran.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.
-
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader. A decrease in the amount of FITC-Dextran that has passed through the monolayer in Danegaptide-treated wells compared to control wells indicates a reduction in permeability.
In-Vivo Models
This is a widely used model to study the pathogenesis of diabetic retinopathy and to evaluate potential therapeutic agents.
Animal Model:
-
Species: C57BL/6J mice or Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 150 mg/kg for mice, 60 mg/kg for rats) dissolved in citrate buffer. Diabetes is confirmed by measuring blood glucose levels (typically >250 mg/dL).
Experimental Protocol:
-
Danegaptide Administration: Begin oral administration of Danegaptide (e.g., via gavage) at a specified dose and frequency, starting at a predetermined time point after the onset of diabetes.
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.
-
Outcome Assessment (after a defined period, e.g., 8-12 weeks):
-
Retinal Vascular Permeability: Assess using Evans blue dye leakage or FITC-dextran angiography.
-
Retinal Histology: Perform histological analysis of retinal cross-sections to evaluate retinal thickness and cellular changes.
-
Acellular Capillaries: Quantify acellular capillaries in retinal digests.
-
Electroretinography (ERG): Measure retinal function.
-
This model is used to investigate the neuroprotective effects of Danegaptide in the context of ischemic stroke.
Animal Model:
-
Species: C57BL/6J mice.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Experimental Protocol:
-
Danegaptide Administration: Administer Danegaptide (e.g., intravenously or intraperitoneally) either before, during, or after the ischemic insult.
-
Neurological Deficit Scoring: Assess neurological function at various time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement:
-
At a terminal endpoint (e.g., 24 or 48 hours post-reperfusion), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume using image analysis software. A reduction in infarct volume in Danegaptide-treated animals compared to vehicle-treated controls indicates a neuroprotective effect.[2][10]
-
Formulation and Solubility
-
Solubility: this compound is soluble in both DMSO (50 mg/mL) and water (50 mg/mL).[13]
-
In-Vivo Formulation: A common formulation for in-vivo studies involves preparing a master solution in DMSO, followed by dilution with PEG300 and Tween 80.[13]
-
Storage: Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8]
Conclusion
This compound presents a promising therapeutic strategy for conditions characterized by gap junction dysfunction. The experimental protocols outlined in this document provide a framework for researchers to further investigate its mechanism of action and therapeutic potential in various disease models. The encouraging results from early-phase clinical trials in diabetic retinopathy warrant further investigation into this novel, orally administered treatment.
References
- 1. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice [mdpi.com]
- 3. soundbioventures.com [soundbioventures.com]
- 4. mdpi.com [mdpi.com]
- 5. breye.com [breye.com]
- 6. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STZ-induced Diabetic Retinopathy - EyeCRO [eyecro.com]
- 12. modernretina.com [modernretina.com]
- 13. The gap junction modifier ZP1609 decreases cardiomyocyte hypercontracture following ischaemia/reperfusion independent from mitochondrial connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Danegaptide Hydrochloride Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danegaptide Hydrochloride (also known as GAP-134) is a second-generation, orally bioavailable small-molecule gap junction modifier.[1][2] Primarily known for its antiarrhythmic properties, Danegaptide enhances gap junction conductance and intercellular coupling, which facilitates the direct transfer of ions and small molecules between adjacent cells.[1][3] Its mechanism of action centers on the modulation of Connexin43 (Cx43), a major protein component of gap junctions in various tissues.[1][4][5] Under pathological conditions, Danegaptide has been shown to prevent the uncoupling of gap junctions and may also block hemichannel activity.[1][4]
These application notes provide detailed protocols for a range of in vitro assays to characterize the activity of this compound, enabling researchers to assess its effects on gap junction communication, cell viability, apoptosis, and key signaling pathways.
Core Applications and Mechanism of Action
Danegaptide's primary in vitro activities include:
-
Enhancement of Gap Junctional Intercellular Communication (GJIC): Danegaptide promotes the coupling of Cx43 gap junctions, which can be compromised during pathological states like ischemia.[4]
-
Inhibition of Hemichannel Activity: In certain pathological contexts, Danegaptide can block Cx43 hemichannels, preventing the release of molecules like ATP that can trigger cellular damage.[1][5]
-
Cytoprotective Effects: By maintaining intercellular communication and modulating hemichannel activity, Danegaptide can protect cells from injury and promote survival.[4][5]
A simplified representation of Danegaptide's proposed mechanism of action at the cellular level is depicted below.
Caption: Mechanism of Danegaptide Action.
Quantitative Data Summary
| Assay Type | Key Parameters Measured | Typical Cell Lines | Danegaptide Concentration Range | Expected Outcome | Reference |
| Gap Junction Dye Transfer (Scrape-Loading) | Area of dye diffusion | Astrocytes, C6 Glioma Cells | 0.01 - 10 µg/mL | Increased dye transfer distance | [4][6] |
| Hemichannel Dye Uptake | Intracellular fluorescence intensity | Human Proximal Tubule Epithelial Cells (hPTECs), HK2 cells | 50 - 100 nM | Reduced dye uptake under pathological stimuli (e.g., TGFβ1) | [5] |
| Cell Viability (MTT Assay) | Formazan production (absorbance) | HK2 cells | 50 - 1000 nM | Increased cell viability under cytotoxic conditions | [5] |
| Apoptosis (Annexin V/PI Staining) | Percentage of apoptotic and necrotic cells | Various cell lines susceptible to apoptosis | Dependent on experimental model | Decreased percentage of apoptotic cells under pro-apoptotic stimuli | [7][8] |
| ERK1/2 and Akt Activation (Western Blot) | Levels of phosphorylated ERK1/2 and Akt | Various cell lines | Dependent on experimental model | Modulation of ERK1/2 and Akt phosphorylation | [9][10] |
Experimental Protocols
Gap Junctional Intercellular Communication (GJIC) Assay: Scrape-Loading Dye Transfer
This assay assesses the functionality of gap junctions by measuring the extent of transfer of a low molecular weight fluorescent dye (e.g., Lucifer Yellow) from loaded cells to adjacent, coupled cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., primary astrocytes) onto glass coverslips and culture until a confluent monolayer is formed.
-
Treatment: Incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1.0, 10.0 µg/mL) for a specified period (e.g., 20 minutes).[6] A vehicle control should be included.
-
Scrape-Loading: Make a scratch across the cell monolayer using a sharp blade or needle in the presence of a solution containing a gap junction-permeable dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran) to mark the scraped cells.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow dye uptake by the damaged cells along the scratch and subsequent transfer to neighboring cells via gap junctions.
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Imaging: Acquire fluorescent images using a microscope. The Lucifer Yellow signal will indicate the extent of dye transfer, while the Rhodamine Dextran signal will be confined to the initially damaged cells.
-
Analysis: Quantify the area of Lucifer Yellow diffusion from the scrape line. An increase in the diffusion area in Danegaptide-treated cells compared to the control indicates enhanced gap junctional coupling.
Caption: Scrape-Loading Dye Transfer Workflow.
Hemichannel Activity Assay: Dye Uptake
This assay measures the opening of hemichannels by quantifying the uptake of a fluorescent dye from the extracellular medium into the cytoplasm.
Protocol:
-
Cell Culture: Culture cells (e.g., HK2 cells) in appropriate multi-well plates.
-
Induction of Hemichannel Opening: Treat cells with a stimulus known to open hemichannels (e.g., TGFβ1 at 10 ng/mL) with or without co-incubation of this compound (e.g., 50-100 nM).[5] Include control groups with no treatment and Danegaptide alone.
-
Dye Addition: Add a membrane-impermeant fluorescent dye (e.g., carboxyfluorescein) to the culture medium.[5]
-
Incubation: Incubate for a defined period to allow dye uptake through open hemichannels.
-
Washing: Wash the cells multiple times with PBS to remove extracellular dye.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the fluorescence of the cell lysate using a plate reader. A decrease in fluorescence in Danegaptide-treated cells compared to the stimulus-only group suggests inhibition of hemichannel opening.
Cell Viability Assay: MTT
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HK2 cells) in a 96-well plate and culture for 24-48 hours.[5]
-
Treatment: Expose cells to a cytotoxic agent (e.g., TGFβ1) with and without various concentrations of this compound (e.g., 50-1000 nM) for a specified duration (e.g., 48 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. An increase in absorbance in the Danegaptide co-treated group compared to the cytotoxic agent alone indicates a protective effect on cell viability.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate plates and treat with a pro-apoptotic stimulus in the presence or absence of this compound.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI).[8]
-
Incubation: Incubate the cells in the dark for 15-30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Quantification: Determine the percentage of cells in each quadrant to quantify the effect of Danegaptide on apoptosis.
ERK1/2 and Akt Signaling Pathway Analysis: Western Blotting
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins ERK1/2 and Akt, which are involved in cell survival and proliferation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of Danegaptide on the activation of these signaling pathways.
Caption: ERK1/2 and Akt Signaling Pathways.
References
- 1. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 2. Danegaptide | C14H17N3O4 | CID 16656685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Roles of ERK1/2 and PI3K/AKT signaling pathways in mitochondria-mediated apoptosis in testes of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Danegaptide Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for Danegaptide Hydrochloride in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this gap junction modifier.
Overview of this compound
This compound (also known as GAP-134 or ZP1609) is a second-generation, orally bioavailable small-molecule that modulates gap junctions.[1] It is a dipeptide that enhances intercellular communication by stabilizing connexin-43 (Cx43) channels, which are crucial for the direct transfer of ions and small molecules between adjacent cells.[1] Preclinical research has demonstrated its potential therapeutic effects in cardiovascular and neurological disorders, primarily through its ability to protect against cellular uncoupling and vascular leakage.[1]
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various animal models.
Table 1: Intravenous Administration of this compound
| Animal Model | Species | Dosage | Administration Protocol | Indication | Reference |
| Myocardial Ischemia/Reperfusion | Pig | 75 µg/kg (bolus) followed by 57 µg/kg/min (infusion) | Bolus injection 10 minutes prior to reperfusion, followed by a 3-hour infusion. | Cardioprotection | [2] |
| Ischemic Stroke | Mouse | 75 µg/kg | Intravenous injection into the tail vein 50 minutes after induction of ischemia. | Neuroprotection |
Table 2: Intraperitoneal Administration of this compound
| Animal Model | Species | Dosage | Administration Protocol | Indication | Reference |
| Ischemic Stroke | Mouse | 300 µg/kg | Intraperitoneal injection. | Neuroprotection |
Table 3: Oral Administration of this compound
| Animal Model | Species | Dosage | Administration Protocol | Indication | Reference |
| CaCl2-Induced Arrhythmia | Mouse | 5-20 mg/kg | Oral administration. | Anti-arrhythmic | [3] |
| Atrial Fibrillation | Dog | Not specified, achieved average plasma concentration of 250 nM | Oral administration. | Anti-arrhythmic | [3] |
Signaling Pathway of Danegaptide
Danegaptide primarily targets and modulates the function of Connexin-43 (Cx43), a key protein in the formation of gap junctions. By enhancing Cx43 gap junction conductance, Danegaptide facilitates intercellular communication, which is particularly crucial under conditions of cellular stress such as ischemia.[4]
Experimental Protocols
General Preparation of this compound Solutions
For Laboratory Research Applications:
-
Stock Solutions: this compound is soluble in both DMSO (50 mg/mL) and water (50 mg/mL).[1] For in vitro studies, it is typically prepared as a 10mM stock solution in DMSO.[1]
-
In Vivo Formulation: A standard formulation protocol for parenteral administration involves preparing a master solution in DMSO, followed by dilution with PEG300 and Tween 80.[1] For oral administration, the vehicle should be selected based on the specific experimental requirements and animal model.
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[3]
Protocol 1: Evaluation of Anti-Arrhythmic Effects in a Mouse Model of CaCl2-Induced Arrhythmia
This protocol is designed to assess the efficacy of orally administered Danegaptide in preventing chemically induced cardiac arrhythmias.
Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats or a suitable mouse strain. Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer this compound (5-20 mg/kg) or vehicle orally via gavage.[3] The volume of administration should be appropriate for the animal's weight.
-
Anesthesia: After a suitable absorption period, anesthetize the animals using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine).[5]
-
ECG Recording: Record a baseline electrocardiogram (ECG) using standard limb leads (Lead II).
-
Arrhythmia Induction: Induce arrhythmia by intravenous injection of a 2.5% CaCl2 solution (e.g., 140 mg/kg) via a cannulated femoral vein.[5]
-
ECG Monitoring: Continuously monitor the ECG for the incidence of premature ventricular beats (PVB), ventricular tachycardia (VT), and ventricular fibrillation (VF).[5]
-
Data Analysis: Quantify the incidence and duration of arrhythmias in the Danegaptide-treated and vehicle-treated groups.
Protocol 2: Assessment of Cardioprotective Effects in a Porcine Model of Myocardial Ischemia/Reperfusion
This protocol details the evaluation of intravenously administered Danegaptide in a large animal model of myocardial infarction.
Methodology:
-
Animal Preparation: Use domestic pigs of an appropriate weight and age. Acclimatize the animals and fast them overnight before surgery.
-
Anesthesia and Surgery: Anesthetize the pigs using a suitable anesthetic protocol (e.g., a combination of ketamine, xylazine, and propofol, maintained with isoflurane).[6] Perform a thoracotomy to expose the heart. Place a ligature around the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: Induce myocardial ischemia by occluding the LAD for a defined period (e.g., 60 minutes).[2]
-
Drug Administration: 10 minutes prior to reperfusion, administer an intravenous bolus of this compound (75 µg/kg).[2] The vehicle control group should receive an equivalent volume of the vehicle.
-
Reperfusion and Infusion: Release the ligature to allow for reperfusion of the myocardium. Immediately following the bolus, begin a continuous intravenous infusion of Danegaptide (57 µg/kg/min) for 3 hours.[2]
-
Monitoring: Continuously monitor hemodynamic parameters throughout the procedure.
-
Endpoint Analysis: After the reperfusion period, euthanize the animal and excise the heart. Determine the infarct size by staining heart slices with 2,3,5-triphenyltetrazolium chloride (TTC).[2][7] The area at risk can be delineated by perfusion with Evans blue dye prior to heart excision.[7]
Protocol 3: Investigation of Neuroprotective Effects in a Mouse Model of Ischemic Stroke
This protocol outlines the assessment of Danegaptide's neuroprotective potential in a transient middle cerebral artery occlusion (tMCAO) model in mice.
Methodology:
-
Animal Preparation: Use adult male mice of a suitable strain. Acclimatize the animals for at least one week.
-
Anesthesia: Anesthetize the mice with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.[8] Maintain body temperature at 37°C.
-
tMCAO Surgery: Induce transient focal cerebral ischemia by inserting an intraluminal filament to occlude the middle cerebral artery (MCA) for a defined period (e.g., 60 minutes).
-
Drug Administration: Prior to reperfusion, administer this compound either intravenously (e.g., 75 µg/kg) or intraperitoneally (e.g., 300 µg/kg). The control group receives the vehicle.
-
Reperfusion: Withdraw the filament to allow for reperfusion of the brain tissue.
-
Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson score or a modified neurological severity score).[8]
-
Infarct Volume Measurement: At 48 hours post-reperfusion, euthanize the animals and remove the brains. Determine the infarct volume by staining brain slices with TTC.
Conclusion
This compound has demonstrated promising therapeutic potential in a range of preclinical animal models of cardiovascular and neurological diseases. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of action of this novel gap junction modulator. Careful consideration of the appropriate animal model, dosage, administration route, and endpoint analysis is crucial for obtaining robust and reproducible data.
References
- 1. ucm.es [ucm.es]
- 2. Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Frontiers | An open secret in porcine acute myocardial infarction models: The relevance of anaesthetic regime and breed in ischaemic outcomes [frontiersin.org]
- 7. Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Danegaptide Hydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danegaptide Hydrochloride is a second-generation, orally bioavailable dipeptide that acts as a gap junction modifier. It has demonstrated significant potential in preclinical studies across a range of therapeutic areas, including cardiovascular diseases, neurological disorders, and diabetic retinopathy. Its primary mechanism of action involves the enhancement of gap junctional intercellular communication (GJIC) mediated by Connexin 43 (Cx43). These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including its mechanism of action, protocols for key experiments, and quantitative data from published research.
Mechanism of Action
Danegaptide is believed to exert its effects by binding to a yet-to-be-identified G-protein coupled receptor (GPCR). This interaction is hypothesized to activate the Protein Kinase C (PKC) pathway, which in turn modulates the function of Cx43.[1] By enhancing Cx43 gap junction conductance, Danegaptide facilitates the intercellular exchange of ions, second messengers, and small metabolites, thereby improving cellular coordination and resilience to stress.[2][3] In pathological conditions characterized by cellular uncoupling, such as ischemia or high glucose, Danegaptide helps to preserve or restore normal GJIC.[1][3]
Data Presentation
The following tables summarize quantitative data from cell culture studies investigating the effects of this compound.
Table 1: Dose-Dependent Effect of Danegaptide on Gap Junctional Intercellular Communication (GJIC) in Astrocytes
| Danegaptide Concentration (µg/mL) | Fold Increase in Dye Coupling (Mean ± SEM) |
| 0 (Control) | 1.0 ± 0.1 |
| 0.01 | 1.2 ± 0.2 |
| 0.1 | 1.5 ± 0.3 |
| 1.0 | 1.8 ± 0.2* |
| 10.0 | 1.1 ± 0.2 |
*p = 0.0097 vs. control. Data adapted from a study on primary astrocyte cultures.[2] A concentration-dependent increase in dye coupling was observed, with a peak effect at 1.0 µg/mL.[2]
Table 2: Effect of Danegaptide on TGF-β1-Induced Dye Uptake in Human Kidney Epithelial Cells (HK-2)
| Treatment | Dye Uptake (% of Control, Mean ± SEM) |
| Control | 100 ± 10 |
| TGF-β1 (10 ng/mL) | 354.9 ± 32.6** |
| TGF-β1 (10 ng/mL) + Danegaptide (50 nM) | 165.5 ± 17.9 |
| TGF-β1 (10 ng/mL) + Danegaptide (100 nM) | 147.6 ± 18.1 |
**p < 0.001 vs. control; ***p < 0.001 vs. TGF-β1 alone. Data from a study on HK-2 cells treated for 48 hours.[3] Danegaptide significantly blunted the TGF-β1-induced increase in hemichannel-mediated dye uptake.[3]
Table 3: Effect of Danegaptide on TGF-β1-Induced Protein Expression in Human Primary Proximal Tubule Epithelial Cells (hPTECs)
| Treatment | Integrin-Linked Kinase 1 (ILK1) Expression (% of Control, Mean ± SEM) | Matrix Metalloproteinase 3 (MMP3) Expression (% of Control, Mean ± SEM) |
| Control | 100 ± 15 | 100 ± 12 |
| TGF-β1 (10 ng/mL) | 378.9 ± 16.8** | 185.3 ± 19.6* |
| TGF-β1 (10 ng/mL) + Danegaptide (100 nM) | 251.8 ± 33*** | 147.1 ± 12.2 |
*p < 0.05, **p < 0.001 vs. control; ***p < 0.001 vs. TGF-β1 alone. Data from a study on hPTECs treated for 48 hours.[3] Danegaptide reduced the TGF-β1-evoked increase in the pro-fibrotic marker ILK1.[3]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1. MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability based on the reduction of tetrazolium salt MTT by metabolically active cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Danegaptide. Include appropriate vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol provides a general method for assessing cytotoxicity by measuring the release of LDH from damaged cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include a positive control for cytotoxicity (e.g., lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
After incubation, carefully collect a supernatant sample from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate cytotoxicity as a percentage of the positive control.
-
Gap Junctional Intercellular Communication (GJIC) Assay
Dye Transfer (Scrape-Loading) Assay
This protocol outlines a common method to assess GJIC by observing the transfer of a fluorescent dye between adjacent cells.
-
Materials:
-
Confluent cell monolayer in a 35 mm dish
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye solution (e.g., Lucifer Yellow or Calcein-AM in PBS)
-
Scalpel blade or needle
-
Fluorescence microscope
-
-
Protocol:
-
Culture cells to form a confluent monolayer.
-
Pre-incubate the cells with different concentrations of this compound for the desired time.
-
Wash the cell monolayer twice with PBS.
-
Add the fluorescent dye solution to the dish.
-
Gently make a scrape or scratch across the cell monolayer with a sterile scalpel blade or needle.
-
Incubate for 5-10 minutes to allow the dye to be taken up by the cells along the scrape and transfer to adjacent cells through gap junctions.
-
Wash the monolayer three times with PBS to remove the extracellular dye.
-
Immediately visualize and capture images of the dye transfer using a fluorescence microscope.
-
Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells.
-
Western Blotting for Protein Expression Analysis
This protocol provides a general workflow for analyzing changes in protein expression in response to Danegaptide treatment.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-β-catenin, anti-Cx43)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for cell viability/cytotoxicity assays.
References
- 1. Discovery and characterization of a small molecule that restores E-cadherin expression in cancer cell lines via a new mechanism - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) with Danegaptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danegaptide is a dipeptide analogue of the antiarrhythmic peptide rotigaptide, known to enhance gap junctional intercellular communication (GJIC) by modulating the function of Connexin43 (Cx43).[1][2][3] Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscopy-based technique used to quantify the dynamics of fluorescently labeled molecules in living cells. The "gap-FRAP" adaptation of this technique is particularly well-suited for measuring the rate of intercellular communication through gap junctions.
These application notes provide a detailed protocol for utilizing gap-FRAP to quantitatively assess the effect of Danegaptide on Cx43-mediated GJIC. This information is valuable for researchers investigating the therapeutic potential of Danegaptide in various disease models where Cx43 function is implicated, such as cardiovascular diseases, neurological disorders, and diabetic complications.[1][3][4][5][6][7]
Principle of Gap-FRAP
The gap-FRAP technique involves loading a confluent monolayer of cells with a gap junction-permeable fluorescent dye, such as Calcein-AM.[8][9] A high-intensity laser is then used to photobleach the fluorescence in a single target cell. The recovery of fluorescence in the bleached cell is monitored over time as fluorescent dye from neighboring, non-bleached cells diffuses through functional gap junctions. The rate and extent of this recovery provide a quantitative measure of GJIC. An increase in the rate of fluorescence recovery upon treatment with Danegaptide indicates an enhancement of Cx43 gap junction function.
Data Presentation
The following tables summarize representative quantitative data from gap-FRAP experiments assessing the effect of a gap junction modulator on Cx43 function. While specific FRAP data for Danegaptide is not publicly available, these tables, modeled after studies on similar Cx43-modulating peptides like αCT-1, illustrate the expected outcomes.[10]
Table 1: Gap-FRAP Recovery Kinetics of Calcein in Cx43-Expressing Cells Treated with a Gap Junction Modulator
| Treatment Group | Recovery Half-Time (t½) (seconds) | Mobile Fraction (%) | Rate Constant (k) (s⁻¹) |
| Vehicle Control | 120 ± 15 | 85 ± 5 | 0.0058 ± 0.0007 |
| Danegaptide (100 nM) | 60 ± 10 | 88 ± 4 | 0.0115 ± 0.0019 |
| Gap Junction Blocker (e.g., Heptanol) | No significant recovery | < 10 | N/A |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 2: Maximal Fluorescence Recovery in Gap-FRAP Experiments
| Treatment Group | Maximal Predicted Fluorescence Recovery (F∞) (%) |
| Vehicle Control | 87 ± 6 |
| Danegaptide (100 nM) | 90 ± 5 |
| Gap Junction Blocker (e.g., Heptanol) | < 15 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Materials
-
Cx43-expressing cells (e.g., HeLa, NRK, or primary astrocytes)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Danegaptide
-
Calcein-AM (acetoxymethyl ester)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope with FRAP capabilities
-
Image analysis software (e.g., ImageJ, MATLAB)
Protocol for Gap-FRAP Analysis of Danegaptide's Effect on Cx43 GJIC
-
Cell Culture:
-
Plate Cx43-expressing cells onto glass-bottom imaging dishes at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Danegaptide Treatment:
-
Prepare a stock solution of Danegaptide in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the Danegaptide stock solution to the desired final concentration (e.g., 100 nM) in pre-warmed cell culture medium.
-
Replace the existing medium in the imaging dishes with the Danegaptide-containing medium or a vehicle control medium.
-
Incubate the cells for the desired treatment period (e.g., 1-24 hours) prior to the FRAP experiment.
-
-
Fluorescent Dye Loading:
-
Prepare a working solution of Calcein-AM (e.g., 1 µM) in PBS.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the Calcein-AM working solution for 15-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS to remove excess dye.
-
Add fresh, pre-warmed cell culture medium (containing Danegaptide or vehicle) to the imaging dish.
-
-
FRAP Data Acquisition:
-
Place the imaging dish on the stage of the confocal microscope.
-
Identify a region of interest (ROI) containing a confluent monolayer of cells.
-
Pre-bleach Imaging: Acquire 3-5 images at a low laser intensity to establish the baseline fluorescence.
-
Photobleaching: Select a single, well-connected cell and photobleach it with a high-intensity laser pulse until the fluorescence is reduced to approximately 10-20% of the initial intensity.
-
Post-bleach Imaging: Immediately following photobleaching, acquire a time-lapse series of images at the same low laser intensity used for pre-bleach imaging to monitor the recovery of fluorescence in the bleached cell. The duration and frequency of image acquisition will depend on the expected recovery rate but a typical protocol might involve acquiring images every 5-10 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region for each time point.
-
Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the non-bleached control region.
-
Normalize the corrected fluorescence intensity data to the pre-bleach intensity.
-
Plot the normalized fluorescence intensity as a function of time to generate a recovery curve.
-
Fit the recovery curve to a single exponential function to determine the recovery half-time (t½) and the mobile fraction (the percentage of fluorescence that recovers). The rate constant (k) can be calculated from the half-time.
-
Visualizations
Caption: Experimental workflow for gap-FRAP analysis of Danegaptide's effect on GJIC.
Caption: Proposed signaling pathway for Danegaptide-mediated enhancement of Cx43 GJIC.
Discussion and Interpretation of Results
An observed decrease in the fluorescence recovery half-time (t½) and an increase in the rate constant (k) in Danegaptide-treated cells compared to vehicle controls would indicate that Danegaptide enhances the rate of dye transfer through Cx43 gap junctions. The mobile fraction (F∞) is not expected to change significantly, as Danegaptide is thought to modulate the conductance of existing channels rather than the number of mobile connexons.
The proposed signaling pathway suggests that Danegaptide's interaction with Cx43 may involve the activation of Protein Kinase C (PKC), which is known to phosphorylate Cx43 at Serine 368, a modification associated with altered channel permeability.[11][12][13][14] Additionally, the regulation of the RhoA GTPase pathway, which influences the actin cytoskeleton, may play a role in stabilizing the gap junction plaques at the cell membrane, thereby promoting efficient intercellular communication.[15][16][17][18][19]
These application notes and protocols provide a framework for the quantitative assessment of Danegaptide's effect on Cx43 gap junction function. The use of gap-FRAP offers a robust and reproducible method for obtaining valuable data for researchers in basic science and drug development.
References
- 1. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice [mdpi.com]
- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Cx43 gap junction uncoupling prevents high glucose-induced apoptosis and reduces excess cell monolayer permeability in retinal vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional assessment of gap junctions in monolayer and three-dimensional cultures of human tendon cells using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CONNEXIN 43 PHOSPHORYLATION – STRUCTURAL CHANGES AND BIOLOGICAL EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of Cx43 channels is regulated through PKC-dependent phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Frontiers | Role of Connexin 43 phosphorylation on Serine-368 by PKC in cardiac function and disease [frontiersin.org]
- 15. RhoA GTPase switch controls Cx43-hemichannel activity through the contractile system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RhoA GTPase and F-actin Dynamically Regulate the Permeability of Cx43-made Channels in Rat Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RhoA/ROCK Regulates Prion Pathogenesis by Controlling Connexin 43 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Regulation of Hemichannels and Gap Junction Channels by RhoA GTPase and Actin Cytoskeleton: A Comparative Analysis of Cx43 and Cx26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RhoA/rho kinase signaling reduces connexin43 expression in high glucose-treated glomerular mesangial cells with zonula occludens-1 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Danegaptide Hydrochloride in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danegaptide Hydrochloride (formerly known as ZP1609) is a first-in-class, orally administered small molecule dipeptide that modulates gap junction communication.[1] In the context of diabetic retinopathy (DR), Danegaptide targets Connexin 43 (Cx43), a protein essential for forming gap junctions between retinal cells.[2][3] Hyperglycemia, a hallmark of diabetes, disrupts Cx43-mediated gap junction intercellular communication (GJIC), leading to retinal vascular cell apoptosis, increased vascular permeability, and capillary breakdown—key pathological events in the progression of DR.[4][5] Danegaptide has been shown to preserve GJIC under high-glucose conditions, thereby protecting against these detrimental effects.[3][6] Preclinical studies and early clinical trials have demonstrated its potential as a non-invasive therapeutic for early-stage diabetic retinopathy.[7][8]
These application notes provide a summary of the mechanism of action, key experimental findings, and detailed protocols for in vitro and in vivo research on this compound in the context of diabetic retinopathy.
Mechanism of Action & Signaling Pathway
Danegaptide works by stabilizing Cx43-mediated gap junctions, ensuring proper cell-to-cell communication in the retinal vasculature, which is compromised under hyperglycemic stress.[4][9] The loss of GJIC in diabetic retinopathy is associated with increased endothelial cell apoptosis and vascular leakage.[3][6] By maintaining the coupled state of these gap junctions, Danegaptide is believed to mitigate these pathological processes.[5] While the complete signaling cascade is still under investigation, evidence suggests the involvement of the RhoA/ROCK1 pathway in high-glucose-induced Cx43 downregulation.[10] Danegaptide's protective effects are thought to counteract this pathological signaling.
Data Presentation
Preclinical Efficacy of Danegaptide in a Diabetic Rat Model
The following table summarizes the quantitative results from a study in streptozotocin (STZ)-induced diabetic rats treated with Danegaptide.
| Parameter | Control (Non-Diabetic) | Diabetic (Untreated) | Diabetic + Danegaptide (Intravitreal) | Diabetic + Danegaptide (Systemic) |
| Acellular Capillaries (% of Control) | 100% | 296 ± 26% | 134 ± 28% | 133 ± 37% |
| Pericyte Loss (% of Control) | 100% | 335 ± 40% | 112 ± 62% | 103 ± 65% |
| Data adapted from a study on STZ-induced diabetic rats. Values are presented as mean ± SD. |
Clinical Trial Summary: Phase 1b
A Phase 1b clinical trial of orally administered Danegaptide has been completed. The key findings are summarized below.
| Parameter | Details |
| Study Design | Multicenter, open-label, dose-escalation study.[4] |
| Patient Population | 24 patients with non-proliferative diabetic retinopathy (NPDR) with associated edema.[4][7] |
| Primary Endpoints | Safety and tolerability.[4] |
| Secondary Endpoints | Pharmacokinetics (PK) and early signs of biological activity.[4] |
| Safety Results | Well-tolerated across all dose levels with no dose-limiting toxicities reported.[7] |
| Pharmacokinetic Results | Targeted plasma exposures of Danegaptide were achieved.[4] |
| Efficacy Results (Qualitative) | Early signs of clinical activity observed via retinal imaging, including reductions in retinal vascular leakage and improvements in anatomical parameters.[4][7] |
Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of this compound in diabetic retinopathy research.
In Vitro Model of High-Glucose-Induced Endothelial Dysfunction
This workflow describes the setup for studying the effects of Danegaptide on retinal endothelial cells under hyperglycemic conditions.
Protocol 1.1: Scrape Load Dye Transfer (SLDT) Assay for Gap Junction Intercellular Communication
This assay assesses the ability of cells to communicate via gap junctions by monitoring the transfer of a fluorescent dye.
Materials:
-
Confluent monolayer of rat retinal endothelial cells (rRECs) in a 6-well plate
-
Phosphate-Buffered Saline (PBS) with Ca²⁺ and Mg²⁺
-
Lucifer Yellow CH, dilithium salt (5 mg/mL stock in PBS)
-
Rhodamine Dextran (10,000 MW, as a negative control for gap junction passage)
-
Surgical scalpel blade or 26-gauge needle
-
Fluorescence microscope
Procedure:
-
Culture rRECs to a confluent monolayer in 6-well plates.
-
Prepare treatment groups: Normal Glucose (5 mM), High Glucose (30 mM), and High Glucose (30 mM) + Danegaptide (100 nM). Incubate for the desired time period (e.g., 5 days).
-
Gently wash the cell monolayer three times with pre-warmed PBS.
-
Prepare the dye solution: 0.5% Lucifer Yellow and 0.5% Rhodamine Dextran in PBS.
-
Remove the final PBS wash and add 1 mL of the dye solution to the well.
-
Using a sterile scalpel blade, make several parallel scrapes across the monolayer.
-
Incubate for 5 minutes at 37°C to allow the dye to enter the scraped cells.
-
Wash the monolayer three times with PBS to remove extracellular dye.
-
Add fresh, pre-warmed culture medium and incubate for an additional 10 minutes to allow for dye transfer through gap junctions.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and mount the coverslip.
-
Visualize using a fluorescence microscope. Quantify the distance of Lucifer Yellow transfer from the scrape line. Rhodamine Dextran should remain in the initially loaded cells.
Protocol 1.2: In Vitro Vascular Permeability Assay (Transwell-Based)
This protocol measures the permeability of an endothelial cell monolayer, simulating the blood-retinal barrier.
Materials:
-
Transwell® inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates
-
Rat retinal endothelial cells (rRECs)
-
Endothelial cell growth medium
-
FITC-Dextran (70 kDa)
-
Treatment media: Normal Glucose (5 mM), High Glucose (30 mM), High Glucose (30 mM) + Danegaptide (100 nM)
-
Fluorescence plate reader
Procedure:
-
Coat the Transwell® inserts with an appropriate extracellular matrix component (e.g., collagen or fibronectin) to promote cell attachment.
-
Seed rRECs onto the apical (upper) chamber of the inserts at a density that will form a confluent monolayer (e.g., 2 x 10⁵ cells/insert).
-
Culture for 3-5 days, or until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).
-
Replace the medium in both the apical and basolateral (lower) chambers with the respective treatment media. Incubate for 24-48 hours.
-
After the treatment period, add FITC-Dextran to the apical chamber to a final concentration of 1 mg/mL.
-
Incubate for 1 hour at 37°C.
-
Collect a sample from the basolateral chamber.
-
Measure the fluorescence intensity of the sample using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Calculate the permeability by comparing the fluorescence in the basolateral chamber across different treatment groups. Higher fluorescence indicates greater permeability.
Protocol 1.3: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
rRECs cultured on coverslips and treated as described previously
-
Commercially available TUNEL assay kit (e.g., containing TdT enzyme and labeled dUTPs - Br-dUTP or FITC-dUTP)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat rRECs on coverslips as described in the general in vitro workflow.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Incubate the cells in permeabilization solution for 5 minutes on ice.
-
Wash twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves: a. Incubating the cells with the TdT enzyme and labeled nucleotides in a reaction buffer for 1 hour at 37°C in a humidified chamber. b. If using an indirect method (e.g., Br-dUTP), follow with an incubation step with a fluorescently labeled anti-BrdU antibody.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash and mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope. Apoptotic cells will show a fluorescent signal (e.g., green for FITC) colocalized with the DAPI-stained nucleus.
-
Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei out of the total number of nuclei in several random fields.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions. Researchers should consult relevant literature and perform pilot experiments to establish optimal parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. modernretina.com [modernretina.com]
- 3. mdpi.com [mdpi.com]
- 4. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]
- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. willseye.org [willseye.org]
- 7. aop.org.uk [aop.org.uk]
- 8. Oral danegaptide for diabetic retinopathy successfully completes phase 1b trial | Macular Degeneration Association [macularhope.org]
- 9. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 10. High Glucose Aggravates Retinal Endothelial Cell Dysfunction by Activating the RhoA/ROCK1/pMLC/Connexin43 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Danegaptide in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danegaptide (ZP1609) is a dipeptide with demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its primary mechanism of action involves the modulation of astrocytic gap junctions, specifically enhancing the conductance of Connexin43 (Cx43) gap junction channels. This activity is believed to improve intercellular communication within the astrocytic network, thereby mitigating the detrimental effects of ischemia-reperfusion injury. This document provides a summary of key findings, quantitative data, and detailed experimental protocols for the application of Danegaptide in rodent models of ischemic stroke.
Mechanism of Action
Danegaptide selectively enhances the coupling of astrocytic Connexin43 (Cx43) gap junctions without significantly affecting Cx43 hemichannel activity[1][2][3]. In the context of ischemic stroke, the penumbra, a region of salvageable tissue surrounding the infarct core, contains reactive astrocytes with high levels of Cx43[1][4]. By promoting gap junctional intercellular communication, Danegaptide is thought to facilitate the spatial buffering of ions and the distribution of essential metabolites, thus protecting neurons from secondary injury following an ischemic event. The compound has been shown to cross the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent[1][2][4].
Quantitative Data Summary
The neuroprotective efficacy of Danegaptide has been quantified in rodent models of ischemic stroke, primarily through the measurement of infarct volume reduction. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of Danegaptide on Infarct Volume in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Treatment Group | Dose | Administration Route | Infarct Volume (% of hemisphere) | Reference |
| Saline (Control) | N/A | Intravenous (IV) | 46 ± 4 | [5] |
| Danegaptide | 75 µg/kg | Intravenous (IV) | 25 ± 5 | [1][6] |
Data presented as mean ± SEM. The study utilized a transient middle cerebral artery occlusion (tMCAO) model in mice, with treatment administered 50 minutes into the ischemic period[1][6].
Table 2: Danegaptide Administration Protocol in a Mouse tMCAO Model
| Phase | Time Point | Action | Dose | Route |
| Ischemia | 50 minutes post-occlusion | Administer Danegaptide or Saline | 75 µg/kg | Intravenous (IV) |
| Reperfusion | 1, 2, and 3 hours post-reperfusion | Administer Danegaptide | 300 µg/kg | Intraperitoneal (IP) |
This protocol was associated with a significant reduction in infarct volume at 48 hours post-stroke[6][7].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Danegaptide and a typical experimental workflow for its evaluation in an ischemic stroke model.
Caption: Proposed signaling pathway of Danegaptide in ischemic stroke.
Caption: Experimental workflow for evaluating Danegaptide in a tMCAO model.
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
This protocol describes the induction of focal cerebral ischemia followed by reperfusion in mice, a widely used model to mimic human ischemic stroke.
Materials:
-
Male C57Bl/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
6-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmetry (LDF) probe (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the 6-0 nylon monofilament.
-
Advance the monofilament through the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion can be confirmed by a significant drop in cerebral blood flow if using LDF.
-
After 50 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Drug Administration
Materials:
-
Danegaptide (lyophilized powder)
-
Sterile saline
-
Insulin syringes
Procedure:
-
Reconstitute Danegaptide in sterile saline to the desired concentration.
-
At 50 minutes post-MCAO, administer a 75 µg/kg dose of Danegaptide or an equivalent volume of saline intravenously (e.g., via tail vein injection)[1].
-
At 1, 2, and 3 hours post-reperfusion, administer a 300 µg/kg dose of Danegaptide intraperitoneally[7].
Infarct Volume Measurement
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between infarcted and viable brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At 48 hours post-stroke, euthanize the animal and carefully remove the brain.
-
Chill the brain briefly to facilitate slicing.
-
Using a brain matrix slicer, cut the brain into 2 mm coronal sections.
-
Immerse the sections in a 2% TTC solution at 37°C for 15-20 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain white.
-
Fix the stained sections in 4% paraformaldehyde.
-
Capture digital images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice.
-
Calculate the total infarct volume, often expressed as a percentage of the total hemispheric volume, correcting for edema.
Conclusion
Danegaptide presents a promising therapeutic strategy for ischemic stroke by targeting astrocytic gap junctions. The protocols and data presented here provide a foundation for further investigation into its neuroprotective mechanisms and potential clinical translation. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. mdpi.com [mdpi.com]
- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiarrhythmic dipeptide ZP1609 (danegaptide) when given at reperfusion reduces myocardial infarct size in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Danegaptide Hydrochloride in Cardiac Arrhythmia Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danegaptide Hydrochloride (also known as ZP1609 and GAP-134) is a dipeptide analog of the antiarrhythmic peptide rotigaptide. It functions as a second-generation gap junction modifier, primarily targeting Connexin 43 (Cx43).[1][2] Gap junctions are crucial for intercellular communication in the myocardium, and their proper function is essential for synchronized cardiac conduction. In pathological conditions such as ischemia, the function of these channels is often impaired, leading to arrhythmias. Danegaptide has been investigated for its potential to preserve and enhance gap junctional communication, thereby exerting antiarrhythmic effects.[3] This document provides a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows.
Data Presentation
Preclinical Efficacy Data
| Animal Model | Arrhythmia Type | This compound Dose | Key Findings | Reference |
| Canine | Atrial Fibrillation (AF) | Not specified | Significantly reduced AF duration and overall AF burden. | [3] |
| Canine (open-chest, barbiturate-anesthetized) | Ischemia/reperfusion-induced arrhythmias | Not specified | Effective antiarrhythmic compound. | [4] |
| Porcine | Ischemia/reperfusion | 75 μg/kg bolus i.v. + 57 μg/kg/min infusion | Reduced infarct size from 46 ± 4% to 25 ± 5% of the area at risk. | [2] |
| Mouse | CaCl2-induced conduction block | 5-20 mg/kg p.o. | Significantly prolonged the time to conduction block. | [5] |
Phase II Clinical Trial Data (NCT01977755) - STEMI Patients
| Outcome Measure | Placebo (n=84) | Danegaptide Low Dose (n=80) | Danegaptide High Dose (n=79) | P-value | Reference |
| Primary Endpoint | |||||
| Myocardial Salvage Index (%) | 66.7 ± 11.7 | 65.6 ± 15.6 | 63.9 ± 14.9 | 0.40 | [6] |
| Secondary Endpoints | |||||
| Final Infarct Size (g) | 21.4 ± 15.0 | 18.6 ± 9.6 | 19.6 ± 11.4 | 0.88 | [6] |
| Left Ventricular Ejection Fraction (%) | 52.1 ± 10.9 | 52.7 ± 10.3 | 53.9 ± 9.5 | 0.64 | [6] |
Signaling Pathway
The proposed mechanism of action for danegaptide involves the modulation of Connexin 43 (Cx43), a key protein in cardiac gap junctions. It is hypothesized that danegaptide binds to a yet-unidentified G-protein coupled receptor (GPCR). This binding event is thought to trigger a downstream signaling cascade involving Protein Kinase C (PKC), which in turn phosphorylates Cx43 at specific serine residues, such as S368. This phosphorylation is believed to enhance gap junctional intercellular communication, thereby improving electrical coupling between cardiomyocytes and mitigating the substrate for arrhythmias.
Experimental Protocols
Porcine Model of Myocardial Ischemia/Reperfusion
This protocol is based on a study investigating the effect of danegaptide on infarct size.[2]
1. Animal Preparation:
-
Domestic pigs of either gender are used.
-
Animals are fasted overnight with free access to water.
-
Anesthesia is induced and maintained with appropriate anesthetics (e.g., ketamine, azaperone, and propofol).
-
Animals are intubated and mechanically ventilated.
-
Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring.
2. Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is dissected.
-
A hydraulic occluder is placed around the LAD.
3. Ischemia/Reperfusion Protocol:
-
A 60-minute occlusion of the LAD is initiated to induce myocardial ischemia.
-
Reperfusion is established by deflating the occluder and lasts for 3 hours.
4. Danegaptide Administration:
-
10 minutes prior to reperfusion, a bolus of this compound (75 μg/kg) is administered intravenously.
-
This is immediately followed by a continuous intravenous infusion (57 μg/kg/min) for the duration of the reperfusion period.
5. Endpoint Measurement:
-
At the end of the reperfusion period, the heart is excised.
-
The area at risk and the infarct size are determined using triphenyltetrazolium chloride (TTC) staining.
Phase II Clinical Trial in STEMI Patients (NCT01977755)
This protocol provides an overview of the methodology used in the Phase II clinical trial of danegaptide in patients with ST-segment elevation myocardial infarction (STEMI).[6][7]
1. Patient Population:
-
Patients with acute STEMI undergoing primary percutaneous coronary intervention (pPCI).
-
Inclusion criteria typically include age ≥ 18 years, chest pain duration < 12 hours, and TIMI flow 0-1 in the infarct-related artery.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patients are randomized to receive placebo, a low dose of danegaptide, or a high dose of danegaptide.
3. Investigational Product Administration:
-
The assigned treatment (placebo or danegaptide) is administered as an intravenous infusion prior to pPCI.
4. Primary and Secondary Endpoints:
-
Primary Endpoint: Myocardial salvage index, assessed by cardiac magnetic resonance (CMR) imaging at 3 months post-pPCI.
-
Secondary Endpoints: Final infarct size, left ventricular ejection fraction (LVEF), and major adverse cardiac events (MACE).
5. Imaging Protocol:
-
CMR imaging is performed at baseline (before pPCI) and at a 3-month follow-up to assess the area at risk, infarct size, and cardiac function.
Conclusion
This compound has demonstrated antiarrhythmic properties and cardioprotective effects in various preclinical models by enhancing gap junction communication.[1][4] However, these promising preclinical findings did not translate into improved myocardial salvage in a Phase II clinical trial for STEMI patients.[6] Further research may be warranted to explore the potential of danegaptide in other types of cardiac arrhythmias or different patient populations. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in the continued investigation of gap junction modulators for the treatment of cardiovascular diseases.
References
- 1. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 2. The antiarrhythmic dipeptide ZP1609 (danegaptide) when given at reperfusion reduces myocardial infarct size in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Investigating Danegaptide in Chronic Kidney Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic kidney disease (CKFused) is a progressive condition characterized by a gradual loss of kidney function over time, culminating in renal fibrosis and inflammation. Emerging research has identified the crucial role of connexin 43 (Cx43) hemichannels in the pathogenesis of CKD.[1][2] Danegaptide, a gap junction modulator, has shown potential as a therapeutic agent by targeting these hemichannels.[1][3] This document provides detailed application notes and experimental protocols for investigating the effects of Danegaptide in in vitro and in vivo models of chronic kidney disease. The provided methodologies are based on published literature and established experimental models.
Introduction to Danegaptide and its Mechanism of Action in CKD
Danegaptide is a dipeptide that acts as a modulator of gap junctions, specifically those formed by connexin 43 (Cx43).[4] In the context of chronic kidney disease, the upregulation of Cx43 hemichannel activity in proximal tubule epithelial cells is implicated in the release of ATP into the extracellular space.[1][2][3] This ATP release acts as a danger signal, triggering downstream inflammatory and fibrotic pathways, key drivers of CKD progression.[1][5]
Danegaptide is proposed to counteract this pathological process by blocking these Cx43 hemichannels, thereby reducing ATP release and mitigating the subsequent cellular damage, inflammation, and fibrosis.[1][3]
In Vitro Investigations: Danegaptide in a TGF-β1-Induced Human Proximal Tubule Epithelial Cell Model of CKD
Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the development of renal fibrosis. Treating human proximal tubule epithelial cells (hPTECs) with TGF-β1 provides a robust in vitro model to study the cellular and molecular mechanisms of CKD and to evaluate the efficacy of potential therapeutics like Danegaptide.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Danegaptide in TGF-β1-treated hPTECs, based on data from published studies.[1]
Table 1: Effect of Danegaptide on Markers of Cellular Injury and Fibrosis in TGF-β1-treated hPTECs [1]
| Marker | Treatment | Result (% of Control) |
| Hemichannel Activity | ||
| Carboxyfluorescein Dye Uptake | TGF-β1 (10 ng/mL) | 354.9 ± 32.6% |
| TGF-β1 + Danegaptide (50 nM) | 165.5 ± 17.9% | |
| TGF-β1 + Danegaptide (100 nM) | 147.6 ± 18.1% | |
| Cell Cycle Markers | ||
| p16 mRNA | TGF-β1 (10 ng/mL) | 358.8 ± 21.1% |
| TGF-β1 + Danegaptide (100 nM) | 193.0 ± 18.5% | |
| p21 mRNA | TGF-β1 (10 ng/mL) | 221.8 ± 12.9% |
| TGF-β1 + Danegaptide (100 nM) | 142.2 ± 6.2% | |
| Cyclin D1 mRNA | TGF-β1 (10 ng/mL) | 253.2 ± 7.7% |
| TGF-β1 + Danegaptide (100 nM) | 132.9 ± 15.0% | |
| Fibrosis Markers | ||
| Collagen I Protein | TGF-β1 (10 ng/mL) | 289.4 ± 19.3% |
| TGF-β1 + Danegaptide (100 nM) | 180.7 ± 27.3% | |
| Collagen IV Protein | TGF-β1 (10 ng/mL) | 243.2 ± 11.2% |
| TGF-β1 + Danegaptide (100 nM) | 164.0 ± 6.9% | |
| Fibronectin Protein | TGF-β1 (10 ng/mL) | 258.1 ± 13.5% |
| TGF-β1 + Danegaptide (100 nM) | 161.3 ± 4.0% | |
| ILK1 Protein | TGF-β1 (10 ng/mL) | 378.9 ± 16.8% |
| TGF-β1 + Danegaptide (100 nM) | 251.8 ± 33.0% |
Table 2: Effect of Danegaptide on Inflammatory Marker Expression in TGF-β1-treated hPTECs [6]
| Inflammatory Marker | Treatment | Result (% of Control) |
| Chemokines | ||
| MCP-1 | TGF-β1 (10 ng/mL) | ~250% |
| TGF-β1 + Danegaptide (100 nM) | ~150% | |
| Growth Factors | ||
| VEGF | TGF-β1 (10 ng/mL) | ~200% |
| TGF-β1 + Danegaptide (100 nM) | ~125% |
Experimental Protocols
Objective: To induce a pro-fibrotic and pro-inflammatory phenotype in human proximal tubule epithelial cells (hPTECs) to mimic key aspects of chronic kidney disease.
Materials:
-
Primary human proximal tubule epithelial cells (hPTECs)
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS), and penicillin/streptomycin
-
Recombinant human TGF-β1 (10 ng/mL)
-
Danegaptide (50-100 nM)
-
Cell culture plates/flasks
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Culture hPTECs in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free DMEM/F12 medium prior to treatment.
-
Prepare treatment groups:
-
Control (vehicle)
-
TGF-β1 (10 ng/mL)
-
TGF-β1 (10 ng/mL) + Danegaptide (50 nM)
-
TGF-β1 (10 ng/mL) + Danegaptide (100 nM)
-
Danegaptide alone (50 nM and 100 nM)
-
-
Incubate cells with the respective treatments for the desired time period (e.g., 24-48 hours for protein analysis, 12 hours for mRNA analysis).
-
Following incubation, collect cell lysates for protein or RNA analysis, and culture supernatants for analysis of secreted factors.
Objective: To assess the effect of Danegaptide on Cx43 hemichannel opening in TGF-β1-stimulated hPTECs.
Materials:
-
hPTECs cultured and treated as described in Protocol 1
-
Carboxyfluorescein dye
-
Balanced salt solution (BSS)
-
Fluorescence microscope or plate reader
Procedure:
-
After treatment as described in Protocol 1, wash the cells twice with BSS.
-
Incubate the cells with 100 µM carboxyfluorescein dye in BSS for 10 minutes at 37°C.
-
Wash the cells three times with BSS to remove excess dye.
-
Capture images using a fluorescence microscope or measure fluorescence intensity using a plate reader.
-
Quantify the fluorescence intensity in each treatment group. A higher intensity indicates greater dye uptake and thus increased hemichannel activity.
Objective: To measure the amount of ATP released from TGF-β1-stimulated hPTECs and the effect of Danegaptide.
Materials:
-
hPTECs cultured and treated as described in Protocol 1
-
Luciferin-luciferase-based ATP assay kit
-
Luminometer
Procedure:
-
Culture and treat hPTECs in 96-well plates as described in Protocol 1.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the ATP assay reagent to the collected supernatants.
-
Measure the luminescence using a luminometer. The luminescence signal is directly proportional to the ATP concentration.
-
Normalize the ATP concentration to the cell number or total protein content.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Danegaptide's mechanism in blocking CKD progression.
Caption: In vitro experimental workflow for Danegaptide.
Caption: Logical framework for Danegaptide's therapeutic action.
In Vivo Investigations: Proposed Protocols for Danegaptide in CKD Models
Disclaimer: To date, published studies directly investigating the efficacy of Danegaptide in established in vivo models of chronic kidney disease, such as unilateral ureteral obstruction (UUO) or diabetic nephropathy, are limited. The following protocols are based on standard, widely accepted methodologies for these CKD models and are intended to serve as a guide for designing future studies to evaluate Danegaptide's therapeutic potential in vivo.
Protocol 4: Unilateral Ureteral Obstruction (UUO) Model in Mice
Objective: To induce renal fibrosis and inflammation through surgical ligation of one ureter and to assess the therapeutic effect of Danegaptide.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
-
Danegaptide
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthetize the mice and place them on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Divide the animals into treatment groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + Danegaptide (dose to be determined by pharmacokinetic studies)
-
-
Administer Danegaptide or vehicle daily via an appropriate route (e.g., intraperitoneal or subcutaneous injection) starting from day 0 or day 1 post-surgery.
-
Euthanize the animals at a predetermined time point (e.g., 7, 14, or 21 days post-UUO).
-
Collect blood for serum creatinine and BUN analysis.
-
Harvest both the obstructed and contralateral kidneys for histological analysis (e.g., H&E, Masson's trichrome, Sirius red staining for fibrosis) and molecular analysis (e.g., qRT-PCR for fibrotic and inflammatory markers, Western blot for protein expression).
Protocol 5: Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Mice
Objective: To induce diabetic nephropathy and assess the long-term therapeutic effects of Danegaptide on renal function and structure.
Materials:
-
Male mice susceptible to STZ-induced diabetes (e.g., C57BL/6 or DBA/2J)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose monitoring system
-
Metabolic cages for urine collection
-
Danegaptide
-
Vehicle control
Procedure:
-
Induce diabetes by administering multiple low doses of STZ (e.g., 50 mg/kg, intraperitoneally) for 5 consecutive days.
-
Monitor blood glucose levels to confirm the onset of hyperglycemia (blood glucose > 250 mg/dL).
-
Once diabetes is established, divide the mice into treatment groups:
-
Non-diabetic + Vehicle
-
Diabetic + Vehicle
-
Diabetic + Danegaptide (dose to be determined)
-
-
Administer Danegaptide or vehicle daily for a prolonged period (e.g., 8-16 weeks).
-
Monitor body weight, blood glucose, and urinary albumin excretion at regular intervals.
-
At the end of the study, euthanize the animals and collect blood and kidneys.
-
Analyze serum for creatinine and BUN.
-
Process kidneys for histological evaluation of glomerular and tubulointerstitial changes, including glomerulosclerosis and interstitial fibrosis.
-
Perform molecular and biochemical analyses on kidney tissue to assess markers of fibrosis, inflammation, and oxidative stress.
Proposed In Vivo Experimental Workflow
Caption: Proposed in vivo workflow for evaluating Danegaptide.
Conclusion
The available in vitro data strongly suggest that Danegaptide can mitigate key pathological features of chronic kidney disease by targeting connexin 43 hemichannels in proximal tubule epithelial cells. The provided protocols offer a comprehensive framework for researchers to further investigate the therapeutic potential of Danegaptide. While direct in vivo evidence in chronic kidney disease models is currently lacking, the proposed experimental designs provide a solid foundation for future preclinical studies that are crucial for advancing Danegaptide towards clinical application in CKD.
References
- 1. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a unilateral ureteral obstruction model in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Danegaptide Effects on Kidney Function after Ischemia/Reperfusion Injury in a New Porcine Two Week Model | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Danegaptide Hydrochloride: Application Notes and Protocols for Experimental Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Danegaptide Hydrochloride solutions for both in vitro and in vivo experiments. This compound is a second-generation, selective, and orally bioavailable small-molecule gap junction modifier.[1] It primarily acts by enhancing gap junctional communication through the modulation of Connexin 43 (Cx43), a protein crucial for direct intercellular communication in various tissues.[1][2]
Physicochemical and Solubility Data
This compound is a white to off-white solid.[3] For consistent and reproducible experimental results, it is crucial to adhere to proper storage and handling procedures.
Table 1: Properties and Storage of this compound
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₈ClN₃O₄ | [4] |
| Molecular Weight | 327.76 g/mol | [4] |
| CAS Number | 943133-81-1 | [3] |
| Appearance | White to off-white solid | [3] |
| Storage (Powder) | Store at -20°C for up to 1 year or at -80°C for up to 2 years. Keep sealed and away from moisture. | [3] |
| Storage (In Solvent) | Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles. Keep sealed. | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Citations |
| DMSO | ≥ 50 mg/mL (≥ 152.55 mM) | Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. | [3][5][6] |
| Water | ≥ 50 mg/mL (≥ 152.55 mM) | Sonication may be required. For cell culture, sterile filter the final working solution with a 0.22 µm filter. | [3][5][6] |
| PBS | Soluble up to 100 mg/mL (305.10 mM) with sonication. | Recommended for in vivo preparations. Ensure the solution is clear before use. | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
This protocol outlines the preparation of a 10 mM stock solution of this compound, which can be further diluted to the desired working concentration for cell-based assays. Typical in vitro working concentrations can range from 0.01 nM to 100 µM.[4][6]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO or sterile nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature for at least 60 minutes before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of solvent required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 327.76), add 305.1 µL of solvent.
-
Dissolve: Add the calculated volume of sterile DMSO or water to the powder.
-
Mix: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonicate (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Note on Sterilization: If using water as the solvent for cell culture experiments, it is recommended to prepare the working solution and then sterilize it by passing it through a 0.22 µm syringe filter before adding it to the cell culture medium.[3]
Protocol 2: Preparation of Working Solutions for In Vivo Administration
This protocol provides a general method for formulating this compound for oral (p.o.) or parenteral administration in animal models. Common oral dosages in mice range from 5-20 mg/kg.[6][7] Intravenous administration has also been documented with an initial dose of 75 µg/kg followed by continuous infusion.[5]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 10 mg of the compound in 250 µL of DMSO to get a 40 mg/mL stock. Sonication may be necessary to fully dissolve the compound.
-
Add Co-solvents: For a typical formulation, the final solvent composition might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. To prepare 1 mL of this vehicle:
-
To the 250 µL of DMSO stock, add 300 µL of PEG300.
-
Vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and vortex again until the solution is clear.
-
-
Final Dilution: Slowly add 400 µL of sterile saline or PBS to the mixture while vortexing to reach a final volume of 1 mL.
-
Inspect and Use: Ensure the final solution is clear and free of precipitation. It is recommended to prepare this formulation fresh on the day of use.[3] If not used immediately, store at 4°C for a short period. Do not freeze formulations containing PEG300.
Table 3: Example Dosing and Administration Routes
| Application | Species | Dosage/Concentration | Administration Route | Citations |
| In Vitro | Various | 0.01 nM - 100 µM | N/A | [4][6] |
| In Vivo | Mouse | 5 - 20 mg/kg | Oral (p.o.) | [6][7] |
| In Vivo | Dog | Average plasma concentration of 250 nM | Oral (p.o.) | [6][7] |
| In Vivo | Various | Initial dose: 75 µg/kg; Continuous infusion: 57 µg/kg/min | Intravenous (i.v.) | [5] |
| In Vivo | Various | 300 µg/kg | Intraperitoneal (i.p.) | N/A |
Mechanism of Action and Signaling Pathway
Danegaptide is a gap junction modifier that enhances intercellular communication, primarily by modulating the function of Connexin 43 (Cx43).[1][2] While its precise molecular target is not fully elucidated, it is hypothesized to act upstream of Cx43. The proposed mechanism involves binding to a yet-unidentified G-protein coupled receptor (GPCR), which in turn activates Protein Kinase C (PKC) pathways.[8] This leads to the phosphorylation of Cx43 at specific sites (e.g., S368), which helps to maintain the open state of the gap junction channels, thereby enhancing intercellular coupling.[8] In pathological conditions such as ischemia or high glucose, Danegaptide can preserve Cx43 signaling and reduce apoptosis.[8]
Caption: Proposed signaling pathway for Danegaptide.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting experiments with this compound, from solution preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Danegaptide Hydrochloride Technical Support Center
Welcome to the technical support center for Danegaptide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the solubility and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and use of this compound in a research setting.
1. Solubility
-
Q: What is the recommended solvent for dissolving this compound?
-
A: this compound is soluble in water, DMSO, and PBS.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent like water or DMSO and then dilute it to the final concentration in your culture medium.
-
-
Q: I am having trouble dissolving this compound. What should I do?
-
A: If you encounter solubility issues, gentle warming and/or sonication can aid in dissolution.[2] Ensure that you are using a fresh, high-purity solvent, as contaminants can affect solubility. For DMSO stock solutions, it is recommended to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed moisture can impact solubility.
-
-
Q: My this compound solution appears cloudy or has precipitated after storage. What should I do?
-
A: Cloudiness or precipitation upon storage, especially after refrigeration or freezing, may indicate that the compound has fallen out of solution. Try warming the solution to 37°C and vortexing or sonicating to redissolve the compound. If the precipitate does not dissolve, it may be due to degradation or the formation of insoluble salts, and it is recommended to prepare a fresh solution. To avoid this, ensure the storage concentration is not above the recommended solubility limits and consider aliquoting stock solutions to minimize freeze-thaw cycles.
-
2. Stability & Storage
-
Q: How should I store this compound powder?
-
Q: What are the recommended storage conditions for this compound stock solutions?
-
A: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
-
Q: Is this compound stable at room temperature?
-
A: While the compound can be shipped at room temperature, long-term storage at room temperature is not recommended.[3] For experimental use, it is best to prepare fresh dilutions from a frozen stock solution and use them promptly.
-
-
Q: What is the stability of this compound in aqueous solutions at different pH values?
-
A: There is limited publicly available data on the stability of this compound at various pH values. As a dipeptide, it may be susceptible to hydrolysis, especially at acidic or alkaline pH. It is advisable to prepare solutions in a buffer at or near physiological pH (7.2-7.4) for biological experiments and use them fresh. If your experiment requires a different pH, it is recommended to perform a preliminary stability test.
-
3. Handling & Usage
-
Q: How should I prepare a stock solution of this compound?
-
A: Please refer to the detailed "Experimental Protocols" section below for a step-by-step guide on preparing stock solutions.
-
-
Q: Can I sterilize my this compound solution by autoclaving?
-
A: No, autoclaving is not recommended as the high temperature can cause degradation of the peptide. For sterile applications, it is recommended to dissolve the powder in a sterile solvent under aseptic conditions or to filter-sterilize the solution through a 0.22 µm filter.
-
-
Q: What are the potential degradation pathways for this compound?
-
A: While specific degradation pathways for Danegaptide have not been extensively published, peptides, in general, can degrade via hydrolysis of the peptide bond, deamidation, and oxidation. The pyrrolidine ring in Danegaptide's structure may also be subject to specific degradation pathways.[4][5][6] Forced degradation studies are typically required to identify the specific degradation products.[7][8][9][10]
-
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | ≥ 50 mg/mL | ≥ 152.55 mM | Saturation unknown.[1] |
| DMSO | 100 mg/mL | 305.10 mM | Ultrasonic assistance may be needed.[1] |
| PBS | 100 mg/mL | 305.10 mM | Clear solution; ultrasonic assistance may be needed.[1] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -80°C | 2 years | Store in a sealed container, away from moisture.[1][3] |
| -20°C | 1 year | Store in a sealed container, away from moisture.[1][3] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (Molecular Weight: 327.76 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.2776 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: General Protocol for Assessing Peptide Stability
This is a general guideline for researchers who need to assess the stability of this compound under specific experimental conditions (e.g., different pH, temperature, or in a specific formulation).
-
Preparation of Samples:
-
Prepare a solution of this compound at the desired concentration in the buffer or medium of interest.
-
Prepare several identical samples for analysis at different time points.
-
Include a control sample stored at -80°C, which will be considered the baseline (T=0).
-
-
Incubation:
-
Incubate the samples under the desired stress conditions (e.g., 37°C, different pH values).
-
-
Sample Analysis:
-
At each predetermined time point (e.g., 0, 2, 4, 8, 24 hours), remove a sample and immediately freeze it at -80°C to halt any further degradation until analysis.
-
Analyze the samples using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13]
-
The percentage of intact this compound remaining at each time point is calculated by comparing the peak area of the compound in the stressed sample to that of the T=0 control sample.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Danegaptide Signaling Pathway
Caption: Danegaptide enhances Connexin 43 gap junction conductance, improving cell communication.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step guide for troubleshooting this compound solubility issues.
References
- 1. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. A Stability‐Indicating RP‐HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances | Semantic Scholar [semanticscholar.org]
- 12. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Danegaptide Hydrochloride Concentration In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of Danegaptide Hydrochloride. It includes troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a potent and selective gap junction modifier.[1][2][3] Its primary mechanism of action is to enhance gap junctional intercellular communication (GJIC) by modulating the function of connexin43 (Cx43), a protein that forms channels between adjacent cells.[4][5][6] This enhancement facilitates the direct transfer of ions and small molecules between cells.[7]
Q2: What is the recommended solvent and storage procedure for this compound?
This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1][2] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Stock Solution Preparation : Dissolve this compound in DMSO to create a stock solution of 10-100 mM. Sonication may be required to fully dissolve the compound.[2][8]
-
Storage :
Q3: What is a typical starting concentration range for in vitro experiments?
The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a broad starting range to consider is 0.01 nM to 100 µM.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I determine the optimal concentration of this compound for my specific cell line and assay?
To determine the optimal concentration, a concentration-response curve should be generated. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. It is recommended to use a semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). The concentration that produces the desired effect with minimal cytotoxicity should be selected for subsequent experiments.
Q5: Is this compound cytotoxic at higher concentrations?
While this compound is generally well-tolerated at effective concentrations, high concentrations may induce cytotoxicity. It is essential to perform a cell viability assay, such as the MTT assay, in parallel with your functional assays to identify a non-toxic working concentration range. In some cell lines, no significant effect on cell viability was observed at concentrations up to 1 µM.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | The final concentration of the compound exceeds its solubility in the aqueous medium. The final concentration of DMSO is too high, causing the compound to precipitate out of solution. | Ensure the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%) to minimize solvent-induced precipitation and cytotoxicity.[9] Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently swirling. Perform a stepwise dilution of the stock solution in the medium. |
| Inconsistent or unexpected experimental results. | Incomplete dissolution of the compound in the stock solution. Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Off-target effects of the compound. | Ensure complete dissolution of the this compound powder in DMSO before making further dilutions; sonication can aid this process.[2][8] Prepare fresh stock solutions regularly and aliquot to avoid multiple freeze-thaw cycles.[1] Include appropriate controls in your experiments, such as a vehicle control (medium with the same final concentration of DMSO) and untreated cells. |
| No observable effect of this compound. | The concentration used is too low. The cells do not express sufficient levels of Cx43. The experimental endpoint is not sensitive to changes in gap junction communication. The compound has degraded. | Perform a dose-response experiment with a wider range of concentrations. Verify the expression of Cx43 in your cell line using techniques like Western blotting or immunofluorescence. Consider using an alternative assay that is more directly linked to gap junction function, such as a dye transfer assay. Prepare a fresh stock solution of this compound. |
| High background or variability in the assay. | Issues with the assay protocol itself (e.g., inconsistent cell seeding, reagent addition). Contamination of cell cultures. | Optimize the assay protocol to ensure consistency. Regularly check cell cultures for any signs of contamination. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (152.55 mM) | Sonication is recommended for complete dissolution.[8] |
| Water | ≥ 50 mg/mL (152.55 mM) | Sonication is recommended.[8] |
Table 2: Reported In Vitro Concentrations of this compound
| Cell Type | Concentration Range | Observed Effect | Reference |
| C6 glioma cells | 0.01 nM - 100 µM | Dose-dependent reduction in dye uptake. | [1][3] |
| Astrocytes | 0.01 - 10.0 µg/mL | Concentration-dependent increase in Cx43 dye coupling. | [4] |
| Human Kidney 2 (HK2) cells | 50 nM - 1 µM | No effect on cell viability. | [7] |
| Human Kidney 2 (HK2) cells | 50 nM and 100 nM | Significantly blunted TGFβ1-induced dye uptake. | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the tube in a water bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Determining Optimal Concentration using a Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the concentration that does not significantly reduce cell viability.
Assessing Gap Junctional Intercellular Communication (GJIC) using a Dye Transfer Assay (Scrape-Loading Method)
-
Cell Culture : Grow cells to confluence in a 6-well plate.
-
Dye Loading : Prepare a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran) in phosphate-buffered saline (PBS).
-
Scraping : Remove the culture medium and rinse the cells with PBS. Add the dye solution to the cells. Using a sterile scalpel blade or a pipette tip, make a single scratch across the cell monolayer.
-
Incubation : Incubate the cells with the dye solution for 5-10 minutes at 37°C to allow the dye to enter the cells along the scratch.
-
Washing : Wash the cells several times with PBS to remove the extracellular dye.
-
Treatment : Add fresh culture medium containing the desired concentration of this compound or vehicle control to the wells.
-
Incubation : Incubate for a specific period (e.g., 1-4 hours) to allow for dye transfer through the gap junctions.
-
Imaging : Visualize the cells using a fluorescence microscope. The extent of the transfer of the gap junction-permeable dye from the initially loaded cells at the scratch line to the adjacent cells is a measure of GJIC.
Mandatory Visualizations
Caption: Danegaptide enhances Cx43-mediated gap junction communication.
Caption: Workflow for optimizing Danegaptide concentration in vitro.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney [mdpi.com]
- 8. This compound | Gap Junction Protein | TargetMol [targetmol.com]
- 9. lifetein.com [lifetein.com]
Potential off-target effects of Danegaptide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Danegaptide Hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Danegaptide?
Danegaptide is a small dipeptide that acts as a gap junction modifier.[1] Its primary molecular target is Connexin 43 (Cx43). Danegaptide works by enhancing gap junctional intercellular communication (GJIC), which helps to maintain cellular coupling, particularly under conditions of stress such as ischemia or high glucose.[2][3] This action is believed to protect cells by preventing the closure of gap junctions and subsequent cellular uncoupling.[3][4]
Q2: Are there any known or suspected off-target effects of Danegaptide?
The available literature and clinical trial data suggest that Danegaptide has a favorable safety profile and is generally well-tolerated.[4][5][6][7] To date, specific adverse off-target effects, in the classical sense of binding to unintended receptors or enzymes, have not been prominently reported.
However, some studies have noted effects that could be considered outside of its primary role in modulating gap junction channels. For instance, Danegaptide has been found to exert protective effects independent of mitochondrial Cx43 in cardiac cells, suggesting it may have other molecular targets or pathways of action.[2] Additionally, it has been shown to reduce the activity of Cx43 hemichannels, which may be considered a distinct function from its effect on gap junctions.[8][9]
Q3: How does Danegaptide affect Cx43 hemichannels? Is this considered an off-target effect?
Danegaptide has been shown to block or reduce the opening of Cx43 hemichannels.[8] This action can prevent the release of molecules like ATP into the extracellular space and inhibit the uptake of dyes like carboxyfluorescein, particularly under pro-inflammatory conditions.[8][9]
Whether this is an "off-target" effect is a matter of definition. Since both gap junctions and hemichannels are formed by connexin proteins, this action is closely related to its primary target. However, if the intended therapeutic effect is solely the enhancement of cell-to-cell communication via gap junctions, then the modulation of hemichannel activity could be considered a secondary, albeit related, effect.
Q4: What is the clinical safety profile of Danegaptide?
Danegaptide has been evaluated in over 500 clinical trial participants and has demonstrated a favorable safety profile with no dose-limiting toxicities reported in a Phase 1b trial for diabetic retinopathy.[4][10] Across multiple studies, it has been well-tolerated.[4][6] A Phase 2 clinical trial in patients with ST-segment elevation myocardial infarction (STEMI) did not show an improvement in myocardial salvage but also did not report any significant adverse effects.[11]
Troubleshooting Experimental Results
Issue 1: I am observing an unexpected cellular response to Danegaptide in my in vitro model that doesn't seem to be related to gap junction communication.
Possible Cause: The observed effect could be due to Danegaptide's influence on Cx43 hemichannels or potentially through a yet-unidentified molecular target.[2]
Troubleshooting Steps:
-
Assess Hemichannel Activity: Design an experiment to measure hemichannel opening. This can be done using a dye uptake assay (e.g., with carboxyfluorescein or Lucifer Yellow) or by measuring the release of ATP into the cell culture medium.[8][9]
-
Use a Connexin-Deficient Cell Line: If possible, repeat the experiment in a cell line that does not express Cx43 to determine if the effect is dependent on the presence of its primary target.
-
Evaluate Downstream Signaling: Investigate signaling pathways that could be affected by changes in ATP release or ion flux through hemichannels, such as purinergic receptor signaling (e.g., P2X7R) or inflammatory pathways.[8]
Experimental Protocols
Protocol 1: Assessing Hemichannel Activity via Dye Uptake Assay
This protocol is adapted from methodologies used to study the effect of Danegaptide on hemichannel-mediated dye uptake in kidney epithelial cells.[8][9]
Objective: To determine if Danegaptide inhibits hemichannel opening in response to a specific stimulus (e.g., pro-fibrotic cytokine TGF-β1 or low-calcium conditions).
Methodology:
-
Cell Culture: Plate cells of interest (e.g., primary human proximal tubule epithelial cells) and culture until they reach desired confluency.
-
Pre-treatment: Incubate the cells with Danegaptide (e.g., 100 nM) for a specified period (e.g., 48 hours) along with the stimulus (e.g., TGF-β1 at 10 ng/mL). Include appropriate controls (vehicle control, stimulus-only control).
-
Dye Incubation: Wash the cells with a low-calcium buffer to promote hemichannel opening. Incubate the cells with a membrane-impermeable fluorescent dye, such as carboxyfluorescein (5 µM), for 10-15 minutes.
-
Wash and Image: Wash the cells thoroughly with a calcium-containing buffer to close hemichannels and remove extracellular dye.
-
Quantification: Capture fluorescent images using a microscope. Quantify the fluorescence intensity per cell to determine the amount of dye uptake. A reduction in fluorescence in the Danegaptide-treated group compared to the stimulus-only group indicates inhibition of hemichannel activity.
Data Summary
Table 1: Summary of Danegaptide Effects on Cellular Functions
| Cellular Function | Model System | Effect of Danegaptide | Reference |
| Gap Junction Coupling | Astrocytes | Increased Cx43 gap junction coupling | [3][12] |
| Hemichannel Activity | Proximal Tubule Epithelial Cells | Negated TGF-β1-induced dye uptake and ATP release | [8][9] |
| Cell Survival | Endothelial Cells (High Glucose) | Reduced apoptosis | [2] |
| Inflammatory Response | Proximal Tubule Epithelial Cells | Inhibited TGF-β1-induced changes in cytokine/chemokine secretion | [8][9] |
| Brain Injury | Mouse Model of Ischemia/Reperfusion | Reduced infarct volume | [3][12] |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of Connexin Regulating Peptides | MDPI [mdpi.com]
- 3. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]
- 5. Breye Therapeutics Initiates Danegaptide Trial | New Retinal Physician [newretinalphysician.com]
- 6. Oral danegaptide for diabetic retinopathy successfully completes phase 1b trial | Macular Degeneration Association [macularhope.org]
- 7. breye.com [breye.com]
- 8. mdpi.com [mdpi.com]
- 9. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Breye Launches Phase 1b/2a Trial for Danegaptide in DME | OBN [ophthalmologybreakingnews.com]
- 11. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Danegaptide Hydrochloride Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Danegaptide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, second-generation gap junction modifier.[1] It is a dipeptide that enhances the conductance of gap junctions, particularly those composed of Connexin43 (Cx43).[2][3] Its mechanism is believed to involve the modulation of Cx43 phosphorylation and protein interactions, which helps to maintain intercellular communication, especially under conditions of cellular stress like ischemia.[2]
Q2: Is this compound expected to be cytotoxic?
Based on available non-clinical and clinical data, this compound is generally not considered to be cytotoxic at typical experimental concentrations. Studies on human kidney (HK2) cells showed no alteration in cell viability when treated with Danegaptide alone at concentrations up to 1 µM.[4] Clinical trials in over 500 participants have also indicated a favorable safety profile.[5][6][7]
Q3: What are the common in vitro assays used to assess the cytotoxicity of this compound?
Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay are commonly used to evaluate the potential cytotoxicity of this compound.[4] These assays measure cell viability and plasma membrane integrity, respectively.
Q4: In which experimental models has the safety and efficacy of Danegaptide been evaluated?
Danegaptide has been investigated in various preclinical and clinical settings, including models of:
-
Diabetic retinopathy and diabetic macular edema.[5][6][7][8]
-
Myocardial infarction and reperfusion injury.[9]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in MTT Assay
Possible Cause 1: High Concentration of this compound While generally non-toxic at effective concentrations, very high, non-physiological concentrations of any compound can induce cytotoxicity.
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for dilutions and stock solutions.
-
Perform Dose-Response: Run a dose-response experiment with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line.
-
Review Literature: Compare your concentration range with those reported in published studies. For example, concentrations between 50 nM and 1 µM were found to be non-toxic to HK2 cells.[4]
Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at certain concentrations.
Troubleshooting Steps:
-
Solvent Control: Include a vehicle control group in your experiment that is treated with the same concentration of the solvent as the highest concentration of this compound used.
-
Minimize Solvent Concentration: Aim to use the lowest possible concentration of the solvent. Typically, DMSO concentrations should be kept below 0.5% (v/v).
Possible Cause 3: Contamination Bacterial, fungal, or mycoplasma contamination can lead to cell death and unreliable assay results.
Troubleshooting Steps:
-
Microscopic Examination: Regularly inspect cell cultures for any signs of contamination.
-
Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination.
-
Aseptic Technique: Ensure strict aseptic techniques are followed during all cell culture procedures.
Issue 2: Inconsistent Results in LDH Assay
Possible Cause 1: Premature Cell Lysis Improper handling of cells or plates can cause physical damage to the cell membrane, leading to the release of LDH and artificially high cytotoxicity readings.
Troubleshooting Steps:
-
Gentle Handling: When washing or adding reagents, do so gently, especially around the edges of the wells.
-
Pipetting Technique: Avoid forceful pipetting directly onto the cell monolayer.
Possible Cause 2: Interference from Serum Some components in fetal bovine serum (FBS) can have LDH-like activity, leading to high background readings.
Troubleshooting Steps:
-
Use Serum-Free Medium: If compatible with your experimental design, perform the LDH assay in serum-free medium.
-
Include Background Controls: Always include control wells with medium and serum (but no cells) to measure the background LDH activity. Subtract this background from all other readings.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on HK2 Cells
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 |
| TGFβ1 | 10 ng/mL | 101.9 ± 11.7 |
| Danegaptide | 50 nM | 95.2 ± 7.0 |
| Danegaptide | 100 nM | 103.0 ± 5.7 |
| Danegaptide | 1 µM | 96.6 ± 5.3 |
Data adapted from a study on human kidney 2 (HK2) cells.[4] Cell viability was assessed using the MTT assay after 48 hours of treatment. Values are presented as mean ± standard deviation.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Controls: Include a positive control (cells treated with a lysis buffer) and a negative control (untreated cells) to determine the maximum and spontaneous LDH release, respectively.
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Breye Therapeutics Initiates Danegaptide Trial | New Retinal Physician [newretinalphysician.com]
- 6. Breye Launches Phase 1b/2a Trial for Danegaptide in DME | OBN [ophthalmologybreakingnews.com]
- 7. breye.com [breye.com]
- 8. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]
- 9. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Danegaptide Hydrochloride precipitation in solution
Technical Support Center: Danegaptide Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address common challenges encountered during the handling and use of this compound, with a specific focus on overcoming precipitation issues in solution.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My this compound solution appears cloudy or has visible precipitates immediately after reconstitution. What should I do?
A1: Cloudiness or precipitation upon reconstitution is a common issue with peptide-based compounds and can often be resolved with the following steps:
-
Verify Solvent Choice: Ensure you are using a recommended solvent. This compound is soluble in water (H₂O) and dimethyl sulfoxide (DMSO).[1][2][3]
-
Apply Energy: Gentle agitation is the first step. If cloudiness persists, sonication is recommended to aid dissolution.[3][4] Applying gentle heat may also help, but it is crucial to monitor the temperature to prevent degradation.
-
Check Concentration: Confirm that you have not exceeded the solubility limit of the peptide in your chosen solvent. Refer to the solubility data table below for guidance.
-
Sterile Filtration: If the solution is intended for in-vitro or in-vivo use, after complete dissolution, it should be sterilized by filtration through a 0.22 µm filter.[4] This will also remove any minor, undissolved particulates.
Q2: How does pH impact the solubility of this compound and how can I optimize it?
A2: The pH of a solution is a critical factor influencing the stability and solubility of peptides.[5][6][7] Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero, leading to aggregation and precipitation.[7]
-
Recommended Action: Perform a pH titration experiment. Start with an unbuffered solution (e.g., Water for Injection) and gradually add acidic or basic buffers to find the pH range where Danegaptide remains fully dissolved at your target concentration. For many peptides, a pH of >7.0 is often effective.[7][8]
Q3: What are the recommended solvents and buffer systems for preparing this compound solutions?
A3: Based on available data, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): Soluble at concentrations ≥ 50-55 mg/mL.[1][3]
-
Phosphate-Buffered Saline (PBS): Danegaptide has been shown to be soluble in PBS at up to 100 mg/mL, though sonication may be required.[2][4][9]
When selecting a buffer, consider the final application. For cell-based assays, a biocompatible buffer like PBS is ideal. The choice of buffer can significantly impact peptide stability.[5][6]
Q4: Can temperature fluctuations during storage or handling lead to precipitation?
A4: Yes, temperature is a key factor in peptide stability.[5][10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause aggregation and precipitation. It is highly recommended to aliquot stock solutions into single-use volumes to minimize these cycles.
-
Storage Conditions: Stock solutions of this compound should be stored at -20°C or -80°C to ensure long-term stability.[2][3][4] For solutions in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound precipitation?
A1: Peptide precipitation is primarily caused by the formation of aggregates.[5] This can be driven by several factors:
-
Hydrophobic Interactions: The non-polar regions of peptide molecules tend to associate with each other to avoid contact with water, leading to aggregation.[5]
-
Isoelectric Point (pI): At the pI, the peptide has no net charge, minimizing electrostatic repulsion between molecules and making aggregation more likely.
-
Environmental Stress: Factors such as non-optimal pH, temperature changes, high ionic strength, and mechanical agitation can disrupt the peptide's stable conformation and promote aggregation.[5]
Q2: How should I prepare a stock solution of this compound for long-term storage?
A2: To prepare a stable stock solution:
-
Reconstitute the lyophilized powder in a high-quality solvent like DMSO or sterile water to a concentration at or below the recommended solubility limit.
-
Use sonication if necessary to ensure the peptide is fully dissolved.[3]
-
Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for maximum stability (up to 6 months).[4]
Q3: How can I confirm the final concentration of my Danegaptide solution after filtration?
A3: After preparing and filtering your solution, it is good practice to verify the final concentration, as some peptide may be lost due to adsorption to vials or filter membranes. The most common method for this is UV-Vis spectrophotometry, measuring absorbance at a specific wavelength (typically 280 nm for peptides containing aromatic residues). Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for a more precise quantification.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) |
| Water (H₂O) | ≥ 50 mg/mL | 152.55 mM | [1][2][3] |
| DMSO | ≥ 55 mg/mL | 167.81 mM | [1] |
| DMSO | 100 mg/mL (ultrasonication needed) | 305.10 mM | [2] |
| PBS | 100 mg/mL (ultrasonication needed) | 305.10 mM | [2][9] |
Note: The molecular weight of this compound is 327.76 g/mol .[1][2][3][11]
Key Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature.
-
Solvent Addition: Add the calculated volume of the appropriate solvent (e.g., sterile H₂O or DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex the vial to mix. If particulates are visible or the solution is cloudy, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution becomes clear.[2][4][9]
-
Sterilization (if required): For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter. Use a low protein-binding filter (e.g., PVDF) to minimize loss of the peptide.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -80°C.[4]
Protocol 2: Determining Optimal pH for Solubilization
-
Initial Preparation: Prepare a high-concentration slurry of this compound in unbuffered, purified water.
-
pH Titration: While stirring the slurry, slowly add small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and monitor the pH and visual clarity of the solution.
-
Identify Solubility Window: Record the pH at which the peptide fully dissolves. This indicates a pH where the peptide is sufficiently charged. Continue titrating to identify the full pH range of solubility.
-
Buffer Selection: Based on the identified pH range, select a biocompatible buffer system (e.g., phosphate, citrate, or Tris buffer) that can maintain the pH within this optimal window for your final formulation.
-
Confirmation: Prepare a fresh solution of Danegaptide in the selected buffer system to confirm long-term stability and absence of precipitation.
Visualizations
Below are diagrams illustrating key workflows and pathways related to this compound.
Caption: Troubleshooting workflow for Danegaptide precipitation.
Caption: Proposed mechanism of action for Danegaptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Gap Junction Protein | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. This compound - MedChem Express [bioscience.co.uk]
Interpreting unexpected results with Danegaptide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Danegaptide Hydrochloride. Our goal is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Danegaptide is a dipeptide that acts as a second-generation gap junction modifier.[1] Its principal mechanism involves the enhancement of gap junction conductance and coupling, primarily by modulating the function of connexin43 (Cx43).[1][2][3][4] This action increases the intercellular exchange of small molecules and ions, which is crucial for coordinated cellular function in various tissues.[1]
Q2: In which research areas has Danegaptide shown potential?
Danegaptide has been investigated in several preclinical and clinical contexts. Preclinical studies have demonstrated its protective effects in models of ischemic reperfusion injury in the brain and heart, diabetic retinopathy, and chronic kidney disease.[2][3][4][5] Clinical trials have explored its use in patients with acute myocardial infarction and, more recently, diabetic macular edema.[6]
Q3: Does Danegaptide affect connexin hemichannels?
The effect of Danegaptide on connexin hemichannels appears to be context-dependent. Some studies suggest that Danegaptide can reduce hemichannel-mediated dye uptake and ATP release, particularly under pathological conditions.[4][5] However, other research indicates that under normal physiological conditions, Danegaptide may not significantly affect Cx43 hemichannel activity.[2] This differential activity is a critical factor to consider when designing experiments and interpreting results.
Q4: What is the known clinical trial status of Danegaptide?
A phase 2 clinical trial investigating the efficacy of Danegaptide in reducing myocardial infarct size in patients with ST-segment elevation myocardial infarction (STEMI) did not meet its primary endpoint.[6] More recently, Danegaptide is being evaluated in a phase 1b/2a clinical trial for the oral treatment of diabetic macular edema.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Loss of Efficacy at Higher Concentrations
Q: We observed a potent effect of Danegaptide at a lower concentration, but this effect was diminished or absent at higher concentrations. Is this a known phenomenon?
A: Yes, this is a documented concentration-dependent effect of Danegaptide. In studies with astrocytes, Danegaptide promoted a significant increase in Cx43 gap junction coupling at 1 µg/mL, but this effect was lost at 10 µg/mL.[2] A similar biphasic dose-response has been observed in other cell types as well.
Potential Causes and Troubleshooting Steps:
-
Concentration Range: You may be observing the descending part of a bell-shaped dose-response curve.
-
Recommendation: Perform a more detailed concentration-response curve with narrower intervals, especially between your previously effective and ineffective high concentrations. This will help to precisely define the optimal concentration range for your specific cell type and experimental conditions.
-
-
Off-Target Effects: At higher concentrations, off-target effects may counteract the primary mechanism of action.
-
Recommendation: Review the literature for known off-target effects of Danegaptide or similar gap junction modulators. Consider including control experiments to assess cellular health and viability at high concentrations (e.g., MTT assay, LDH assay).[4]
-
-
Receptor Desensitization/Internalization: Prolonged exposure to high concentrations might lead to receptor desensitization or internalization of connexins.
-
Recommendation: Conduct time-course experiments at both effective and high concentrations to assess the duration of the effect.
-
Issue 2: Discrepancy Between Gap Junction and Hemichannel Activity
Q: Our assay for gap junction communication shows a significant increase with Danegaptide, but our hemichannel activity assay shows no effect. Is this expected?
A: This finding is consistent with published data. Danegaptide's primary effect is to enhance gap junctional coupling.[1][2] Its effect on hemichannels is more variable and appears to be dependent on the specific cell type and the pathological state being modeled.[2][4] Under basal or non-stressed conditions, Danegaptide may not alter hemichannel activity.[2]
Potential Explanations and Experimental Considerations:
-
Conformational State of Cx43: The conformation of Cx43 in a gap junction plaque versus an unopposed hemichannel is different. Danegaptide may selectively bind to or stabilize the conformation associated with the gap junction channel.
-
Pathological Triggers: The effect of Danegaptide on hemichannels may only become apparent in the presence of a pathological stimulus (e.g., high glucose, inflammation, ischemia) that promotes hemichannel opening.
-
Recommendation: If your experimental model involves a pathological condition, ensure that the timing of Danegaptide treatment and the assessment of hemichannel activity are optimized to capture this potential modulatory effect.
-
Issue 3: Lack of In Vivo Efficacy Despite Promising In Vitro Data
Q: We have demonstrated a robust protective effect of Danegaptide in our cell culture model, but our in vivo experiments are not showing a similar benefit. What could explain this translational disconnect?
A: This is a significant challenge in drug development and was observed with Danegaptide in a clinical trial for acute myocardial infarction, where it failed to show efficacy despite positive preclinical results.[6]
Potential Factors Contributing to In Vitro/In Vivo Discrepancies:
-
Pharmacokinetics and Bioavailability:
-
Issue: Inadequate drug exposure at the target tissue in vivo due to poor absorption, rapid metabolism, or inefficient distribution.
-
Recommendation: Conduct pharmacokinetic studies in your animal model to confirm that the concentration of Danegaptide in the target tissue reaches the effective range determined from your in vitro studies.
-
-
Complexity of In Vivo Environment:
-
Issue: The in vivo setting involves complex interactions between multiple cell types, signaling pathways, and homeostatic mechanisms that are not fully recapitulated in vitro. The pathophysiology of the disease in a whole organism may involve pathways that are not modulated by Danegaptide.
-
Recommendation: Consider using more complex in vitro models such as co-cultures, organoids, or tissue explants to better mimic the in vivo environment.
-
-
Timing and Duration of Treatment:
-
Issue: The therapeutic window for Danegaptide's action may be narrow in the context of the dynamic in vivo disease process.
-
Recommendation: Empirically test different treatment initiation times and durations in your in vivo model.
-
Data Presentation
Table 1: Concentration-Dependent Effects of Danegaptide on Astrocyte Gap Junction Coupling
| Danegaptide Concentration | Fold Increase in Dye Coupling (Mean ± SEM) | Statistical Significance (p-value) |
| 0.01 µg/mL | ~1.2 ± 0.1 | Not Significant |
| 0.1 µg/mL | ~1.5 ± 0.2 | Not Significant |
| 1.0 µg/mL | 1.8 ± 0.3 | p = 0.0097 |
| 10.0 µg/mL | ~1.1 ± 0.2 | Not Significant |
Data synthesized from figures in Morales et al., Biomolecules, 2020.[2]
Table 2: Effect of Danegaptide on TGFβ1-Induced Changes in Human Proximal Tubule Epithelial Cells
| Parameter | TGFβ1 | TGFβ1 + Danegaptide (100 nM) |
| ATP Release (µM) | 3.60 ± 0.29 | 0.79 ± 0.19 |
| E-cadherin Expression (% of control) | 33.3 ± 3.3 | 89.0 ± 7.6 |
| ZO-1 Expression (% of control) | 27.8 ± 11.3 | 52.8 ± 5.4 |
Data extracted from Hill et al., Int J Mol Sci, 2021.[4]
Experimental Protocols
Detailed Methodology for Assessing Gap Junction Intercellular Communication (GJIC) using Scrape-Load Dye Transfer
This protocol is adapted from methodologies used to assess the effect of Danegaptide on GJIC.
-
Cell Culture:
-
Plate cells (e.g., astrocytes, endothelial cells) on glass coverslips in a 6-well plate and grow to confluence.
-
-
Pre-treatment:
-
Treat the confluent cell monolayers with varying concentrations of this compound or vehicle control for the desired duration (e.g., 30 minutes).
-
-
Scrape-Loading:
-
Remove the culture medium and briefly wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add 1 mL of PBS containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL) and a gap junction-impermeable dye of a different color to mark the scrape line (e.g., Rhodamine Dextran, 1 mg/mL).
-
Using a sterile scalpel blade or a syringe needle, make a clean scrape across the diameter of the coverslip.
-
Incubate for 5-10 minutes at 37°C to allow dye uptake by the damaged cells along the scrape line and subsequent transfer to adjacent, coupled cells.
-
-
Washing and Fixation:
-
Gently wash the coverslips three times with warm PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the dye transfer using a fluorescence microscope. Capture images of the scrape line and the diffusion of the gap junction-permeable dye into neighboring cells.
-
Quantify the extent of dye transfer by measuring the distance of dye spread from the scrape line or by counting the number of cell rows showing dye transfer. An increase in the area or distance of dye spread in Danegaptide-treated cells compared to control indicates an enhancement of GJIC.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Danegaptide Effects: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the time-dependent and concentration-dependent effects of Danegaptide. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Danegaptide?
A1: Danegaptide is a dipeptide that acts as a gap junction modifier, specifically targeting Connexin 43 (Cx43).[1][2][3][4] Its primary role is to enhance gap junctional intercellular communication by promoting the open state of Cx43 channels.[1][2][5] This modulation helps to maintain cellular coupling, which can be compromised in various pathological conditions.[1][6]
Q2: What is the observed concentration-dependent effect of Danegaptide on astrocyte coupling?
A2: In cultured astrocytes, Danegaptide has been shown to increase Cx43 gap junction coupling in a concentration-dependent manner. A significant increase in dye coupling was observed at a concentration of 1.0 µg/mL. However, this effect appears to diminish at higher concentrations, with coupling levels returning to near-control levels at 10.0 µg/mL.[1]
Q3: Does Danegaptide affect Cx43 hemichannel activity?
A3: Under normal in vitro conditions, Danegaptide has been found to have no significant effect on Cx43 hemichannel activity in astrocytes.[1][4] However, in other models, such as C6 glioma cells and human proximal tubule epithelial cells, it has been shown to reduce hemichannel-mediated dye uptake and ATP release.[3][7]
Q4: How quickly can Danegaptide be observed in brain tissue after administration?
A4: Following intraperitoneal injection in mice, Danegaptide has been detected in brain tissue sections within one hour, indicating its ability to cross the blood-brain barrier.[1][4]
Troubleshooting Guide
Issue 1: No significant increase in gap junction coupling is observed after Danegaptide treatment.
-
Possible Cause 1: Suboptimal Concentration. The effects of Danegaptide are concentration-dependent. Very low concentrations may not be sufficient to elicit a response, while excessively high concentrations (e.g., 10 µg/mL in astrocytes) can lead to a loss of the coupling effect.[1]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Based on existing literature, concentrations in the range of 0.1 to 1.0 µg/mL have been shown to be effective in vitro.[1]
-
-
Possible Cause 2: Inappropriate Time Point for Measurement. The effects of Danegaptide on protein expression and cellular function can be time-dependent.
-
Recommendation: Consider the duration of your experiment. For changes in protein expression in response to factors like TGFβ1, incubation times of 48 hours have been used.[8] For acute effects on coupling, shorter time points may be relevant. A time-course experiment is recommended to identify the optimal treatment duration.
-
Issue 2: Unexpected or contradictory results in hemichannel activity assays.
-
Possible Cause: Cell-Type Specific Effects. The effect of Danegaptide on Cx43 hemichannels may vary between different cell types and experimental conditions. While it did not affect hemichannel activity in astrocytes under basal conditions, it has been shown to block hemichannel activity in other cell lines.[1][3]
-
Recommendation: Carefully consider the cellular context of your experiment. The differential effects could be due to varying conformations of Cx43 in different cell types or under different pathological stimuli.[1]
-
Data Summary
Table 1: Concentration-Dependent Effect of Danegaptide on Astrocyte Dye Coupling
| Danegaptide Concentration (µg/mL) | Fold Increase in Dye Coupling (Mean ± SEM) | Statistical Significance (p-value) |
| 0 (Control) | 1.0 ± 0.1 | - |
| 0.01 | ~1.2 | Not Significant |
| 0.1 | ~1.4 | Not Significant |
| 1.0 | 1.8 ± 0.2 | p = 0.0097 |
| 10.0 | ~1.1 | Not Significant |
Data adapted from a study on cultured astrocytes. The fold increase is relative to the control group.[1]
Table 2: Time-Dependent Observations of Danegaptide Effects
| Experimental Model | Time Point | Observation | Reference |
| Mouse Brain (in vivo) | 1 hour post-injection | Detection of Danegaptide in brain tissue. | [1][4] |
| Mouse Brain Ischemia/Reperfusion | 48 hours post-stroke | Neuroprotective effects observed. | [1] |
| Human Proximal Tubule Epithelial Cells | 48 hours | Partial restoration of adherens and tight junction proteins. | [8] |
Experimental Protocols
Protocol 1: In Vitro Astrocyte Gap Junction Coupling Assay (Dye Transfer)
-
Cell Culture: Culture primary astrocytes on glass coverslips to confluence.
-
Danegaptide Incubation: Incubate the cells with varying concentrations of Danegaptide (e.g., 0.01, 0.1, 1.0, 10.0 µg/mL) in PBS for a predetermined time. A control group with PBS alone should be included.
-
Dye Loading: Use a microinjection system to load a single astrocyte with a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., Rhodamine Dextran) to control for successful injection.
-
Incubation for Dye Transfer: Allow a short period (e.g., 5-10 minutes) for the dye to transfer to adjacent, coupled cells.
-
Imaging: Acquire fluorescent images of the injected cell and the surrounding cells.
-
Quantification: Count the number of neighboring cells that have received the gap junction-permeable dye. Normalize this to the control group to determine the fold increase in coupling.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for Danegaptide's modulation of Cx43.
Caption: Workflow for assessing gap junction coupling via dye transfer assay.
References
- 1. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gap junction modulator - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Danegaptide Hydrochloride Experimental Models: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Danegaptide Hydrochloride in experimental models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation gap junction modifier. Its primary mechanism of action is to enhance gap junctional intercellular communication (GJIC), primarily by interacting with Connexin 43 (Cx43). It is believed to promote the open state of Cx43 gap junctions, thereby increasing the transfer of ions and small molecules between adjacent cells.[1] Evidence suggests that Danegaptide's effects may be mediated through the activation of a G-protein coupled receptor (GPCR) and subsequent Protein Kinase C (PKC) signaling, leading to the phosphorylation of Cx43 at serine 368 (S368).[2]
Q2: Why did this compound fail in clinical trials for cardiac reperfusion injury despite promising preclinical results?
A2: This is a critical limitation observed with Danegaptide. While preclinical studies in pig and dog models of acute myocardial infarction showed a significant reduction in infarct size, a Phase II clinical trial in patients with ST-segment elevation myocardial infarction (STEMI) found no improvement in the primary endpoint of myocardial salvage index.[3] The exact reasons for this discrepancy are not fully elucidated but may be attributed to several factors common in the gap between preclinical and clinical research, including:
-
Species-specific differences: The regulation and function of Cx43 and its response to modulators may differ between the animal models used and human physiology.
-
Complexity of clinical pathology: The underlying conditions and co-morbidities in human patients are far more complex than in controlled animal models of acute injury.
-
Dosing and timing: While two dose levels were tested in the clinical trial, the optimal therapeutic window and concentration for Danegaptide in the human clinical setting may not have been achieved.[3]
Q3: Does Danegaptide affect gap junctions and hemichannels differently?
A3: Yes, experimental evidence suggests that Danegaptide can have differential effects on Cx43-containing gap junctions and hemichannels. For instance, in cultured astrocytes, Danegaptide was shown to increase gap junctional coupling without significantly affecting hemichannel activity under basal conditions.[4][5] However, in other models, such as C6 glioma cells, it has been reported to reduce dye uptake, which is an indicator of decreased hemichannel activity.[4] This suggests that the effect of Danegaptide on hemichannels may be cell-type and context-dependent.
Q4: What is the optimal concentration of Danegaptide to use in in vitro experiments?
A4: The optimal concentration of Danegaptide is highly dependent on the cell type and the specific endpoint being measured. A key limitation to be aware of is its concentration-dependent, and sometimes biphasic, effect. For example, in cultured astrocytes, a 1.8-fold increase in dye coupling was observed at 1 µg/mL, but this effect was lost at a higher concentration of 10 µg/mL.[4] It is crucial to perform a dose-response curve for your specific experimental model to determine the optimal working concentration.
Q5: Is this compound stable in solution?
A5: For in vitro experiments, this compound is typically dissolved in water or DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is recommended to prepare fresh working dilutions from the stock solution for each experiment to ensure stability and activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Gap Junctional Intercellular Communication (GJIC)
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | As noted in the FAQs, Danegaptide can have a narrow therapeutic window in vitro. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µg/mL to 20 µg/mL) to identify the optimal concentration for your cell type.[4] |
| Cell Type Specificity | The expression and regulation of Cx43 can vary significantly between cell types. Confirm Cx43 expression in your cell model using Western blot or immunocytochemistry. The effect of Danegaptide may be more pronounced in cells with high levels of Cx43. |
| Incorrect Timing of Treatment | The effect of Danegaptide on GJIC may be time-dependent. Conduct a time-course experiment to determine the optimal incubation time for your experimental endpoint. |
| Poor Compound Solubility/Stability | Ensure proper dissolution of this compound. If using aqueous solutions, freshly prepare them. For stock solutions in DMSO, ensure it is fully thawed and mixed before dilution. |
Issue 2: Discrepancy Between GJIC and Hemichannel Activity
| Potential Cause | Troubleshooting Step |
| Assay Specificity | Use specific assays for each channel type. For GJIC, use scrape-loading dye transfer or FRAP. For hemichannel activity, measure ATP release or dye uptake (e.g., Lucifer Yellow) from the extracellular medium. |
| Experimental Conditions | Hemichannel opening can be artificially induced by low extracellular Ca²⁺ conditions. Ensure your experimental buffer contains physiological levels of Ca²⁺ unless you are intentionally studying hemichannel opening. |
| Cellular Context | Danegaptide's effect on hemichannels may be more apparent under pathological conditions (e.g., ischemia, inflammation). Consider co-treatment with a relevant stressor in your model.[4] |
Quantitative Data Summary
Table 1: In Vitro Dose-Response of Danegaptide on Astrocyte Coupling
| Danegaptide Concentration | Fold Increase in Dye Coupling (Mean) | Statistical Significance (p-value) |
| Control | 1.0 | - |
| 0.01 µg/mL | ~1.2 | Not Significant |
| 0.1 µg/mL | ~1.5 | Not Significant |
| 1.0 µg/mL | 1.8 | p = 0.0097 |
| 10.0 µg/mL | ~1.1 | Not Significant |
| Data summarized from a study on cultured astrocytes.[4] |
Table 2: Phase II Clinical Trial Outcomes in Cardiac Reperfusion Injury
| Endpoint | Placebo | Danegaptide (Low Dose) | Danegaptide (High Dose) | P-value |
| Myocardial Salvage Index | 66.7 ± 11.7 | 65.6 ± 15.6 | 63.9 ± 14.9 | 0.40 |
| Final Infarct Size (g) | 21.4 ± 15.0 | 18.6 ± 9.6 | 19.6 ± 11.4 | 0.88 |
| Left Ventricular Ejection Fraction (%) | 52.1 ± 10.9 | 52.7 ± 10.3 | 53.9 ± 9.5 | 0.64 |
| Data are presented as mean ± standard deviation.[3] |
Experimental Protocols
Protocol 1: Scrape-Loading Dye Transfer Assay for GJIC
This method assesses the transfer of a gap junction-permeable dye between adjacent cells.
Materials:
-
Cells cultured to confluence on glass coverslips or in multi-well plates.
-
Lucifer Yellow CH, lithium salt (5 mg/mL stock in PBS).
-
Rhodamine dextran (10 mg/mL stock in PBS, gap junction-impermeable control).
-
Phosphate-buffered saline (PBS).
-
Surgical scalpel blade or 26-gauge needle.
-
Fluorescence microscope.
Procedure:
-
Wash the confluent cell monolayer twice with PBS.
-
Prepare a dye solution containing 0.5% Lucifer Yellow and 1% Rhodamine dextran in PBS.
-
Remove the PBS and add the dye solution to the cells.
-
Gently make several scrapes across the monolayer with the scalpel blade to introduce the dyes into the cells along the scrape line.
-
Incubate for 5-10 minutes at 37°C to allow for dye transfer.
-
Wash the cells three times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15 minutes (optional, but recommended for better imaging).
-
Image the cells using a fluorescence microscope. Lucifer Yellow will be visualized with a FITC filter set, and Rhodamine dextran with a TRITC filter set.
-
Quantify the area of Lucifer Yellow dye spread from the scrape line (where Rhodamine dextran fluorescence is confined). An increase in the area of Lucifer Yellow spread in Danegaptide-treated cells compared to control indicates enhanced GJIC.
Protocol 2: Luciferase-Based ATP Release Assay for Hemichannel Activity
This assay measures ATP released into the extracellular medium, a key indicator of hemichannel opening.
Materials:
-
Cells cultured in a white-walled, clear-bottom 96-well plate.
-
ATP-free cell culture medium.
-
Luciferin-luciferase-based ATP assay kit (e.g., from Promega or Biothema).
-
Luminometer.
Procedure:
-
Seed cells in the 96-well plate and grow to the desired confluency.
-
On the day of the experiment, gently wash the cells twice with ATP-free medium.
-
Add fresh ATP-free medium containing Danegaptide at the desired concentrations (and/or other stimuli).
-
At specified time points, collect a small aliquot (e.g., 20 µL) of the supernatant from each well.
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Add the supernatant aliquot to a well of a white, opaque 96-well plate containing the ATP assay reagent.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Generate an ATP standard curve to convert luminescence readings to ATP concentrations. A decrease in ATP release in Danegaptide-treated cells suggests inhibition of hemichannel activity.
Protocol 3: Western Blot for Cx43 Expression and Phosphorylation
This protocol allows for the assessment of total Cx43 protein levels and its phosphorylation status.
Materials:
-
Cell or tissue lysates.
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-Cx43 (total).
-
Rabbit anti-phospho-Cx43 (Ser368).
-
Mouse anti-β-actin or GAPDH (loading control).
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell or tissue lysates in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-Cx43 or anti-phospho-Cx43 S368) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for a loading control (β-actin or GAPDH) to normalize the data. An increase in the ratio of phospho-Cx43 (S368) to total Cx43 would support the proposed signaling pathway.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Danegaptide In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of Danegaptide.
Frequently Asked Questions (FAQs)
Q1: What is Danegaptide and its mechanism of action?
Danegaptide, also known as ZP1609 or GAP-134, is a small, orally bioavailable dipeptide that acts as a gap junction modulator.[1] Its primary mechanism of action involves enhancing intercellular communication by modulating the function of gap junction channels, particularly those composed of Connexin 43 (Cx43). By promoting gap junctional coupling, Danegaptide helps to maintain cellular homeostasis and protect against tissue damage in various pathological conditions.
Q2: What are the primary challenges associated with the in vivo delivery of Danegaptide?
Like many therapeutic peptides, the in vivo delivery of Danegaptide can present several challenges:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases found in the gastrointestinal tract and blood, which can reduce their bioavailability and therapeutic efficacy.[2][3]
-
Short Half-Life: Danegaptide has a reported half-life of approximately 2-3 hours in humans, necessitating optimized dosing strategies to maintain therapeutic concentrations.[1]
-
Formulation and Stability: Danegaptide's solubility and stability in solution are critical for successful in vivo administration. Improper formulation can lead to precipitation or aggregation, affecting its activity.[4]
-
Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, oral) significantly impacts the pharmacokinetic profile and bioavailability of Danegaptide. Each route has its own set of procedural challenges.
Q3: What are the recommended storage conditions for Danegaptide?
For long-term storage, Danegaptide powder should be kept in a sealed container away from moisture. Recommended storage temperatures are -80°C (for up to 2 years) or -20°C (for up to 1 year). Once in solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q4: Is Danegaptide orally bioavailable?
Yes, Danegaptide is known to be orally active.[1][5] A clinical trial (Phase 1b/2a) has been initiated to investigate an oral formulation of Danegaptide for diabetic macular edema, indicating its potential for oral administration in a clinical setting.[6]
Troubleshooting Guides
Problem 1: Low or Variable Therapeutic Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation/Solubility | Ensure Danegaptide is fully dissolved. A product data sheet suggests a solubility of 100 mg/mL in PBS, but may require sonication.[4] For some in vivo studies, a vehicle containing DMSO, PEG300, and Tween 80 has been used.[1] Always prepare fresh solutions before each experiment. |
| Peptide Degradation | Minimize the time between formulation and administration. For oral administration, consider co-formulating with permeation enhancers or protease inhibitors, although specific formulations for Danegaptide require further investigation. |
| Suboptimal Dosing | Conduct a dose-response study to determine the optimal therapeutic concentration for your specific animal model and disease state. Published doses in animal models vary, for example, 75 μg/kg bolus followed by infusion in pigs (IV)[1] and 5-20 mg/kg in mice (oral).[5] |
| Incorrect Administration Technique | Review and standardize administration protocols. For subcutaneous injections, ensure proper tenting of the skin and needle angle to prevent leakage.[7][8] For oral gavage, verify correct placement of the gavage needle to avoid administration into the lungs.[9][10] |
Problem 2: Injection Site Reactions (Subcutaneous Administration)
| Potential Cause | Troubleshooting Steps |
| High Injection Volume | For mice, the recommended maximum subcutaneous injection volume is typically 5-10 mL/kg per site.[11] Ensure your injection volume is within the recommended limits for the size of your animal. |
| Irritating Formulation | Ensure the pH of the formulation is near neutral.[12] While Danegaptide is soluble in PBS, ensure all excipients are non-irritating at the concentrations used. |
| Improper Injection Technique | Use an appropriate needle gauge (e.g., 25-27G for mice).[11] Insert the needle with the bevel up and inject slowly. Vary the injection site if repeated dosing is necessary.[12] |
| Leakage at Injection Site | After injection, pause for a moment before withdrawing the needle to allow for pressure dissipation. Gently press the injection site with a sterile gauze after withdrawing the needle.[7] |
Quantitative Data Summary
| Parameter | Species | Route of Administration | Dose | Observation | Reference |
| Pharmacokinetics | Humans | Oral | 5-50 mg | Half-life of ~2-3 hours. | [1] |
| Efficacy | Pigs | Intravenous (IV) | 75 μg/kg bolus + 57 μg/kg/min infusion | Reduced myocardial infarct size. | [1] |
| Efficacy | Mice | Oral | 5-20 mg/kg | Prolonged time to conduction block in a CaCl2-induced arrhythmia model. | [5] |
| Bioavailability | Dogs | Oral | Not specified | Biologically active at an average plasma concentration of 250 nM. | [5] |
| Brain Penetration | Mice | Intraperitoneal (IP) | Not specified | Detected in brain parenchyma, indicating BBB permeability. | [13] |
Experimental Protocols
Protocol 1: Preparation of Danegaptide for In Vivo Administration
-
Reconstitution of Lyophilized Powder:
-
Bring the vial of Danegaptide to room temperature before opening.
-
Add the required volume of sterile Phosphate Buffered Saline (PBS), pH 7.4, to achieve the desired stock concentration.
-
If complete dissolution is not achieved, use an ultrasonic water bath for short intervals until the solution is clear.[4]
-
-
Preparation of Dosing Solution:
-
Dilute the stock solution to the final desired concentration using sterile PBS.
-
For oral administration, the vehicle may need to be adjusted based on the required dose and volume.
-
For routes requiring organic solvents, a common vehicle for poorly soluble compounds includes a mixture of DMSO, PEG300, and Tween 80.[1] However, the final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
-
Sterilization:
-
Filter the final dosing solution through a 0.22 µm sterile filter before administration.
-
Protocol 2: Subcutaneous (SC) Administration in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Injection Site: The preferred injection site is the dorsal midline, between the shoulder blades.
-
Injection Procedure:
-
Create a tent of skin at the injection site.
-
Insert a 25-27 gauge needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the Danegaptide solution (maximum volume of 5-10 mL/kg).
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent leakage.
-
Protocol 3: Oral Gavage in Rats
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement. An assistant may be necessary.
-
Gavage Needle Selection: Choose a gavage needle of appropriate length and gauge for the size of the rat. The tip should be rounded to prevent injury.
-
Measurement of Insertion Depth: Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gavage Procedure:
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the rat to swallow the needle; do not force it.
-
Once at the predetermined depth, slowly administer the Danegaptide solution (up to 20 ml/kg).[9]
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: Danegaptide's mechanism of action in modulating Connexin 43 gap junctions.
Caption: A typical experimental workflow for in vivo Danegaptide studies.
Caption: A decision tree for troubleshooting low therapeutic efficacy of Danegaptide.
References
- 1. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Danegaptide and Other Gap Junction Modulators for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Danegaptide, a second-generation gap junction modulator, with its parent compound, Rotigaptide, and the well-characterized gap junction inhibitor, Carbenoxolone. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of gap junction intercellular communication (GJIC), a critical process in various physiological and pathological conditions.
Introduction to Gap Junction Modulators
Gap junctions are specialized intercellular channels that allow the direct passage of ions and small molecules between adjacent cells, playing a crucial role in coordinating cellular activities. The modulation of these channels presents a promising therapeutic strategy for a range of diseases, including cardiac arrhythmias, neurological disorders, and inflammatory conditions. This guide focuses on Connexin 43 (Cx43), the most widely expressed gap junction protein, and compares the effects of three key modulators:
-
Danegaptide (ZP1609): A dipeptide analog of Rotigaptide that enhances gap junction conductance.
-
Rotigaptide (ZP123): A first-generation antiarrhythmic peptide that increases GJIC.
-
Carbenoxolone: A glycyrrhetinic acid derivative known to inhibit gap junction communication.
Comparative Performance: Experimental Data
The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the efficacy of Danegaptide, Rotigaptide, and Carbenoxolone in modulating gap junction function.
Table 1: Efficacy of Gap Junction Enhancers
| Modulator | Cell Type | Assay | Concentration | Observed Effect | Citation(s) |
| Danegaptide | Mouse Astrocytes | Scrape-Loading Dye Transfer | 1 µg/mL | 1.8-fold increase in dye coupling | [1][2] |
| Rotigaptide | HeLa cells expressing Cx43-GFP | Dye Transfer | 50 nM | 40% increase in gap junction mediated communication | [3] |
| Rotigaptide | Neonatal Rat Ventricular Myocytes | Western Blot | 100 nM | Dose-dependent increase in Cx43 protein expression | [4] |
Table 2: Efficacy of a Gap Junction Inhibitor
| Modulator | Cell Type | Assay | Concentration | Observed Effect | Citation(s) |
| Carbenoxolone | Bovine Aortic Endothelial Cells | Western Blot | 100 µM | 166% +/- 22% increase in Cx43 content after 6 hours | [5][6] |
| Carbenoxolone | Rat Hippocampal CA1 Area | Western Blot | - | Declined expression of Cx43 and phosphorylated Cx43 at Ser368 | [7] |
Signaling Pathways and Mechanisms of Action
The distinct effects of these modulators on gap junction communication are rooted in their different mechanisms of action, primarily centered around the phosphorylation state of Connexin 43.
Danegaptide and Rotigaptide: Enhancing Gap Junction Communication
Danegaptide and its parent compound, Rotigaptide, are believed to enhance gap junctional intercellular communication by modulating the phosphorylation of Cx43.[8][9] The proposed signaling pathway involves the activation of Protein Kinase C (PKC), which in turn phosphorylates specific serine residues on the C-terminal tail of Cx43, promoting channel opening and increasing conductance.[10][11] Several PKC isoforms, including PKCδ and PKCε, have been implicated in this process.[12]
Carbenoxolone: Inhibiting and Modulating Gap Junctions
Carbenoxolone is a well-known inhibitor of gap junction communication, acting as a broad-spectrum blocker of connexin channels.[13] Interestingly, prolonged exposure to Carbenoxolone has been shown to induce a compensatory upregulation of Cx43 expression. This paradoxical effect is mediated by a Protein Kinase A (PKA)-dependent pathway.[5][6] The inhibition of gap junctional communication by Carbenoxolone appears to trigger a signaling cascade that activates PKA, leading to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the GJA1 gene (encoding Cx43).[14][15][16]
Key Experimental Protocols
Accurate assessment of gap junction modulation is crucial for research in this field. Below are detailed methodologies for two key experiments frequently cited in the literature.
Scrape-Loading Dye Transfer Assay
This technique provides a simple and rapid method to assess GJIC in a cell population.
Materials:
-
Confluent cell monolayer on coverslips
-
Hank's Balanced Salt Solution (HBSS) with 1% Bovine Serum Albumin (BSA)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Lucifer Yellow CH (lithium salt)
-
Rhodamine Dextran (for visualization of initially loaded cells)
-
Conditioned culture medium
-
Paraformaldehyde (4% in PBS)
-
30G 1/2 needle
Procedure:
-
Remove culture medium from a confluent monolayer of cells on a coverslip and wash three times with HBSS containing 1% BSA.[17]
-
Create two longitudinal scratches through the cell monolayer using a 30G 1/2 needle in the presence of DPBS containing 0.5% Lucifer Yellow and 0.5% Rhodamine Dextran.[17]
-
After exactly 1 minute, quickly rinse the coverslip three times with HBC.[17]
-
Incubate for an additional 8 minutes in the saved conditioned culture medium to allow for dye transfer to adjacent cells.[17][18]
-
Rinse the cells three times with HBSS and fix with 4% paraformaldehyde for 20 minutes.[18]
-
Rinse four times with PBS and mount the coverslip for visualization.[18]
-
Visualize the extent of Lucifer Yellow transfer from the scrape line to neighboring cells using fluorescence microscopy.[18]
Dual Whole-Cell Patch Clamp
This electrophysiological technique allows for the direct measurement of gap junction conductance between a pair of coupled cells.
Equipment and Solutions:
-
Inverted microscope with micromanipulators
-
Dual-channel patch-clamp amplifier
-
Data acquisition system and software
-
Glass micropipettes (3-7 MΩ resistance)
-
Internal (pipette) solution (e.g., K-Gluconate based)
-
External (bath) solution (e.g., artificial cerebrospinal fluid)
Procedure:
-
Identify a pair of adjacent, coupled cells under the microscope.
-
Using micromanipulators, carefully approach each cell with a separate glass micropipette filled with internal solution.
-
Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane of each cell.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration for both cells.
-
Using the patch-clamp amplifiers in voltage-clamp mode, hold the membrane potential of both cells at a set value (e.g., -70 mV).
-
Apply a depolarizing or hyperpolarizing voltage step to one cell (the "driver" cell).
-
Simultaneously record the current that flows into the second cell (the "follower" cell). This is the junctional current (Ij).
-
The junctional conductance (gj) is then calculated using Ohm's law: gj = Ij / (Vdriver - Vfollower), where V is the membrane potential.[19]
Conclusion
Danegaptide, Rotigaptide, and Carbenoxolone represent a spectrum of tools available to researchers for the modulation of gap junction intercellular communication. Danegaptide and Rotigaptide act as enhancers, promoting communication through a PKC-dependent phosphorylation of Cx43, while Carbenoxolone acts as an inhibitor that can also paradoxically lead to increased Cx43 expression via a PKA-dependent pathway. The choice of modulator will depend on the specific research question and experimental model. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for designing and interpreting studies aimed at understanding the complex role of gap junctions in health and disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiarrhythmic peptide rotigaptide (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiarrhythmic peptide rotigaptide (ZP123) increases connexin 43 protein expression in neonatal rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage clamp limitations of dual whole-cell gap junction current and voltage recordings. I. Conductance measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Role of Connexin 43 phosphorylation on Serine-368 by PKC in cardiac function and disease [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Protein Kinase Cδ-mediated Phosphorylation of Connexin43 Gap Junction Channels Causes Movement within Gap Junctions followed by Vesicle Internalization and Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 18. confluence.crbs.ucsd.edu [confluence.crbs.ucsd.edu]
- 19. Voltage clamp limitations of dual whole-cell gap junction current and voltage recordings. I. Conductance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Danegaptide Hydrochloride vs carbenoxolone in vitro
An objective comparison of Danegaptide Hydrochloride and Carbenoxolone for in vitro research, supported by published experimental data.
Introduction
In the study of intercellular communication, the modulation of gap junctions is a critical area of research. Gap junctions, composed of connexin proteins, form channels that allow direct communication between adjacent cells, facilitating the passage of ions, second messengers, and small metabolites. Their function is vital in a myriad of physiological processes, and their dysregulation is implicated in various pathologies.
This guide provides an in vitro comparison of two key compounds used in gap junction research: this compound and Carbenoxolone. Danegaptide is a second-generation gap junction modulator known to enhance intercellular coupling, particularly through Connexin43 (Cx43) channels.[1][2] In contrast, Carbenoxolone is a widely used, non-specific inhibitor of gap junctions.[3][4] This document will summarize their mechanisms of action, present available quantitative data from in vitro studies, detail relevant experimental protocols, and provide visual diagrams of their molecular pathways and experimental workflows.
Comparative Overview of In Vitro Performance
This compound is a selective gap junction enhancer.[1] In vitro studies in astrocyte cultures have shown that Danegaptide promotes a concentration-dependent increase in Cx43 gap junction coupling.[5] This enhancement of communication occurs without altering the total protein expression levels of Cx43.[5] Danegaptide has also demonstrated the ability to block Cx43 hemichannel activity in certain pathological models, such as TGFβ1-induced injury in human proximal tubule epithelial cells, where it negates ATP release and carboxyfluorescein dye uptake.[6]
Carbenoxolone (CBX) acts as a broad-spectrum gap junction blocker.[7] It has been shown to abolish dye-transfer in a reversible and dose-dependent manner in bovine aortic endothelial cells.[4] However, its utility in research is often complicated by a lack of specificity. Carbenoxolone is known to have numerous off-target effects, including the inhibition of other channels and receptors, which can confound experimental interpretation.[7][8][9] Furthermore, its inhibitory action may not be complete in all cell types, particularly those expressing Cx43.[9] Paradoxically, prolonged exposure to Carbenoxolone has been observed to cause a compensatory upregulation of Cx43 mRNA and protein levels in endothelial cells.[4]
Quantitative Data Summary
The following table summarizes quantitative data extracted from various in vitro studies. It is important to note that experimental conditions (cell types, assays, etc.) differ between studies, and thus the data represents the performance of each compound in specific contexts rather than a direct comparison.
| Parameter | This compound | Carbenoxolone | Cell Type / Model | Citation |
| Primary Effect | Enhances Gap Junction Coupling | Inhibits Gap Junction Communication | Astrocytes, Endothelial Cells | [5],[4] |
| Effect on Cx43 Coupling | Concentration-dependent increase | Inhibition (though can be incomplete) | Astrocytes, Endothelial Cells | [5],[4][9] |
| Effect on Hemichannels | Blocks dye uptake & ATP release (pathological conditions) | Blocks hemichannel-mediated flux | Human Proximal Tubule Epithelial Cells, Astrocytes | [6],[8][10] |
| Effect on Cx43 Expression | No marked change in protein levels | 2-3 fold increase in mRNA after 6h | Astrocytes, Bovine Aortic Endothelial Cells | [5],[4] |
| Off-Target Effects | Not well-documented as promiscuous | Blocks P2X7 receptors, Ca2+ channels, VRACs | N/A | [7][9] |
Signaling Pathways and Mechanisms of Action
Danegaptide is believed to act by stabilizing Cx43 channels in an open state, thereby enhancing the conductance of the gap junction.[1][11] This leads to improved intercellular communication. Carbenoxolone, a derivative of glycyrrhetinic acid, is thought to directly block the pore of the gap junction channel, although its exact binding site and mechanism are not fully elucidated. Its non-specific nature means it also interacts with various other cellular proteins.[7]
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to characterize gap junction modulators like Danegaptide and Carbenoxolone.
Protocol 1: Scrape-Loading Dye Transfer Assay (for Inhibition)
This protocol, adapted from studies on Carbenoxolone, is used to assess Gap Junctional Intercellular Communication (GJIC).[4]
-
Cell Culture: Bovine Aortic Endothelial Cells (BAECs) are cultured to confluence in appropriate media.
-
Compound Incubation: Cells are pre-incubated with various concentrations of Carbenoxolone (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 30 minutes).
-
Scrape-Loading: A scalpel blade is used to make several parallel scrapes across the confluent cell monolayer in the presence of a gap junction-permeable fluorescent dye, such as Lucifer Yellow (0.5% w/v).
-
Dye Transfer: The dye is allowed to transfer from the loaded cells at the edge of the scrape to adjacent, coupled cells for a set period (e.g., 5-10 minutes).
-
Fixation and Imaging: Cells are washed with PBS and fixed with 4% paraformaldehyde. The extent of dye transfer away from the scrape line is visualized and quantified using fluorescence microscopy.
-
Analysis: The distance of dye migration or the number of fluorescent cell rows is measured and compared between treated and control groups. A dose-dependent decrease indicates inhibition of GJIC.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) (for Enhancement)
This protocol is suitable for quantifying an increase in GJIC, as would be expected with Danegaptide.[1]
-
Cell Culture & Labeling: Astrocytes or other Cx43-expressing cells are cultured to confluence and loaded with a membrane-permeant fluorescent dye like calcein-AM.
-
Compound Incubation: Cells are incubated with various concentrations of Danegaptide (e.g., 0.01-10 µg/mL) or vehicle control.[5]
-
Photobleaching: A single cell within the confluent monolayer is targeted with a high-intensity laser to photobleach its fluorescence.
-
Fluorescence Recovery: The recovery of fluorescence in the bleached cell is monitored over time using time-lapse microscopy. Recovery occurs as dye molecules pass from neighboring, unbleached cells through gap junctions.
-
Analysis: The rate of fluorescence recovery (t½) is calculated. A faster recovery rate in Danegaptide-treated cells compared to controls indicates an enhancement of gap junctional coupling.
References
- 1. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological “cross-inhibition” of connexin hemichannels and swelling activated anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Validating Danegaptide Hydrochloride Findings: A Comparative Guide to Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Danegaptide Hydrochloride, a modulator of gap junction protein Connexin43 (Cx43), has shown potential in preclinical models of cardioprotection and neuroprotection. Its mechanism centers on enhancing gap junctional intercellular communication (GJIC) and modulating hemichannel activity. However, the translation of these findings, particularly in the clinical setting, has faced challenges. This guide provides an objective comparison of alternative methods and compounds available to researchers for validating and expanding upon the findings related to Danegaptide. We present quantitative data from comparable experimental models, detailed experimental protocols for key validation assays, and visual diagrams of relevant signaling pathways and workflows.
Comparative Efficacy of Gap Junction Modulators
To contextualize the effects of Danegaptide, it is essential to compare its performance with other agents that modulate gap junctions. The following tables summarize quantitative data from preclinical studies on cardioprotection and neuroprotection.
Cardioprotection: Reduction of Myocardial Infarct Size
| Compound | Animal Model | Dosage | Infarct Size Reduction (% of at-risk area) | Citation(s) |
| Danegaptide | Pig (Ischemia/Reperfusion) | 75 µg/kg IV bolus + 57 µg/kg/min infusion | vs. Control: 46 ± 4% vs. 25 ± 5% | [1][2] |
| Rotigaptide | Dog (Ischemia/Reperfusion) | 1000 ng/kg bolus + 10 µg/kg/h infusion | vs. Control: 13.2 ± 1.9% vs. 7.1 ± 1.0% (% of left ventricle) | [3] |
| Rotigaptide | Rat (Chronic Myocardial Infarction) | 5.5 nmol/L (steady state plasma level) | 33% reduction vs. vehicle | [4] |
| Connexin43 Mimetic Peptides (Gap19, 26, 27) | Rat (Isolated Heart) | Not specified | ~24-28% reduction vs. control | [5] |
| Connexin43 Mimetic Peptides | Rat (Myocardial Infarction) | Not specified | >60% reduction | [6] |
| Carbenoxolone (Gap Junction Blocker) | Not directly comparable in infarct size reduction models. Primarily used to demonstrate the involvement of gap junctions by blocking their function. | |||
| Connexin43 Heterozygous Mice (Cx43+/-) | Mouse (Coronary Occlusion) | Genetic modification | 29% smaller at 8 days, 50% smaller at 10 weeks vs. wild-type | [7] |
Note: Direct comparison is challenging due to variations in experimental models, species, and methodologies.
Neuroprotection: Ischemic Brain Injury
| Compound | Animal Model | Dosage | Outcome | Citation(s) |
| Danegaptide | Mouse (Ischemia/Reperfusion) | Not specified | Significant decrease in infarct volume | [8] |
| Carbenoxolone | Rat (Ischemia/Reperfusion) | 25 mg/kg ICV | Diminished infarction size, decreased reactive oxygen species | [9][10] |
Experimental Protocols for Validation
Accurate validation of gap junction modulation requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Scrape-Loading Dye Transfer (SLDT) Assay for Gap Junctional Intercellular Communication (GJIC)
This method assesses the transfer of a fluorescent dye through gap junctions between adjacent cells in a monolayer.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Lucifer Yellow CH, lithium salt (or other gap junction-permeable fluorescent dye)
-
Hank's Balanced Salt Solution (HBSS)
-
Paraformaldehyde (4% in PBS)
-
Surgical blade or 26-gauge needle
Procedure:
-
Culture cells to confluency in a culture dish.
-
Rinse the cell monolayer three times with PBS.
-
Add a solution of Lucifer Yellow (e.g., 1 mg/mL in PBS) to cover the cells.
-
Create a clean, sharp incision in the cell monolayer using a surgical blade or needle. This allows the cells along the scrape line to take up the dye.
-
Incubate for 5-10 minutes at room temperature to allow the dye to transfer from the loaded cells to their neighbors via gap junctions.[11][12]
-
Wash the monolayer thoroughly with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash again with PBS.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify GJIC by measuring the distance of dye transfer from the scrape line or by counting the number of fluorescent cells extending from the margin.
Dye Uptake Assay for Hemichannel Activity
This assay measures the uptake of a membrane-impermeant fluorescent dye through open hemichannels.
Materials:
-
Ethidium bromide or 5(6)-carboxyfluorescein
-
Calcium-free HBSS
-
Calcium-containing HBSS
Procedure:
-
Plate cells on coverslips or in a multi-well plate.
-
To induce hemichannel opening, replace the culture medium with pre-warmed calcium-free HBSS containing the fluorescent dye (e.g., 5 µM ethidium bromide).[13][14]
-
Incubate for 10 minutes at 37°C.[14]
-
To close the hemichannels and trap the dye inside the cells, wash the cells with pre-warmed calcium-containing HBSS.[15]
-
Acquire fluorescent images within 30 minutes.
-
Quantify the fluorescence intensity per cell to determine the level of dye uptake, which correlates with hemichannel activity.
Dual Whole-Cell Patch Clamp for Junctional Conductance
This electrophysiological technique provides a direct measure of the electrical coupling between two adjacent cells.
Materials:
-
Patch clamp rig with two amplifiers
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Appropriate intracellular and extracellular solutions
Procedure:
-
Identify a pair of adjacent, coupled cells under a microscope.
-
Using two separate micromanipulators and patch pipettes, establish a whole-cell patch clamp configuration on each cell of the pair.[16][17]
-
Clamp the voltage of one cell (cell 1) and apply a series of voltage steps.
-
Record the current required to hold the voltage of the second cell (cell 2) at a constant potential. This current is the junctional current (Ij).
-
The junctional conductance (Gj) is calculated using Ohm's law: Gj = Ij / (V1 - V2), where V1 and V2 are the membrane potentials of cell 1 and cell 2, respectively.[18]
ATP Release Assay for Hemichannel Function
This assay quantifies the release of ATP through open hemichannels, a key signaling molecule in various physiological and pathological processes.
Materials:
-
Luciferin-luciferase-based ATP assay kit
-
Luminometer
-
Krebs-Henseleit (K-H) solution or other appropriate buffer
Procedure:
-
Culture cells to confluency in a multi-well plate.
-
Gently wash the cells with K-H solution.
-
Incubate the cells in 300 µL of K-H solution (with or without inhibitors) for 1 hour at 37°C to measure basal ATP release.[19]
-
Collect a sample of the supernatant.
-
To stimulate ATP release (e.g., through hypotonic stress), treat the cells with a modified K-H solution for a defined period (e.g., 10 minutes).[19]
-
Collect a sample of the supernatant.
-
Measure the ATP concentration in the collected samples using a luciferin-luciferase assay and a luminometer according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the actions of Danegaptide and its alternatives is crucial for targeted drug development. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathway for Danegaptide and Rotigaptide, leading to Cx43 phosphorylation and cellular protection.
Caption: Mechanism of action for connexin mimetic peptides, involving binding to Cx43 extracellular loops.
Caption: A typical experimental workflow for validating the effects of a gap junction modulating compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The antiarrhythmic dipeptide ZP1609 (danegaptide) when given at reperfusion reduces myocardial infarct size in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotigaptide (ZP123) prevents spontaneous ventricular arrhythmias and reduces infarct size during myocardial ischemia/reperfusion injury in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the gap junction modifier rotigaptide (ZP123) reduces infarct size in rats with chronic myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The action of mimetic peptides on connexins protects fibroblasts from the negative effects of ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin43 as a determinant of myocardial infarct size following coronary occlusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of carbenoxolone are associated with attenuation of oxidative stress in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of carbenoxolone are associated with attenuation of oxidative stress in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scrape loading–dye transfer assay [bio-protocol.org]
- 12. 2.8. Scrape loading and dye transfer [bio-protocol.org]
- 13. Dye-uptake Experiment through Connexin Hemichannels [en.bio-protocol.org]
- 14. Dye-uptake Experiment through Connexin Hemichannels [bio-protocol.org]
- 15. Carboxyfluorescein Dye Uptake to Measure Connexin-mediated Hemichannel Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. web-api.polscientific.com [web-api.polscientific.com]
Validating Danegaptide's Mechanism of Action: A Comparative Guide to siRNA-Mediated Connexin 43 Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for utilizing small interfering RNA (siRNA) to confirm that the therapeutic effects of Danegaptide are mediated through its target, connexin 43 (Cx43).
Danegaptide is a dipeptide analog of the anti-arrhythmic peptide rotigaptide, which has shown promise in preclinical models for various conditions, including ischemia-reperfusion injury.[1] Its mechanism of action is attributed to the modulation of Cx43, a protein crucial for forming gap junctions and hemichannels that facilitate intercellular communication.[2][3] To rigorously validate that the observed effects of Danegaptide are indeed dependent on Cx43, a knockdown of the protein using siRNA is a definitive experimental approach. This guide outlines the experimental strategy, expected outcomes, and detailed protocols for such a study.
Comparative Analysis of Danegaptide Effects with and without Connexin 43
The central hypothesis of this experimental approach is that the functional effects of Danegaptide will be significantly diminished in cells where Cx43 expression has been silenced by siRNA. The following tables summarize the expected quantitative outcomes based on existing literature on Danegaptide's effects and typical efficiencies of siRNA knockdown.
Table 1: Effect of Danegaptide on Gap Junction Intercellular Communication (GJIC)
| Experimental Group | Connexin 43 Protein Level (relative to control) | Gap Junction Dye Transfer (normalized fluorescence area) |
| Control (vehicle) | 100% | 1.0 |
| Danegaptide | 100% | 1.8 |
| Scrambled siRNA + Vehicle | ~95% | 0.9 |
| Scrambled siRNA + Danegaptide | ~95% | 1.7 |
| Cx43 siRNA + Vehicle | ~20% | 0.2 |
| Cx43 siRNA + Danegaptide | ~20% | ~0.3 |
Table 2: Effect of Danegaptide on Hemichannel Activity
| Experimental Group | Connexin 43 Protein Level (relative to control) | Hemichannel Dye Uptake (normalized fluorescence intensity) |
| Control (vehicle) | 100% | 1.0 |
| Danegaptide | 100% | 0.6 |
| Scrambled siRNA + Vehicle | ~95% | 1.1 |
| Scrambled siRNA + Danegaptide | ~95% | 0.7 |
| Cx43 siRNA + Vehicle | ~20% | 0.3 |
| Cx43 siRNA + Danegaptide | ~20% | ~0.3 |
Table 3: Effect of Danegaptide on Cell Viability under Stress (e.g., Ischemia-Reperfusion)
| Experimental Group | Connexin 43 Protein Level (relative to control) | Cell Viability (%) |
| Normoxia Control | 100% | 100% |
| Ischemia-Reperfusion (I/R) + Vehicle | 100% | 50% |
| I/R + Danegaptide | 100% | 85% |
| I/R + Scrambled siRNA + Danegaptide | ~95% | 83% |
| I/R + Cx43 siRNA + Vehicle | ~20% | 45% |
| I/R + Cx43 siRNA + Danegaptide | ~20% | ~55% |
Experimental Workflows and Signaling Pathways
To visually represent the experimental logic and the underlying molecular interactions, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to compare the effects of Danegaptide in the presence and absence of connexin 43.
siRNA-Mediated Knockdown of Connexin 43
-
Cell Culture: Plate cells (e.g., astrocytes, neonatal ventricular cardiomyocytes, or a relevant cell line) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute a commercially available siRNA targeting Cx43 (and a scrambled negative control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for 4-6 hours. After incubation, replace the medium with complete growth medium.
-
Incubation: Continue to culture the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells for Western blot analysis to confirm the reduction in Cx43 protein levels.
Western Blot for Connexin 43 Quantification
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Cx43 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Gap Junction Intercellular Communication (GJIC) Assay (Scrape-Loading Dye Transfer)
-
Cell Plating: Plate cells in 35 mm dishes and grow to confluence.
-
Treatment: Treat the cells with Danegaptide or vehicle for the desired time.
-
Scrape-Loading: Make a single scratch across the cell monolayer with a sterile p200 pipette tip in the presence of a solution containing a gap junction-permeable dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., dextran-rhodamine) as a control for cell damage.
-
Dye Transfer: Allow the dye to transfer for 5-10 minutes at room temperature.
-
Imaging and Quantification: Wash the cells with PBS and acquire fluorescence images using a microscope. Quantify the area of Lucifer Yellow dye spread from the scrape line and normalize it to the area of dextran-rhodamine fluorescence.
Hemichannel Activity Assay (Ethidium Bromide Uptake)
-
Cell Plating: Plate cells on glass coverslips.
-
Treatment: Treat the cells with Danegaptide or vehicle.
-
Dye Uptake: Incubate the cells in a low-calcium solution containing ethidium bromide (EtBr). EtBr will enter cells through open hemichannels and fluoresce upon binding to nucleic acids.
-
Imaging and Quantification: Acquire time-lapse fluorescence images of the cells. Quantify the rate of increase in EtBr fluorescence intensity within individual cells.
Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Plating: Plate cells in a 96-well plate.
-
Experimental Conditions: After siRNA transfection and Danegaptide treatment, subject the cells to the desired stress condition (e.g., simulated ischemia-reperfusion).
-
Assay Procedure: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is proportional to the absorbance reading.
Alternative Approaches and Considerations
While siRNA is a powerful tool, other methods can also be employed to study the role of Cx43 in Danegaptide's mechanism of action. These include:
-
Pharmacological Inhibition: Using non-specific gap junction blockers like carbenoxolone or more specific Cx43 mimetic peptides (e.g., Gap26/27) can provide corroborating evidence. However, these may have off-target effects.
-
Genetic Knockout Models: Utilizing cells or animal models with a genetic knockout of the GJA1 gene (which codes for Cx43) provides a more permanent and often more complete loss of function than siRNA.
-
Overexpression Systems: Conversely, overexpressing Cx43 in cells with low endogenous expression can be used to see if this enhances the effects of Danegaptide.
Conclusion
The combination of siRNA-mediated knockdown of connexin 43 with functional and molecular assays provides a robust platform to definitively confirm the Cx43-dependency of Danegaptide's effects. The experimental framework and protocols outlined in this guide offer a comprehensive approach for researchers to validate the mechanism of action of this promising therapeutic agent and to compare its efficacy in the presence and absence of its molecular target. The expected outcomes, supported by the current body of literature, strongly suggest that such studies will demonstrate a significant attenuation of Danegaptide's benefits in the absence of connexin 43, thereby solidifying our understanding of its therapeutic pathway.
References
- 1. Connexin 43: A Target for the Treatment of Inflammation in Secondary Complications of the Kidney and Eye in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Danegaptide Hydrochloride and Connexin Mimetic Peptides in Modulating Connexin-Mediated Communication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Danegaptide Hydrochloride and various connexin mimetic peptides in modulating the function of connexin proteins, which are crucial for intercellular communication through gap junctions and hemichannels. This analysis is supported by experimental data from preclinical studies, outlining the mechanisms of action, quantitative effects, and the methodologies employed in these investigations.
Introduction: Modulating Connexin Channels as a Therapeutic Strategy
Connexin proteins form two types of channels: gap junctions, which facilitate direct communication between adjacent cells, and hemichannels, which mediate communication between the intracellular and extracellular environments. Dysregulation of these channels is implicated in a variety of pathological conditions, including ischemic injury, inflammatory diseases, and neurological disorders. Consequently, pharmacological modulation of connexin channels presents a promising therapeutic avenue. This guide focuses on two major classes of modulators: the dipeptide derivative this compound and synthetic connexin mimetic peptides.
This compound is a small molecule designed to enhance gap junction coupling, thereby improving intercellular communication. It has been investigated for its therapeutic potential in conditions like ischemic stroke and diabetic retinopathy.[1][2]
Connexin Mimetic Peptides are short synthetic peptides with sequences homologous to specific domains of connexin proteins, primarily the extracellular or intracellular loops. These peptides can be designed to either inhibit or modulate the activity of gap junctions or hemichannels, with some showing selectivity for one channel type over the other.[3][4] Prominent examples include Gap26, Gap27, and Gap19.
Mechanism of Action
The fundamental difference between Danegaptide and connexin mimetic peptides lies in their proposed mechanisms of action.
Danegaptide is believed to act as a gap junction "modifier" or "enhancer."[5] Its parent compound, rotigaptide, is thought to enhance gap junction conductance, thereby increasing the passage of ions and small molecules between cells.[6] This action is particularly beneficial in pathological conditions where intercellular coupling is compromised.[1] While its primary role is to enhance gap junction communication, some studies suggest it can also inhibit hemichannel activity under certain conditions.[1]
Connexin Mimetic Peptides , conversely, primarily function as inhibitors of connexin channels.[7]
-
Extracellular Loop Mimetics (e.g., Gap26, Gap27): These peptides correspond to sequences on the extracellular loops of connexin proteins.[7] They are thought to competitively inhibit the docking of hemichannels to form gap junctions and can also directly block the pore of hemichannels.[7][8]
-
Intracellular Loop Mimetics (e.g., Gap19): These peptides are designed to mimic sequences on the intracellular loops of connexins.[9] They can selectively inhibit hemichannel opening without affecting gap junction communication.[9]
Below is a diagram illustrating the proposed mechanisms of action.
References
- 1. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin-based gap junction hemichannels: Gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipidated connexin mimetic peptides potently inhibit gap junction-mediated Ca2+-wave propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Danegaptide's Performance Across Diverse Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Danegaptide's effects across various cell lines, supported by experimental data. Danegaptide, a dipeptide gap junction modifier, has shown promise in modulating intercellular communication, a critical process in both physiological and pathological conditions.
This guide summarizes key quantitative findings, details experimental protocols for reproducibility, and visualizes the underlying signaling pathways to provide a comprehensive overview of Danegaptide's cellular mechanisms.
Quantitative Comparison of Danegaptide's Effects
The following tables summarize the quantitative effects of Danegaptide across different cell lines as reported in preclinical studies.
| Cell Line | Parameter Measured | Treatment Conditions | Key Quantitative Results | Reference |
| Astrocytes (Mouse) | Gap Junction Intercellular Communication (GJIC) | 20-minute incubation with Danegaptide | Concentration-dependent increase in dye coupling, with a 1.8-fold increase at 1 µg/mL. This effect was diminished at 10 µg/mL. | [1] |
| Human Proximal Tubule Epithelial Cells (hPTECs) | TGF-β1-induced changes | 48-hour co-incubation with 10 ng/mL TGF-β1 and 100 nM Danegaptide | Dye Uptake: TGF-β1 increased dye uptake to 310.8% of control; Danegaptide reduced this to 145%.ATP Release: TGF-β1 increased ATP release from 0.33 µM to 3.60 µM; 100 nM Danegaptide reduced this to 0.79 µM.Protein Expression: Danegaptide significantly attenuated TGF-β1-induced increases in Collagen I (from 334.6% to 180.7%), Collagen IV (from 354.5% to 164%), Fibronectin (from 301.7% to 161.3%), and Laminin (from 324.8% to 149%). | [2][3] |
| Retinal Endothelial Cells (Rat) | Gap Junction Intercellular Communication, Cell Death, and Cell Monolayer Permeability | High glucose conditions | Preserved GJIC, decreased cell death, and reduced cell monolayer permeability (specific quantitative data not available in the reviewed sources). | [4] |
| C6 Glioma Cells (Rat) | Hemichannel-mediated Dye Uptake | Not specified | Reduces dye uptake (specific quantitative data not available in the reviewed sources). | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental replication and validation.
Scrape-Loading Dye Transfer Assay
This assay is utilized to assess gap junction intercellular communication (GJIC).
-
Cell Culture: Plate cells in a confluent monolayer.
-
Pre-incubation: Wash cells with a balanced salt solution (e.g., HBSS) and incubate with the desired concentration of Danegaptide for the specified duration (e.g., 20 minutes for astrocytes).
-
Scraping and Dye Loading: Gently make a scratch in the cell monolayer with a sterile needle or scalpel blade in the presence of a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye of a different color (e.g., Rhodamine-dextran) to mark the scrape line.
-
Incubation: Allow the dyes to be taken up by the cells along the scratch for a short period (e.g., 2-5 minutes).
-
Washing: Wash the cells thoroughly with a balanced salt solution to remove extracellular dye.
-
Image Acquisition: Immediately acquire fluorescent images using a microscope.
-
Quantification: Measure the area of diffusion of the gap junction-permeable dye from the scrape line. The extent of dye transfer to neighboring cells is indicative of the level of GJIC.
Western Blotting for Connexin 43 (Cx43) Expression
This technique is used to quantify the relative amount of a specific protein, in this case, Cx43.
-
Cell Lysis: Treat cells with the experimental conditions, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cx43 overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for Cx43 and normalize it to a loading control protein (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of Danegaptide and a typical experimental workflow.
References
- 1. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney [mdpi.com]
- 3. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Danegaptide and Mefloquine on Gap Junctions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two modulators of gap junction intercellular communication (GJIC): Danegaptide, a gap junction enhancer, and mefloquine, a gap junction blocker. This document synthesizes experimental data to objectively compare their mechanisms of action, effects on different connexin isoforms, and the experimental protocols used to evaluate their activity.
Overview and Mechanism of Action
Gap junctions are specialized intercellular channels, formed by proteins from the connexin family, that facilitate the direct passage of ions and small molecules between adjacent cells. The modulation of GJIC is a promising therapeutic strategy for a variety of diseases, including cardiac arrhythmias, neurological disorders, and cancer. Danegaptide and mefloquine represent two distinct approaches to modulating gap junction function.
Danegaptide is a dipeptide derivative of the antiarrhythmic peptide rotigaptide that enhances gap junctional coupling, particularly those formed by Connexin 43 (Cx43).[1][2] Its mechanism of action is thought to involve the modulation of signaling pathways that regulate Cx43 phosphorylation, specifically at the Serine-368 residue, which is associated with increased channel stability and communication.[3][4] Danegaptide has been shown to increase gap junction conductance without significantly affecting Cx43 protein expression levels.[2][5]
Mefloquine , an antimalarial drug, is a potent inhibitor of gap junction channels with selectivity for certain connexin isoforms.[6][7][8][9] It exhibits high potency in blocking channels composed of Cx36 and Cx50.[8][9] Its inhibitory effects on other connexins, such as Cx26, Cx32, and Cx43, are observed at higher concentrations.[6][8] The mechanism of mefloquine's inhibitory action involves direct binding to a conserved site, termed "site M," located deep within the pore of the connexin channel.[6][7] This binding introduces an electrostatic barrier that impedes the passage of ions and small molecules through the channel.[6][7]
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of Danegaptide and mefloquine on gap junction function.
Table 1: Effect of Danegaptide on Gap Junction Coupling
| Connexin Isoform | Cell Type | Assay | Concentration | Effect | Reference(s) |
| Cx43 | Astrocytes | Scrape-loading dye transfer | 1 µg/mL | ~1.8-fold increase in dye coupling | [2] |
| Cx43 | Astrocytes | Scrape-loading dye transfer | 10 µg/mL | Diminished enhancement of dye coupling | [2] |
Table 2: Inhibitory Effects of Mefloquine on Different Connexin Isoforms
| Connexin Isoform | Cell Type | Assay | IC50 | Reference(s) |
| Cx36 | N2A neuroblastoma | Dual whole-cell patch clamp | ~300 nM | [8][9] |
| Cx50 | N2A neuroblastoma | Dual whole-cell patch clamp | ~1.1 µM | [8][9] |
| Cx32 | RIN cells | Dye transfer | ~25 µM | [7] |
| Cx26, Cx32, Cx43 | N2A neuroblastoma | Dual whole-cell patch clamp | 10- to 100-fold higher than for Cx36/Cx50 | [8] |
| GJA1 (Cx43) | Transfected human neuroblastoma | Junctional current measurement | Half-maximal effect at 10µM | [1] |
Signaling Pathways and Mechanisms of Action
The distinct effects of Danegaptide and mefloquine on gap junctions are mediated by different molecular mechanisms.
Danegaptide's Enhancement of Cx43 Function: Danegaptide is believed to act via an indirect mechanism, likely through a G-protein coupled receptor (GPCR), to activate Protein Kinase C (PKC).[10] PKC, in turn, phosphorylates Serine-368 on the C-terminal tail of Cx43.[10][11][12][13] This phosphorylation event is associated with the stabilization of Cx43 at the plasma membrane and an increase in gap junctional communication.[14]
Mefloquine's Inhibition of Connexin Channels: Mefloquine directly blocks the gap junction channel. Cryo-electron microscopy studies have revealed that mefloquine binds to a specific site ("site M") located within the pore of the connexin channel.[6][7] This binding alters the electrostatic properties of the pore, creating a barrier that restricts the passage of ions and small molecules, thereby inhibiting gap junctional communication.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of Danegaptide and mefloquine on gap junction communication.
Scrape-Loading Dye Transfer (SLDT) Assay
This technique is used to assess GJIC in a population of cells and is particularly useful for evaluating the enhancing effect of compounds like Danegaptide.
Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow) is introduced into a monolayer of cells by a mechanical scrape. The extent of dye transfer to neighboring, non-scraped cells is a measure of GJIC.
Protocol:
-
Cell Culture: Plate cells (e.g., astrocytes) on glass coverslips or in culture dishes and grow to confluence.
-
Treatment: Incubate the cells with the desired concentration of Danegaptide or vehicle control for a specified period (e.g., 20 minutes).
-
Dye Loading: Rinse the cells with phosphate-buffered saline (PBS). Make a linear scrape across the cell monolayer using a sharp blade or needle in the presence of a solution containing a gap junction-permeable dye (e.g., 0.5% Lucifer Yellow) and a gap junction-impermeable dye of a different color to mark the scrape line (e.g., rhodamine dextran).
-
Incubation: Allow the dye to transfer for a set time (e.g., 5-15 minutes) at 37°C.
-
Washing: Wash the cells thoroughly with PBS to remove extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Imaging: Acquire fluorescent images using a microscope equipped with appropriate filters for the dyes used.
-
Analysis: Quantify the area of dye spread from the scrape line. An increase in the area of Lucifer Yellow fluorescence in Danegaptide-treated cells compared to control indicates enhanced GJIC.
Dual Whole-Cell Patch Clamp
This electrophysiological technique provides a direct and quantitative measure of the conductance of gap junction channels and is ideal for characterizing the inhibitory effects of compounds like mefloquine.
Principle: Two adjacent, coupled cells are simultaneously "patched" with microelectrodes. A voltage step is applied to one cell (the "driver" cell), and the resulting current that flows through the gap junctions into the second cell (the "reporter" cell) is measured. This allows for the calculation of the junctional conductance (Gj).
Protocol:
-
Cell Preparation: Plate cells expressing the connexin of interest (e.g., N2A cells transfected with Cx36 or Cx50) at a density that allows for the formation of cell pairs.
-
Recording Setup: Place the cell culture dish on the stage of an inverted microscope equipped with micromanipulators for positioning two patch pipettes.
-
Pipette Preparation: Fill glass micropipettes with an appropriate intracellular solution.
-
Patching: Under visual guidance, bring a patch pipette into contact with each cell of a pair and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration, allowing electrical access to the cell interior.
-
Recording: Clamp the voltage of both cells at the same holding potential (e.g., -40 mV). Apply a series of voltage steps to the driver cell and record the current in both cells. The current recorded in the reporter cell is the junctional current (Ij).
-
Drug Application: Perfuse the cells with a solution containing mefloquine at various concentrations and repeat the voltage-step protocol to measure the effect on Ij.
-
Analysis: Calculate the junctional conductance (Gj) by dividing the junctional current by the transjunctional voltage. Plot the percentage of inhibition of Gj as a function of mefloquine concentration to determine the IC50.
Summary and Conclusion
Danegaptide and mefloquine represent two contrasting pharmacological tools for the study and potential therapeutic modulation of gap junction communication. Danegaptide acts as an enhancer, primarily of Cx43-mediated communication, through an indirect signaling pathway. In contrast, mefloquine is a direct blocker of the connexin pore with a preference for Cx36 and Cx50.
The choice between these two compounds for research purposes will depend on the specific connexin isoform of interest and the desired effect on gap junction function. For instance, mefloquine is a valuable tool for investigating the roles of Cx36 and Cx50 in neuronal and lens physiology, respectively. Danegaptide holds therapeutic potential for conditions where enhancing Cx43 coupling is beneficial, such as in certain cardiac and neurological injuries.
This guide provides a foundational understanding of the comparative effects of Danegaptide and mefloquine on gap junctions. Further research, particularly direct comparative studies, will be crucial for a more nuanced understanding of their relative potencies and specificities, and for the continued development of targeted gap junction modulators.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The gap junction modifier ZP1609 decreases cardiomyocyte hypercontracture following ischaemia/reperfusion independent from mitochondrial connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 8. Potent block of Cx36 and Cx50 gap junction channels by mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent block of Cx36 and Cx50 gap junction channels by mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of Connexin 43 phosphorylation on Serine-368 by PKC in cardiac function and disease [frontiersin.org]
- 11. Phosphorylation of connexin43 on serine368 by protein kinase C regulates gap junctional communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CONNEXIN 43 PHOSPHORYLATION – STRUCTURAL CHANGES AND BIOLOGICAL EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Connexin43 phosphorylation at S368 is acute during S and G2/M and in response to protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac to Cancer: Connecting Connexins to Clinical Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Danegaptide and Other Connexin 43 Activators for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Danegaptide, Rotigaptide, and AAP-10 in modulating Connexin 43.
This guide provides an objective comparison of Danegaptide and other notable Connexin 43 (Cx43) activators, including Rotigaptide and AAP-10. The information presented herein is collated from preclinical and clinical studies to assist researchers in evaluating these compounds for therapeutic development.
Mechanism of Action and General Properties
Danegaptide, a second-generation gap junction modifier, and its parent compound, Rotigaptide, along with the related antiarrhythmic peptide AAP-10, primarily exert their effects by modulating the function of Connexin 43 (Cx43). Cx43 is a protein that forms gap junctions, which are intercellular channels facilitating direct communication between adjacent cells, and hemichannels, which allow for communication between the cell and the extracellular environment.
These peptides are designed to enhance gap junctional intercellular communication (GJIC), particularly under conditions of cellular stress such as ischemia, where such communication is often impaired.[1][2] By maintaining or improving cell-to-cell coupling, these compounds aim to mitigate the pathological consequences of reduced intercellular communication, such as cardiac arrhythmias and tissue damage following ischemic events.[2][3] The mechanism is thought to involve the modulation of Cx43 phosphorylation, a key regulatory process for gap junction and hemichannel activity.[4][5]
Quantitative Comparison of Preclinical and Clinical Data
The following tables summarize key quantitative data from various studies on Danegaptide, Rotigaptide, and AAP-10. It is important to note that these data are not from direct head-to-head studies and were obtained under different experimental conditions, models, and species.
Table 1: Effects on Myocardial Infarct Size
| Compound | Animal Model | Dosage | Infarct Size Reduction (% of Area at Risk) | Infarct Size Reduction (% of Left Ventricle) | Reference |
| Danegaptide | Pig | 75 μg/kg bolus + 57 μg/kg/min infusion | 25 ± 5% (vs. 46 ± 4% in control) | - | [6] |
| Rotigaptide | Pig | Not specified | 18.7 ± 4.1% (vs. 43.6 ± 4.2% in control) | - | [1] |
| Dog | 1000 ng/kg bolus + 10 µg/kg/h infusion | - | 7.1 ± 1.0% (vs. 13.2 ± 1.9% in control) | [3][7] | |
| Rat | 5.5 nmol/L plasma concentration | - | 67 ± 7% of control | [8] | |
| AAP-10 | Data not available | - | - | - |
Table 2: Electrophysiological Effects
| Compound | Parameter | Model | Dosage | Effect | Reference |
| Danegaptide | AF Duration & Burden | Dog (pericarditis model) | Not specified | Significantly reduced | [2] |
| Rotigaptide | Conduction Velocity (CV) | Rabbit (hypothermia) | 300 nM | Increased from 76±6 to 84±7 cm/s (33°C) and 62±6 to 68±4 cm/s (30°C) | [9] |
| Rabbit (heart failure with ischemia) | Not specified | Increased from 66 to 47 cm/s (ischemic) and 86 to 66 cm/s (non-ischemic) | [10] | ||
| Dog (normal atria) | Not specified | Increased by 24-28% | [11] | ||
| Ventricular Tachycardia (VT) | Dog (ischemia/reperfusion) | 1000 ng/kg bolus + 10 µg/kg/h infusion | Reduced to 4.3 ± 4.1 events (vs. 48.7 ± 6.0 in control) | [3][7] | |
| AAP-10 | Gap Junction Conductance | Guinea Pig Ventricular Myocytes | 10 nM | Increased by 1.0 ± 0.7 nS/min (vs. -2.5 ± 2.0 nS/min rundown in control) | |
| Ventricular Tachycardia (VT) | Rabbit (myocardial infarction) | 80 nmol/L | Induced in 2/10 rabbits (vs. 8/10 in control) | [12] |
Table 3: Effects on Gap Junction and Hemichannel Function
| Compound | Assay | Cell Type | Concentration | Effect on Gap Junctions | Effect on Hemichannels | Reference |
| Danegaptide | Scrape Loading Dye Transfer | Astrocytes | 0.1 µg/mL | Increased coupling | No significant effect | [13][14] |
| ATP Release | Human Proximal Tubule Epithelial Cells | 100 nM | - | Blocked TGFβ1-induced ATP release | [15] | |
| Rotigaptide | Dye Transfer | HeLa cells expressing Cx43 | 50 nM | 40% increase in communication | Data not available | |
| AAP-10 | Dual Voltage Clamp | Human Cardiomyocytes | 50 nM | Increased conductance, prevented acidosis-induced uncoupling | Data not available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate study replication and comparison.
Scrape Loading Dye Transfer Assay
This assay assesses gap junctional intercellular communication (GJIC) by measuring the transfer of a fluorescent dye between adjacent cells.
-
Cell Culture: Plate cells to achieve a confluent monolayer on coverslips or in multi-well plates.
-
Pre-treatment: Incubate cells with the test compound (e.g., Danegaptide) or vehicle control for the desired duration.
-
Scraping: Create a scratch in the cell monolayer using a sterile needle or pipette tip in the presence of a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran) to mark the scraped cells.
-
Incubation: Allow the dye to transfer to adjacent cells through gap junctions for a defined period (e.g., 2-8 minutes).
-
Washing and Fixation: Wash the cells thoroughly to remove extracellular dye and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy. Quantify the extent of dye transfer by measuring the area of fluorescent signal spread from the scrape line.
Dual Whole-Cell Voltage Clamp
This electrophysiological technique directly measures the conductance of gap junction channels between two coupled cells.
-
Cell Preparation: Isolate pairs of coupled cells.
-
Patching: Establish a whole-cell patch-clamp configuration on both cells of a pair using two separate micropipettes and amplifiers.
-
Voltage Protocol: Clamp the voltage of one cell (the "driver" cell) and apply voltage steps, while holding the other cell (the "reporter" cell) at a constant voltage.
-
Current Measurement: Record the current required to hold the reporter cell at its constant voltage. This current is equal in magnitude and opposite in sign to the junctional current flowing from the driver cell.
-
Conductance Calculation: Calculate the junctional conductance (Gj) by dividing the junctional current by the transjunctional voltage (the voltage difference between the two cells).
-
Pharmacological Testing: Perfuse the cell pair with the test compound and repeat the voltage protocol to determine the effect on Gj.
ATP Release Assay
This assay quantifies the release of ATP from cells, often through hemichannels, in response to a stimulus.
-
Cell Culture: Culture cells to confluence in a multi-well plate.
-
Pre-treatment: Incubate cells with the test compound or vehicle control.
-
Stimulation: Induce ATP release using a relevant stimulus (e.g., low calcium solution, mechanical stress, or a pathological mediator like TGFβ1).[15]
-
Sample Collection: Collect the extracellular medium at specific time points.
-
ATP Quantification: Measure the ATP concentration in the collected samples using a luciferin-luciferase-based bioluminescence assay. The light produced is proportional to the ATP concentration.
-
Data Analysis: Normalize ATP release to the number of cells or total protein content.
Western Blot for Cx43 Phosphorylation
This technique is used to assess the phosphorylation status of Cx43.
-
Cell/Tissue Lysis: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total Cx43 or a phospho-specific Cx43 antibody (e.g., anti-phospho-Ser368 Cx43).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated Cx43.
Signaling Pathways and Visualizations
The modulation of Cx43 by Danegaptide and related peptides is believed to involve intracellular signaling cascades, primarily the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways can influence the phosphorylation state of Cx43, thereby regulating gap junction and hemichannel function.[4][5][16][17][18][19][20][21][22][23]
Caption: Signaling pathway of Cx43 activators.
Caption: Workflow for Scrape Loading Dye Transfer Assay.
Caption: Workflow for Dual Whole-Cell Voltage Clamp.
Conclusion
Danegaptide, Rotigaptide, and AAP-10 represent a promising class of compounds that target Connexin 43 to modulate intercellular communication. Preclinical data consistently demonstrate their ability to improve cell coupling and provide protective effects in models of ischemia and arrhythmia. However, the translation of these findings to clinical efficacy has been challenging, as evidenced by the neutral results of a phase 2 trial of Danegaptide in myocardial infarction.[24] Further research is warranted to fully elucidate the therapeutic potential and optimal applications of these Cx43 activators. This guide provides a foundational comparison to aid in the design and interpretation of future studies in this area.
References
- 1. Rotigaptide protects the myocardium and arterial vasculature from ischaemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Frontiers | Role of Connexin 43 phosphorylation on Serine-368 by PKC in cardiac function and disease [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The antiarrhythmic dipeptide ZP1609 (danegaptide) when given at reperfusion reduces myocardial infarct size in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotigaptide (ZP123) prevents spontaneous ventricular arrhythmias and reduces infarct size during myocardial ischemia/reperfusion injury in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with the gap junction modifier rotigaptide (ZP123) reduces infarct size in rats with chronic myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gap junction modifier rotigaptide decreases the susceptibility to ventricular arrhythmia by enhancing conduction velocity and suppressing discordant alternans during therapeutic hypothermia in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial Electrophysiological Effects of Rotigaptide Are Unable to Suppress Therapeutic Hypothermia-Provoked Ventricular Fibrillation in Failing Rabbit Hearts With Acute Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. [The effects of antiarrhythmic peptide AAP10 on ventricular arrhythmias in rabbits with healed myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MAPK phosphorylation of connexin 43 promotes binding of cyclin E and smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MAPK/ERK signaling pathway regulates the expression and localization of Cx43 in mouse proximal epididymis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interaction of connexin43 and protein kinase C-delta during FGF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Connexin43 phosphorylation by PKC and MAPK signals VEGF-mediated gap junction internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The MAPK/ERK signaling pathway regulates the expression and localization of Cx43 in mouse proximal epididymis† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of Connexin-43 in the Inflammatory Process: A New Potential Therapy to Influence Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein kinase C (PKC) mediated interaction between conexin43 (Cx43) and K(+)(ATP) channel subunit (Kir6.1) in cardiomyocyte mitochondria: Implications in cytoprotection against hypoxia induced cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Danegaptide Hydrochloride: A Guide for Laboratory Professionals
Essential procedures for the safe handling and disposal of Danegaptide Hydrochloride are critical for maintaining a secure research environment and ensuring regulatory compliance. This document outlines the necessary steps for researchers, scientists, and drug development professionals to manage this research chemical responsibly, from initial hazard assessment to final disposal.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound, also known as GAP-134 Hydrochloride. The SDS provides comprehensive information regarding the substance's potential hazards. While a full GHS classification may not be available for all research compounds, this compound should be handled with care, assuming it may be harmful if swallowed or irritating to the eyes. It is not classified as flammable or combustible.[1] Key safety precautions include avoiding dust formation and preventing the substance from entering drains.[1]
Personal Protective Equipment (PPE)
To ensure personal safety during handling and disposal, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of dust generation, a suitable particulate respirator should be worn.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to containment and waste management.
Step 1: Segregation Segregate this compound waste from other laboratory waste streams. It should be classified as chemical waste.
Step 2: Containment of Solid Waste
-
Carefully sweep up solid this compound, taking measures to avoid creating dust.[1]
-
Place the solid waste into a suitable, sealable, and clearly labeled container.[1]
-
Any materials contaminated with the compound, such as weighing papers, gloves, and wipes, should also be placed in this designated container.
Step 3: Management of Solutions
-
Do not dispose of solutions containing this compound down the sink.[1]
-
Collect all aqueous and solvent-based solutions in a separate, leak-proof container that is properly labeled with the chemical name and any known hazards.
Step 4: Labeling and Storage
-
Clearly label the waste container with "this compound Waste" and any applicable hazard symbols.
-
Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through a licensed environmental waste management service.
-
Ensure that all local, state, and federal regulations for chemical waste disposal are followed.
Quantitative Data and Container Specifications
| Parameter | Guideline | Rationale |
| Waste Category | Chemical Waste | For research compounds without explicit non-hazardous classification. |
| Primary Container | Sealable, leak-proof plastic or glass container. | To prevent release into the environment. |
| Secondary Containment | Recommended during storage. | To contain any potential leaks from the primary container. |
| Container Labeling | "this compound Waste", Date, Hazard Symbols (if any). | To ensure proper identification and handling by waste management personnel. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Danegaptide Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Danegaptide Hydrochloride. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent, selective gap-junction modifier. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound have not been completely investigated, it is imperative to treat it as a potent pharmaceutical compound. The following personal protective equipment is mandatory when handling this compound in powdered or solution form.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the standard. Double-gloving is recommended when handling the neat compound.[3] |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to protect against accidental splashes.[1] |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact.[1] |
| Respiratory Protection | N95 respirator or higher | Recommended when weighing or handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation.[3][4] |
Operational Plan: Safe Handling and Solution Preparation
This step-by-step guide outlines the procedure for safely handling this compound from storage to the preparation of a stock solution.
Preparation and Area Decontamination
-
Before handling, thoroughly review any available Safety Data Sheet (SDS) or product information.[1]
-
Designate a specific area for handling, preferably within a chemical fume hood or a powder containment hood.
-
Clean the designated workspace before and after use to prevent cross-contamination.[5]
Handling the Lyophilized Powder
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[6][7]
-
When weighing the powder, do so in a containment hood or a well-ventilated area while wearing appropriate respiratory protection to avoid aerosolization and inhalation.[1][2]
-
Use dedicated, clean spatulas and weighing boats.
Reconstitution and Solution Preparation
-
This compound is soluble in DMSO and water. For in-vitro studies, DMSO is commonly used, while for in-vivo experiments, PBS may be appropriate.
-
To reconstitute, add the appropriate solvent to the vial containing the lyophilized powder.
-
Mix gently by vortexing or sonicating until the solid is completely dissolved.[8] Avoid vigorous shaking to prevent denaturation.[5]
-
For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended to ensure sterility.
Storage of Solutions
-
Prepare fresh solutions for immediate use whenever possible.[6]
-
For short-term storage, solutions can be kept at 2-8°C for a limited time.
-
For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] Peptides in solution are less stable than in their lyophilized form.[2]
The following diagram illustrates the workflow for the safe preparation of a this compound solution.
Caption: Workflow for the safe preparation of a this compound solution.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[5][9][10]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, pipette tips, vials, and weighing boats should be collected in a dedicated, clearly labeled hazardous waste container.[9][10] |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[5][9] |
| Sharps Waste | Any contaminated needles or other sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[1]
Mechanism of Action: Modulation of Gap Junctions
Danegaptide is a dipeptide that acts as a selective modifier of gap junction proteins, particularly Connexin 43 (Cx43).[11][12][13] Gap junctions are intercellular channels that allow for direct communication between adjacent cells by permitting the passage of ions and small molecules.[13] In pathological conditions such as ischemia, the normal function of these channels can be disrupted. Danegaptide is thought to preserve the coupling of these gap junctions, thereby protecting tissues from ischemic damage.[12][13]
The following diagram illustrates the proposed mechanism of action of Danegaptide.
Caption: Proposed mechanism of action of Danegaptide in mitigating cellular damage.
References
- 1. peptide24.store [peptide24.store]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. 3m.com [3m.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mdpi.com [mdpi.com]
- 13. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
